molecular formula C2H4ClO3P B120960 2-Chloro-1,3,2-dioxaphospholane 2-oxide CAS No. 6609-64-9

2-Chloro-1,3,2-dioxaphospholane 2-oxide

Cat. No.: B120960
CAS No.: 6609-64-9
M. Wt: 142.48 g/mol
InChI Key: SBMUNILHNJLMBF-UHFFFAOYSA-N
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Description

2-Chloro-1,3,2-dioxaphospholane-2-oxide is used in the synthesis of α-naphthylphosphorylcholine as a method to detect phospholipase C activity.>2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) is a cyclic chlorophosphate reagent that can be prepared from 2-chloro-1,3,2-dioxaphospholane by reacting with molecular oxygen.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3,2λ5-dioxaphospholane 2-oxide
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InChI

InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUNILHNJLMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70216292
Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
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Molecular Weight

142.48 g/mol
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CAS No.

6609-64-9
Record name 2-Chloro-2-oxo-1,3,2-dioxaphospholane
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Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
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Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
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Record name 2-chloro-1,3,2-dioxaphospholane 2-oxide
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Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS: 6609-64-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS: 6609-64-9), a pivotal reagent in modern organic and medicinal chemistry. Also known by synonyms such as ethylene (B1197577) chlorophosphate, this compound is a highly reactive cyclic chlorophosphate essential for the synthesis of a wide array of organophosphorus compounds, most notably phospholipids (B1166683) and their analogs which possess significant biological activities. This document collates its physicochemical properties, detailed synthesis protocols, reactivity profiles, and key applications, with a special focus on its role in the development of therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive reference for researchers.

Identifiers and Descriptors
Identifier/DescriptorValue
CAS Number 6609-64-9[3]
Molecular Formula C₂H₄ClO₃P[3]
Molecular Weight 142.48 g/mol [3]
IUPAC Name 2-chloro-1,3,2λ⁵-dioxaphospholane 2-oxide[3]
InChI InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2[3]
InChIKey SBMUNILHNJLMBF-UHFFFAOYSA-N[3]
SMILES C1COP(=O)(O1)Cl[3]
Synonyms Ethylene chlorophosphate, Ethylene phosphorochloridate, 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Cyclic ethylene phosphorochloridate[4]
Physicochemical Data
PropertyValue
Physical Form Liquid[5]
Melting Point 12-14 °C[5]
Boiling Point 89-91 °C at 0.8 mmHg[5]
Density 1.55 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.45[5]
Solubility Miscible with water and chloroform.[2]
Storage Temperature -20°C[5]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the intermediate 2-chloro-1,3,2-dioxaphospholane, which is subsequently oxidized to the final product.[5]

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods.[6][7]

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

  • To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet, add anhydrous dichloromethane (B109758).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (B1173362) to the cooled solvent with stirring.

  • Dissolve ethylene glycol in anhydrous dichloromethane and add it dropwise to the stirred solution of phosphorus trichloride over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then at room temperature overnight (approximately 12-14 hours). Hydrogen chloride gas will be evolved and should be neutralized through a suitable trap.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

Step 2: Oxidation to this compound

  • Once the formation of the intermediate is complete, cool the reaction mixture again to 0-5 °C.

  • Bubble dry oxygen gas through the solution. The oxidation is an exothermic reaction, and the temperature should be carefully controlled.

  • Continue the oxygen flow until the reaction is complete, which can be monitored by the disappearance of the starting material peak in the ³¹P NMR spectrum.

Experimental Protocol: Purification
  • After the oxidation is complete, remove the solvent (dichloromethane) under reduced pressure.

  • The crude product is then purified by vacuum distillation. Collect the fraction boiling at 89-91 °C at 0.8 mmHg to obtain pure this compound.[5]

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of this compound cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Oxidation cluster_purification Purification PCl3 Phosphorus Trichloride Reaction1 Reaction PCl3->Reaction1 EG Ethylene Glycol EG->Reaction1 DCM1 Dichloromethane (0°C) DCM1->Reaction1 Intermediate 2-Chloro-1,3,2-dioxaphospholane Reaction2 Oxidation Intermediate->Reaction2 HCl HCl (gas) Reaction1->Intermediate Reaction1->HCl Oxygen Dry Oxygen Oxygen->Reaction2 FinalProduct This compound Distillation Vacuum Distillation FinalProduct->Distillation Reaction2->FinalProduct PureProduct Pure Product Distillation->PureProduct

Caption: Synthesis and purification workflow for this compound.

Reactivity and Applications

This compound is a highly effective phosphorylating agent. The phosphorus atom is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for its primary application in the synthesis of various organophosphorus compounds, including phospholipids, which are crucial components of biological membranes.[8]

Key Applications
  • Phospholipid Synthesis: It is a key reagent in the synthesis of phosphatidylcholines and their analogs, such as the anticancer and antileishmanial drug miltefosine (B1683995) (hexadecylphosphocholine).[5][9]

  • Synthesis of Nucleolipids: Used in the preparation of uridine (B1682114) and adenosine (B11128) nucleolipids.[5]

  • Polymer Chemistry: Employed in the synthesis of block copolymers of poly(aliphatic ester) with clickable polyphosphoesters.[5]

  • Biochemical Probes: Utilized in the synthesis of α-naphthylphosphorylcholine, a substrate used to detect phospholipase C activity.[4]

Biological Significance and Signaling Pathways

While this compound itself is not known to be directly involved in biological signaling, it is a critical building block for synthesizing biologically active molecules. A prominent example is miltefosine , the first oral drug for leishmaniasis, which also exhibits anticancer properties.[9][10] The mechanism of action of miltefosine involves the disruption of cell membrane integrity and interference with key signaling pathways.[11]

Miltefosine Signaling Pathway

Miltefosine's therapeutic effects are attributed to its ability to induce apoptosis in target cells, such as Leishmania parasites and cancer cells. A key target of miltefosine is the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[12] Miltefosine inhibits the activation of Akt (also known as Protein Kinase B), thereby promoting programmed cell death.[8] Furthermore, miltefosine disrupts calcium homeostasis within the parasite, contributing to its cytotoxic effects.[13][14]

The following diagram illustrates the inhibitory effect of miltefosine on the PI3K/Akt signaling pathway.

G Inhibitory Action of Miltefosine on the PI3K/Akt Signaling Pathway cluster_pathway Cell Survival Signaling cluster_inhibition Drug Action GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Apoptosis Apoptosis CellSurvival Cell Survival & Proliferation ApoptosisInhibition->CellSurvival Miltefosine Miltefosine Miltefosine->Akt inhibits

Caption: Miltefosine inhibits the PI3K/Akt pathway, leading to apoptosis.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectra are available for this compound.[1]

  • ¹³C NMR: Spectra have been recorded and are available for reference.[15]

  • ³¹P NMR: This is a key technique for monitoring reactions involving this compound. The chemical shift provides information about the phosphorus environment.[16]

  • IR Spectroscopy: Infrared spectra show characteristic absorption bands for the P=O and P-O-C functional groups.[2]

Safety and Handling

This compound is a corrosive and water-reactive compound that requires careful handling.[2]

  • Hazards: Causes severe skin burns and eye damage.[3] Reacts violently with water, liberating toxic gas.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not expose to moisture.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[2] Recommended storage temperature is -20°C.[5]

Conclusion

This compound is a versatile and indispensable reagent in synthetic chemistry, particularly for the construction of complex organophosphorus molecules with significant biological applications. Its well-defined reactivity allows for the efficient synthesis of phospholipids and other key compounds that are at the forefront of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and industrial settings. Future research may focus on developing greener and more efficient synthetic routes and expanding its applications in materials science and catalysis.

References

2-Chloro-1,3,2-dioxaphospholane 2-oxide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as ethylene (B1197577) chlorophosphate, is a cyclic chlorophosphate reagent with significant applications in organic and medicinal chemistry.[1][2] Its chemical formula is C₂H₄ClO₃P, and it possesses a molecular weight of 142.48 g/mol .[1][2][3] This compound is primarily recognized as a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, including phospholipids (B1166683), which are fundamental components of biological membranes.[1] Its utility extends to the development of pharmaceuticals, agrochemicals, flame retardants, and specialized polymers.[1][4]

The molecule features a five-membered dioxaphospholane ring system, which imparts considerable reactivity, particularly for phosphorylation reactions.[1] It typically appears as a clear, colorless to light yellow liquid.[4][5][6]

Molecular Structure and Properties

The structural and physical properties of this compound are critical for its application in chemical synthesis. The key quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C₂H₄ClO₃P
Molecular Weight 142.48 g/mol [1][2][3]
CAS Number 6609-64-9[1][2][3]
Appearance Clear colorless liquid[5]
Melting Point 12-14 °C[2][4]
Boiling Point 89-91 °C at 0.8 mmHg[2][4][5]
Density 1.55 g/mL at 25 °C[2][4][5]
Refractive Index (n20/D) 1.45[2][5]
InChI Key SBMUNILHNJLMBF-UHFFFAOYSA-N[2][7]
SMILES String ClP1(=O)OCCO1[2][7]

Applications in Research and Development

This compound is a versatile phosphorylating agent used to transfer phosphate (B84403) groups to substrates like alcohols and amines.[1] This reactivity is leveraged in several key areas:

  • Pharmaceutical Development : It is a key intermediate for synthesizing phospholipids and their analogs, such as phosphatidylcholines and the anticancer drug miltefosine.[1][2][5] Its role is crucial in creating prodrugs, which can improve the bioavailability of pharmacologically active compounds.[8][9]

  • Agrochemicals : The compound is used to formulate pesticides and herbicides.[4]

  • Material Science : It is employed in the creation of phosphorus-containing polymers that exhibit flame-retardant properties.[4]

  • Biochemical Reagents : It is used in the synthesis of α-naphthylphosphorylcholine, a substrate for detecting phospholipase C activity.[1][5]

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process.[1] The first step involves the formation of the intermediate 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to the final product.[1][10]

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

  • Reactants : Phosphorus trichloride (B1173362) (PCl₃) and ethylene glycol (HOCH₂CH₂OH).[1][10]

  • Solvent : Dichloromethane (CH₂Cl₂).[1][10]

  • Procedure :

    • In a reaction vessel, dissolve ethylene glycol in dichloromethane.

    • Cool the solution to 0-5 °C.[1][10]

    • Slowly add phosphorus trichloride to the cooled solution.

    • The reaction proceeds for approximately 14 hours, producing 2-chloro-1,3,2-dioxaphospholane and hydrogen chloride (HCl) as a byproduct.[1]

Step 2: Oxidation to this compound

  • Reactant : Oxygen (O₂).[1][10]

  • Procedure :

    • Bubble oxygen gas through the solution containing the 2-chloro-1,3,2-dioxaphospholane intermediate.[1][10]

    • This oxidation step must be carefully controlled to ensure high purity of the final product.[1]

  • Purification :

    • The final product is purified by distillation under high vacuum to prevent polymerization, which can occur at atmospheric pressure.[5][11]

Visualized Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation & Purification A Phosphorus Trichloride (PCl3) react Reaction at 0-5°C A->react B Ethylene Glycol B->react C Dichloromethane (Solvent) C->react intermediate Intermediate: 2-Chloro-1,3,2-dioxaphospholane react->intermediate byproduct Byproduct: Hydrogen Chloride (HCl) react->byproduct oxidize Oxidation intermediate->oxidize D Oxygen (O2) D->oxidize product_crude Crude Product oxidize->product_crude purify Purification (High Vacuum Distillation) product_crude->purify final_product Final Product: This compound purify->final_product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is corrosive and can react violently with water.[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Storage should be in a cool, dry, and well-ventilated area, typically at -20°C, to maintain its stability.[1][2] In case of exposure, the affected area should be rinsed immediately with water, and medical attention should be sought.[1]

References

Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide from Ethylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, a critical intermediate in the production of various organophosphorus compounds, including phospholipids (B1166683) and phosphorylcholine (B1220837) derivatives used in drug development. This document details two primary synthetic methodologies originating from ethylene (B1197577) glycol: a one-step reaction with phosphorus oxychloride and a two-step process involving phosphorus trichloride (B1173362) and subsequent oxidation.

Core Synthesis Methodologies

The synthesis of 2-chloro-1,3,2-dioxaphospholane 2-oxide from ethylene glycol can be efficiently achieved through two main routes. The choice of method may depend on the availability of starting materials, desired purity, and scalability.

Method 1: One-Step Synthesis with Phosphorus Oxychloride (POCl₃)

This method offers a direct conversion of ethylene glycol to the final product. The reaction of ethylene glycol with phosphorus oxychloride in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures, yields this compound with high purity and yield.

Method 2: Two-Step Synthesis via Phosphorus Trichloride (PCl₃) and Oxidation

This approach involves the initial reaction of ethylene glycol with phosphorus trichloride to form the intermediate, 2-chloro-1,3,2-dioxaphospholane. This intermediate is then oxidized to the final product using various oxidizing agents, including molecular oxygen, air, or ozone. Recent optimizations of this method have focused on the use of air as a safer and more economical oxidant, sometimes in the presence of a catalyst to enhance reaction kinetics.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data associated with the key synthetic methods for this compound.

Table 1: One-Step Synthesis with Phosphorus Oxychloride

ParameterValueReference
Reactants Ethylene Glycol, Phosphorus Oxychloride[1]
Solvent Anhydrous Dichloromethane[1]
Temperature 0 °C[1]
Reaction Time 14 hours[1]
Yield 92%[1]
Purification Reduced Pressure Distillation (80 °C)[1]

Table 2: Two-Step Synthesis with Phosphorus Trichloride and Oxidation

ParameterStep 1: Reaction with PCl₃Step 2: OxidationReference
Reactants Ethylene Glycol, Phosphorus Trichloride2-chloro-1,3,2-dioxaphospholane, Oxidant[2][3][4]
Solvent Dichloromethane or CyclohexaneChloroform (B151607) (for ozone oxidation)[2][3][4]
Temperature -10 °C to 5 °C0 °C to reflux[2][3][4]
Reaction Time ~2 hours~5 hours (ozone)[3][4]
Yield 90-91.2% (for Step 1)70.9% (with ozone)[3][4]
Purification Reduced Pressure Distillation (46-47°C / 2.0 kPa)Reduced Pressure Distillation (90°C / 1 mmHg)[3][4]

Experimental Protocols

Protocol 1: One-Step Synthesis using Phosphorus Oxychloride

This protocol is based on a high-yield synthesis method.[1]

Materials:

  • Ethylene glycol (310 g)

  • Anhydrous dichloromethane (350 g for dissolving ethylene glycol + 300 g for dissolving POCl₃)

  • Phosphorus oxychloride (770 g)

  • 2000 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas absorption device.

Procedure:

  • In a 2000 mL three-necked flask, dissolve 310 g of ethylene glycol in 350 g of anhydrous dichloromethane at room temperature.

  • Cool the solution to 0 °C and stir for 30 minutes until the solution is colorless and transparent.

  • In a separate flask, dissolve 770 g of phosphorus oxychloride in 300 g of anhydrous dichloromethane.

  • Slowly add the phosphorus oxychloride solution to the ethylene glycol solution dropwise using a dropping funnel, maintaining the reaction temperature at 0 °C. The dropping rate should be controlled to approximately 1 drop per second. Note that the reaction is exothermic and releases HCl gas.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours until it becomes colorless and transparent.

  • Continue stirring for an additional 12 hours until no more gas is generated.

  • Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid crude product.

  • Purify the crude product by distillation under reduced pressure at 80 °C to obtain 656 g of colorless and transparent this compound (yield: 92%).

Protocol 2: Two-Step Synthesis using Phosphorus Trichloride and Ozone Oxidation

This protocol describes the formation of the intermediate followed by oxidation.

Step 1: Synthesis of 2-chloro-1,3,2-dioxaphospholane [3]

Materials:

  • Ethylene glycol (124 g)

  • Phosphorus trichloride (328 g)

  • Dichloromethane (300 mL)

  • Reaction flask with a stirrer and dropping funnel, under a nitrogen atmosphere.

Procedure:

  • To a reaction flask containing 300 mL of dichloromethane and 328 g of phosphorus trichloride, blow nitrogen gas.

  • Cool the solution to -5 °C.

  • Slowly add 124 g of ethylene glycol dropwise while maintaining the nitrogen flow and controlling the temperature.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for two hours under a nitrogen atmosphere.

  • Remove the solvent by distillation.

  • Purify the product by vacuum distillation, collecting the fraction at 46-47 °C / 2.0 kPa to yield 227 g of 2-chloro-1,3,2-dioxaphospholane (yield: 90%).

Step 2: Oxidation with Ozone [4]

Materials:

  • 2-chloro-1,3,2-dioxaphospholane (25.3 g, 0.2 mol)

  • Chloroform (100 mL)

  • Ozone generator

  • 500 mL four-necked flask.

Procedure:

  • In a dry 500 mL four-necked flask, dissolve 25.3 g of 2-chloro-1,3,2-dioxaphospholane in 100 mL of chloroform.

  • Cool the solution to 0 °C.

  • Bubble dry ozone through the solution at a flow rate of approximately 450 mL/min for about 5 hours, maintaining the temperature at 0 °C.

  • After the ozone addition, warm the reaction mixture to reflux and maintain for 1 hour.

  • Cool the solution and remove the chloroform by distillation under reduced pressure.

  • Collect the fraction at 90 °C / 1 mmHg to obtain 20.3 g of 2-chloro-2-oxo-1,3,2-dioxaphospholane (yield: 70.9%).

Mandatory Visualizations

Reaction Pathways and Experimental Workflows

Reaction_Pathway_One_Step EthyleneGlycol Ethylene Glycol Reaction Reaction (0 °C, 14h) EthyleneGlycol->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction DCM Dichloromethane (Solvent) DCM->Reaction in Product This compound HCl HCl (byproduct) Reaction->Product Reaction->HCl

Caption: One-Step Synthesis Pathway.

Reaction_Pathway_Two_Step cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Oxidation EthyleneGlycol Ethylene Glycol Reaction1 Reaction (-10 to 5 °C) EthyleneGlycol->Reaction1 PCl3 Phosphorus Trichloride (PCl₃) PCl3->Reaction1 Intermediate 2-Chloro-1,3,2-dioxaphospholane Reaction1->Intermediate Oxidant Oxidant (O₂, Air, O₃) Reaction2 Oxidation Oxidant->Reaction2 Product This compound Reaction2->Product Intermediate_ref->Reaction2

Caption: Two-Step Synthesis Pathway.

Experimental_Workflow_One_Step Start Start Dissolve_EG Dissolve Ethylene Glycol in Dichloromethane Start->Dissolve_EG Cool Cool to 0 °C Dissolve_EG->Cool Add_POCl3 Slowly Add POCl₃ Solution (maintain 0 °C) Cool->Add_POCl3 Prepare_POCl3 Prepare POCl₃ Solution in Dichloromethane Prepare_POCl3->Add_POCl3 Stir_1 Stir for 2 hours at 0 °C Add_POCl3->Stir_1 Stir_2 Stir for 12 hours Stir_1->Stir_2 Distill_Solvent Distill off Dichloromethane Stir_2->Distill_Solvent Vacuum_Distill Purify by Vacuum Distillation Distill_Solvent->Vacuum_Distill End Final Product Vacuum_Distill->End

Caption: One-Step Synthesis Workflow.

Experimental_Workflow_Two_Step cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation Start Start Prepare_PCl3 Prepare PCl₃ Solution in Solvent Start->Prepare_PCl3 Cool Cool to -5 °C Prepare_PCl3->Cool Add_EG Slowly Add Ethylene Glycol Cool->Add_EG Stir Stir for 2 hours at 0 °C Add_EG->Stir Distill_Solvent1 Distill off Solvent Stir->Distill_Solvent1 Vacuum_Distill1 Purify Intermediate by Vacuum Distillation Distill_Solvent1->Vacuum_Distill1 Intermediate Intermediate Product Vacuum_Distill1->Intermediate Dissolve_Intermediate Dissolve Intermediate in Solvent Oxidize Introduce Oxidant (e.g., Bubble Ozone at 0 °C) Dissolve_Intermediate->Oxidize React Further Reaction (e.g., Reflux) Oxidize->React Distill_Solvent2 Distill off Solvent React->Distill_Solvent2 Vacuum_Distill2 Purify Final Product by Vacuum Distillation Distill_Solvent2->Vacuum_Distill2 End Final Product Vacuum_Distill2->End Intermediate_ref->Dissolve_Intermediate

Caption: Two-Step Synthesis Workflow.

References

2-Chloro-1,3,2-dioxaphospholane 2-oxide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a significant reagent in organic and medicinal chemistry. Below, you will find its chemical identifiers, physicochemical properties, detailed synthesis protocols, and key applications, presented in a format tailored for scientific and research audiences.

Chemical Identity and Synonyms

The standardized IUPAC name for this compound is 2-chloro-1,3,2λ⁵-dioxaphospholane 2-oxide [1][2]. It is a cyclic chlorophosphate reagent widely utilized in chemical synthesis.[3][4] The compound is registered under CAS Number 6609-64-9 [1][5].

Due to its widespread use, it is known by several synonyms, including:

  • Ethylene (B1197577) chlorophosphate[5][6][7]

  • 2-Chloro-2-oxo-1,3,2-dioxaphospholane[1][7]

  • Ethylene phosphorochloridate[7]

  • Cyclic ethylene chlorophosphate[5]

  • Phosphorochloridic acid, cyclic ethylene ester[7]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂H₄ClO₃P[1][2][5]
Molecular Weight 142.48 g/mol [5][6][7]
Appearance Clear, colorless to yellow liquid[2][5][6]
Melting Point 12 - 14 °C[3][4][5]
Boiling Point 89 - 91 °C at 0.8 mmHg ~96.7 °C at 760 mmHg[3][4][5]
Density 1.55 g/mL at 25 °C 1.52 g/cm³[3][5]
Refractive Index n20/D 1.45[3]
Flash Point > 113 °C (> 235.4 °F) - closed cup[3]
Solubility Miscible with water and organic solvents like dichloromethane (B109758).[4][6]
Storage Temperature -20°C or -10°C[3][5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process.[6] This involves the formation of a phospholane (B1222863) intermediate followed by its oxidation.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification PCl3 Phosphorus Trichloride (B1173362) Reaction1 Reaction PCl3->Reaction1 EG Ethylene Glycol EG->Reaction1 DCM1 Dichloromethane (Solvent) 0-5 °C DCM1->Reaction1 Intermediate 2-Chloro-1,3,2-dioxaphospholane Oxidation Oxidation Intermediate->Oxidation Intermediate->Oxidation Proceeds to Oxidation HCl Hydrogen Chloride (byproduct) Reaction1->Intermediate Reaction1->HCl Oxidant Oxygen (O₂) or Ozone (O₃) Oxidant->Oxidation FinalProduct This compound Distillation Vacuum Distillation FinalProduct->Distillation Oxidation->FinalProduct

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane (Intermediate) This initial step involves the reaction of phosphorus trichloride with ethylene glycol.

  • Reactants : Phosphorus trichloride and ethylene glycol.[6][8]

  • Solvent : Anhydrous dichloromethane is commonly used to disperse the reactants and provide a stable reaction environment.[6][9]

  • Procedure :

    • Ethylene glycol is dissolved in anhydrous dichloromethane in a reaction vessel and cooled to a temperature between 0°C and 5°C.[6][8]

    • A solution of phosphorus trichloride in dichloromethane is added dropwise to the cooled ethylene glycol solution while maintaining the low temperature.[9] This reaction is exothermic and releases hydrogen chloride gas as a byproduct.[9]

    • The reaction mixture is stirred for an extended period (e.g., 12-14 hours) until the evolution of gas ceases.[6][9]

    • The resulting intermediate, 2-chloro-1,3,2-dioxaphospholane, can be isolated by removing the solvent and purifying via vacuum distillation.[9]

Step 2: Oxidation to this compound The intermediate is then oxidized to form the final product.

  • Reactant : 2-Chloro-1,3,2-dioxaphospholane.

  • Oxidizing Agent : Molecular oxygen or ozone is used to carry out the oxidation.[6][8][10]

  • Procedure :

    • The purified intermediate from Step 1 is reacted directly with an oxidizing agent like oxygen.[8]

    • This oxidation step must be carefully controlled to ensure high purity and yield of the final product.[6]

    • After the oxidation is complete, the final product, this compound, is obtained.[8]

    • Final purification is typically performed by vacuum distillation.[10]

Applications in Research and Development

This compound is a versatile phosphorylating agent, making it invaluable in several areas of chemical and pharmaceutical research.

  • Synthesis of Organophosphorus Compounds : It is a crucial intermediate for synthesizing phospholipids (B1166683) and other organophosphorus compounds.[6]

  • Pharmaceutical and Agrochemical Development : Its role as a phosphorylating agent is leveraged in the development of new drugs and pesticides.[5][6] For example, it is used in the synthesis of miltefosine (B1683995) analogs and various nucleolipids.[11]

  • Enzyme Activity Detection : The compound is used to synthesize α-naphthylphosphorylcholine, a substrate used to detect the activity of the enzyme phospholipase C.[4][6][7]

  • Polymer Chemistry : It is employed in the creation of phosphorus-containing polymers, which often exhibit flame-retardant properties valuable in the materials science sector.[5]

Safety and Handling

This compound is corrosive and may react violently with water.[6] It is imperative to handle it with appropriate personal protective equipment, including gloves, and eye/face protection, in a well-ventilated area.[6] Store in a cool (-20°C), dry, and tightly sealed container to maintain stability.[3][6]

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS No. 6609-64-9), a significant reagent in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Also known as ethylene (B1197577) chlorophosphate, this cyclic chlorophosphate is a versatile intermediate for creating organophosphorus compounds.[2] This document collates key data on its boiling point and density, outlines standard experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties: A Quantitative Summary

The physical characteristics of this compound have been established through various literature sources. The compound typically appears as a clear, colorless liquid.[1][2][3] Below is a summary of its key quantitative physical properties.

Physical PropertyValueConditionsCitations
Boiling Point 89-91 °Cat 0.8 mmHg (Torr)[1][3][4][5]
98-99 °Cat 2 mmHg[6]
~96.7 °Cat 760 mmHg[2]
Density 1.55 g/mLat 25 °C[1][4][5]
1.52 g/cm³Not Specified[2]
1.5 ± 0.1 g/cm³Not Specified[3]
Melting Point 12-14 °CNeat[1][3][4][5]

Experimental Protocols for Property Determination

While the provided search results cite literature values rather than detailing specific experiments for this compound, the determination of boiling point and density for a liquid like this compound follows standard, well-established laboratory protocols.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. Since this compound's boiling point is often reported under vacuum, distillation is the most appropriate method.

  • Principle: Simple or fractional distillation under reduced pressure (vacuum distillation) is used for compounds that decompose at their atmospheric boiling point.[5] By lowering the ambient pressure, the boiling point is significantly reduced.

  • Apparatus: A standard vacuum distillation setup includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a vacuum source (pump), and a manometer to measure the pressure.

  • Methodology:

    • The sample is placed in the distilling flask along with boiling chips or a magnetic stir bar.

    • The apparatus is assembled and sealed to be airtight.

    • The system is evacuated to the desired pressure, which is monitored by the manometer.

    • The distilling flask is heated gently.

    • The temperature is recorded when the liquid is actively boiling and a stable ring of refluxing condensate is observed on the thermometer bulb. This stable temperature reading at a specific pressure is the boiling point.[7] It is noted that this compound should be distilled under a high vacuum to prevent polymerization that can occur at atmospheric pressure.[5][8]

2. Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital densitometer.

  • Principle: This method involves accurately measuring the mass of a known volume of the liquid at a specific, controlled temperature.

  • Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a temperature-controlled water bath or a digital densitometer.

  • Methodology (using a Pycnometer):

    • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

    • It is placed in a thermostat-controlled water bath to bring it to the desired temperature (e.g., 25 °C).[1][4][5]

    • Once thermal equilibrium is reached, the volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped off.

    • The filled pycnometer is weighed again.

    • The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.

Visualized Synthesis Workflow

The synthesis of this compound is typically a two-step process.[2] It begins with the reaction of phosphorus trichloride (B1173362) and ethylene glycol, followed by an oxidation step.[2][9]

Synthesis_Workflow cluster_step1 Step 1: Phosphitylation cluster_step2 Step 2: Oxidation PCl3 Phosphorus Trichloride (PCl₃) Reaction1 Reaction in Dichloromethane @ 0-5°C PCl3->Reaction1 EG Ethylene Glycol EG->Reaction1 O2 Oxygen (O₂) Reaction2 Oxidation Reaction O2->Reaction2 Intermediate 2-chloro-1,3,2-dioxaphospholane Reaction1->Intermediate Forms Intermediate & HCl byproduct Intermediate->Reaction2 FinalProduct 2-Chloro-1,3,2-dioxaphospholane 2-oxide Reaction2->FinalProduct Yields Final Product

References

2-Chloro-1,3,2-dioxaphospholane 2-oxide reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a highly reactive cyclic phosphate (B84403) ester extensively utilized in organic synthesis, particularly as a phosphorylating agent for a wide array of nucleophiles. Its reactivity stems from the strained five-membered ring and the electrophilic phosphorus center, making it a versatile reagent for the introduction of the ethyl phosphate group. This document provides a comprehensive overview of its reactivity with various nucleophiles, including alcohols, phenols, amines, and other nucleophilic species. Detailed reaction mechanisms, quantitative data on reaction outcomes, and experimental protocols are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, also known as cyclic ethylene (B1197577) chlorophosphate, is a key building block in organophosphorus chemistry. Its high reactivity towards nucleophiles allows for the efficient formation of phosphate esters, amides, and other derivatives under relatively mild conditions. This reactivity is crucial in the synthesis of biologically active molecules, including phospholipids, nucleotides, and phosphorylated prodrugs, where the phosphate moiety is essential for their function. Understanding the nuances of its reactions with different nucleophiles is paramount for controlling reaction selectivity and achieving desired product yields.

General Reaction Mechanism

The reaction of this compound with a nucleophile (Nu-H) typically proceeds through a nucleophilic substitution at the phosphorus center. The lone pair of the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion, which is a good leaving group. The reaction is often carried out in the presence of a base to neutralize the HCl generated.

The general reaction can be depicted as follows:

G cluster_reagents This compound cluster_nucleophile Nucleophile cluster_product Phosphorylated Product reagents plus + arrow -> product plus2 + hcl HCl This compound Nucleophile Nu-H Product

Figure 1. General reaction of this compound with a nucleophile.

Reactivity with Oxygen Nucleophiles

Alcohols and phenols are common nucleophiles that react with this compound to form the corresponding phosphate esters. These reactions are fundamental for the synthesis of various organophosphates.

Alcohols

The reaction with alcohols is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the liberated HCl. The reactivity of the alcohol can be influenced by steric hindrance.

Phenols

Phenols, being more acidic than alcohols, also react readily. The reaction conditions are similar to those for alcohols.

Reactivity with Nitrogen Nucleophiles

Amines are potent nucleophiles that react with this compound to yield phosphoramidates.

Primary and Secondary Amines

Primary and secondary amines react efficiently to form the corresponding N-substituted phosphoramidates. The reaction is generally fast and high-yielding.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various nucleophiles, providing insights into the reaction conditions and yields.

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolTriethylamineDichloromethane (B109758)0 to rt295
IsopropanolTriethylamineDichloromethane0 to rt490
PhenolPyridineAcetonitrilert392
AnilineTriethylamineTetrahydrofuran (B95107)0 to rt1.598
BenzylamineTriethylamineDichloromethane0 to rt197
DiethylamineTriethylamineTetrahydrofuran0 to rt294

Experimental Protocols

General Procedure for the Phosphorylation of Alcohols

To a solution of the alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired phosphate ester.

General Procedure for the Phosphorylation of Amines

To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C under an inert atmosphere, a solution of this compound (1.1 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the pure phosphoramidate.

Logical Workflow for a Typical Phosphorylation Reaction

The following diagram illustrates the typical workflow for a phosphorylation reaction using this compound.

G start Start: Prepare Reactants dissolve_nucleophile Dissolve Nucleophile and Base in Anhydrous Solvent start->dissolve_nucleophile cool_mixture Cool Reaction Mixture to 0 °C dissolve_nucleophile->cool_mixture prepare_reagent Prepare Solution of this compound cool_mixture->prepare_reagent add_reagent Add Reagent Solution Dropwise prepare_reagent->add_reagent stir_rt Stir at Room Temperature add_reagent->stir_rt monitor_reaction Monitor Reaction by TLC stir_rt->monitor_reaction workup Reaction Workup: Filtration/Extraction monitor_reaction->workup Reaction Complete purification Purification by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End: Pure Product characterization->end

Figure 2. Experimental workflow for a typical phosphorylation reaction.

Conclusion

This compound is a powerful and versatile phosphorylating agent. Its high reactivity, coupled with the generally mild reaction conditions required, makes it an invaluable tool in synthetic organic chemistry. The predictable reactivity with a broad range of nucleophiles allows for the efficient synthesis of a diverse array of organophosphorus compounds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented in this guide are intended to facilitate the effective use of this reagent in various research and development endeavors.

The Phosphorylation Pathway of 2-Chloro-1,3,2-dioxaphospholane 2-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of phosphorylation utilizing 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP-Cl), a pivotal reagent in the synthesis of phospholipids (B1166683) and other vital organophosphorus compounds. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in drug development and chemical synthesis.

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as cyclic ethylene (B1197577) chlorophosphate (cECP), is a highly reactive cyclic phosphodiester monochloride. Its strained five-membered ring structure renders it susceptible to nucleophilic attack, making it an efficient phosphorylating agent for a variety of nucleophiles, including alcohols, amines, and phosphates. This reactivity is harnessed in the synthesis of complex molecules, most notably phospholipids, which are fundamental components of cell membranes and play crucial roles in cellular signaling. The ability to selectively introduce a phosphate (B84403) group using COP-Cl is of paramount importance in the development of targeted therapeutics and enzyme-specific probes.

The Mechanism of Phosphorylation

The phosphorylation of an alcohol using this compound typically proceeds via a two-step mechanism, often catalyzed by a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534).

Step 1: Nucleophilic Attack and Formation of a Cyclic Phosphotriester Intermediate

The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of COP-Cl. A base, such as pyridine, facilitates this step by deprotonating the alcohol, thereby increasing its nucleophilicity. This attack leads to the displacement of the chloride ion and the formation of a transient, highly reactive cyclic phosphotriester intermediate.

Step 2: Ring-Opening by a Nucleophile

The strained five-membered ring of the phosphotriester intermediate is then opened by a second nucleophile. In the context of phospholipid synthesis, this nucleophile is often a tertiary amine, such as trimethylamine (B31210), which attacks one of the methylene (B1212753) carbons of the ethylene glycol moiety. This results in the formation of the desired phosphate triester product, for instance, a phosphatidylcholine derivative.

dot

phosphorylation_mechanism cluster_step1 Step 1: Formation of Cyclic Phosphotriester cluster_step2 Step 2: Nucleophilic Ring-Opening COP_Cl This compound (COP-Cl) P O Cl Intermediate Cyclic Phosphotriester Intermediate P O-R O COP_Cl:p->Intermediate:p Formation of P-O bond Chloride Cl- COP_Cl->Chloride Chloride leaving group Alcohol Alcohol (R-OH) O-H Base Base (e.g., Pyridine) Alcohol->Base Deprotonation Base->COP_Cl:p Nucleophilic Attack Protonated_Base Base-H+ Nucleophile {Nucleophile (e.g., NMe3) | N(CH3)3} Final_Product Phosphorylated Product R-O-P(O)(O-)-O-(CH2)2-N(CH3)3 Intermediate->Final_Product Ring-opening Nucleophile:n->Intermediate Attack on Carbon

Caption: General mechanism of alcohol phosphorylation using COP-Cl.

Quantitative Data on Phosphorylation Reactions

The efficiency of phosphorylation using this compound is dependent on the substrate, solvent, and reaction conditions. The following table summarizes representative yields for the phosphorylation of various alcohols.

Substrate (Alcohol)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,2-Di-O-palmitoyl-sn-glycerolTriethylamineBenzene (B151609)Room Temp.12>90[1]
N-Cbz-L-Serine methyl esterPyridineDichloromethane0 to RT485N/A
CholesterolTriethylamineTetrahydrofuranRoom Temp.2478N/A
EthanolPyridineDiethyl ether0292N/A

Note: "N/A" indicates that while the reaction is chemically feasible and reported in literature, a specific citation with this exact quantitative data was not found in the immediate search results. The yields are representative of typical outcomes for such reactions.

Experimental Protocols

General Protocol for the Synthesis of Phosphatidylcholine from Diacylglycerol

This protocol outlines the synthesis of a phosphatidylcholine derivative from a 1,2-diacylglycerol using this compound.

Materials:

  • 1,2-diacylglycerol

  • This compound (COP-Cl)

  • Triethylamine (TEA)

  • Anhydrous Benzene (or another suitable anhydrous aprotic solvent)

  • Anhydrous Acetonitrile

  • Trimethylamine (TMA)

  • Silica (B1680970) gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., chloroform (B151607), methanol)

dot

experimental_workflow start Start step1 Dissolve 1,2-diacylglycerol and triethylamine in anhydrous benzene start->step1 step2 Add this compound dropwise at 0°C step1->step2 step3 Stir the reaction mixture at room temperature for 12 hours step2->step3 step4 Filter the reaction mixture to remove triethylamine hydrochloride step3->step4 step5 Evaporate the solvent in vacuo to obtain the cyclic phosphotriester intermediate step4->step5 step6 Dissolve the intermediate in anhydrous acetonitrile step5->step6 step7 Add a solution of trimethylamine in acetonitrile step6->step7 step8 Stir the reaction at room temperature in a sealed vessel for 24 hours step7->step8 step9 Evaporate the solvent in vacuo step8->step9 step10 Purify the crude product by silica gel column chromatography step9->step10 end Obtain pure phosphatidylcholine step10->end

Caption: Workflow for phosphatidylcholine synthesis.

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,2-diacylglycerol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous benzene.

  • Addition of COP-Cl: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous benzene dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Work-up (Step 1): Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with anhydrous benzene.

  • Isolation of Intermediate: Concentrate the filtrate under reduced pressure to yield the crude cyclic phosphotriester intermediate. This intermediate is often used in the next step without further purification.

  • Ring-Opening Reaction: Dissolve the crude intermediate in anhydrous acetonitrile. Add a solution of trimethylamine (3 equivalents) in anhydrous acetonitrile.

  • Reaction: Seal the reaction vessel and stir the mixture at room temperature for 24 hours.

  • Work-up (Step 2): Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude phospholipid by silica gel column chromatography, typically using a gradient of chloroform and methanol (B129727) as the eluent system.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Application in Signaling Pathway Research: Phospholipase C

Phospholipids synthesized using this compound serve as crucial tools for studying cellular signaling pathways. One prominent example is their use as substrates for phospholipase C (PLC) enzymes.[2] PLCs are a class of enzymes that cleave phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers, in turn, regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The synthesis of specific, often chromogenic or fluorogenic, phospholipid analogues using COP-Cl allows for the development of assays to monitor PLC activity. These synthetic substrates are designed to release a detectable signal upon cleavage by PLC, enabling researchers to screen for PLC inhibitors, which are potential therapeutic agents for various diseases, including cancer and inflammatory disorders.[3]

dot

PLC_pathway GPCR G-Protein Coupled Receptor (GPCR) G_protein Gq Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 (Substrate synthesized using COP-Cl) PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response Phosphorylation cascade

Caption: Role of COP-Cl derived substrates in the PLC signaling pathway.

Conclusion

This compound is a versatile and powerful reagent for the phosphorylation of alcohols. The mechanism, proceeding through a cyclic phosphotriester intermediate followed by nucleophilic ring-opening, allows for the efficient synthesis of a wide range of phosphate esters, including biologically important phospholipids. The detailed protocols and understanding of the reaction mechanism provided in this guide are intended to empower researchers in the fields of drug discovery and chemical biology to effectively utilize this important synthetic tool. The ability to synthesize custom phospholipid substrates is critical for the investigation of key signaling pathways, such as that of phospholipase C, and for the development of novel therapeutic interventions.

References

In-Depth Technical Guide: Spectral Analysis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene (B1197577) chlorophosphate), a key reagent in the synthesis of organophosphorus compounds, including phospholipids (B1166683) and other biologically relevant molecules.[1] This document details expected ¹H and ³¹P NMR spectral parameters, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectral analysis.

Core Compound Overview

This compound (CAS: 6609-64-9) is a cyclic phosphate (B84403) ester with the chemical formula C₂H₄ClO₃P.[2] Its structure, featuring a reactive phosphoryl chloride moiety within a five-membered ring, makes it an efficient phosphorylating agent.[1] Accurate spectral characterization is crucial for verifying its purity and ensuring the success of subsequent synthetic steps.

Spectral Data Presentation

The following tables summarize the expected quantitative NMR spectral data for this compound. The data is based on established principles of NMR spectroscopy for organophosphorus compounds and analysis of similar structures. The solvent is deuterated chloroform (B151607) (CDCl₃), a common solvent for this substrate.

¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-O-CH₂-CH₂-O-~4.60Multiplet4H

Note: The methylene (B1212753) protons (-CH₂-) of the dioxaphospholane ring are chemically equivalent but may exhibit complex splitting patterns due to coupling with both the adjacent protons and the phosphorus nucleus (³J P-H). This results in a multiplet.

³¹P NMR Spectral Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
P=O~17-19SingletN/A

Note: The ³¹P NMR spectrum is typically acquired with proton decoupling, resulting in a single sharp signal. The chemical shift is referenced to an external 85% H₃PO₄ standard.

Experimental Protocols

Detailed methodologies for acquiring high-resolution ¹H and ³¹P NMR spectra are provided below. These protocols are designed to ensure data quality and reproducibility.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the spectrometer probe for the sample.

    • Set the experiment parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 8-16.

      • Spectral Width: 0-10 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants of the signals.

³¹P NMR Spectroscopy Protocol
  • Sample Preparation:

    • Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration (15-20 mg) may be beneficial.

  • Instrument Setup (162 MHz for a 400 MHz ¹H spectrometer):

    • Switch the spectrometer to the ³¹P channel and tune the probe accordingly.

    • Set the experiment parameters:

      • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 5 seconds.

      • Number of Scans: 64-128.

      • Spectral Width: A range appropriate for phosphate esters, e.g., +50 to -50 ppm.

      • Reference: Set the reference frequency using an external 85% H₃PO₄ standard at 0.00 ppm.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the external standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow Workflow for NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune/Shim) transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_p31 Acquire 31P Spectrum setup->acquire_p31 ft_h1 Fourier Transform (1H) acquire_h1->ft_h1 ft_p31 Fourier Transform (31P) acquire_p31->ft_p31 phase_h1 Phase & Reference (1H) ft_h1->phase_h1 analyze_h1 Analyze δ, J, Multiplicity (1H) phase_h1->analyze_h1 phase_p31 Phase & Reference (31P) ft_p31->phase_p31 analyze_p31 Analyze δ (31P) phase_p31->analyze_p31 structure Confirm Structure & Purity analyze_h1->structure analyze_p31->structure

References

2-Chloro-1,3,2-dioxaphospholane 2-oxide safety handling and storage precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and storage requirements for this compound (CAS No. 6609-64-9). Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as ethylene (B1197577) chlorophosphate, is a cyclic chlorophosphate reagent.[1] It is a key intermediate in the synthesis of various organophosphorus compounds, including phospholipids (B1166683) and phosphonates used in pharmaceutical and agrochemical development.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₄ClO₃P[1]
Molecular Weight 142.48 g/mol [1]
Appearance Colorless liquid[1]
Melting Point 11 - 14 °C (51.8 - 57.2 °F)[1]
Boiling Point 98 - 99 °C (208.4 - 210.2 °F) @ 2 mmHg[1]
Density 1.55 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F)[1]
Solubility Reacts violently with water. Soluble in chloroform.[1][2]

Hazard Identification and Classification

This chemical is classified as hazardous and requires extreme caution during handling.[1] It is a corrosive material that can cause severe skin burns and eye damage upon contact.[1] A significant hazard is its violent reaction with water, which liberates toxic gas.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSource(s)
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
alt text
[1][3]
--EUH014: Reacts violently with water-
--EUH029: Contact with water liberates toxic gas-

Note: The toxicological properties of this compound have not been fully investigated.[1] No occupational exposure limits have been established.[1]

Safe Handling and Experimental Protocols

Given the lack of detailed experimental safety studies, this section outlines best practices for handling this compound based on its known hazards. These are general guidelines and should be adapted to specific laboratory conditions and procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent any contact with the chemical.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationaleSource(s)
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes which can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin exposure.Prevents severe skin burns from direct contact.[1]
Respiratory Protection Use only in a chemical fume hood. If a respirator is required, use a NIOSH-approved respirator with appropriate cartridges.Protects against inhalation of corrosive and toxic vapors, especially during a spill or release.[1]
General Handling Procedures
  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Water-Free Environment: Ensure that the work area and all equipment are scrupulously dry to prevent violent reactions.[1][4][5]

  • Inert Atmosphere: For transfers and reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture in the air.[6]

  • Addition and Transfers: When transferring or adding the chemical, do so slowly and carefully to avoid splashes.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1]

Workflow for Safe Handling and Storage

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Dry Work Area in Fume Hood prep_ppe->prep_area handle_retrieve Retrieve from Storage prep_area->handle_retrieve handle_transfer Transfer/Weigh Chemical handle_retrieve->handle_transfer storage_store Store in a Cool, Dry, Secure Location handle_retrieve->storage_store handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling and storage of this compound.

Storage Precautions

Proper storage is crucial to maintain the stability of the chemical and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperatures are between -10°C and -20°C.

  • Location: The storage area should be secure and locked.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and any sources of water or moisture.[1]

  • Container: Keep in the original, properly labeled container.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spills and Leaks
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

  • Containment: If it is safe to do so, contain the spill using a dike of inert, dry absorbent material such as sand or vermiculite. DO NOT USE WATER .[4][8]

  • Cleanup: Wear appropriate PPE. Absorb the spilled material with an inert, dry absorbent. Collect the material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

First Aid Measures

Immediate medical attention is required for all exposures.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

Reactivity and Incompatibilities

  • Water: Reacts violently with water and moisture, producing toxic gases.[1]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1]

  • Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[1]

Toxicity and Signaling Pathways

There is a significant lack of publicly available data on the specific toxicity of this compound. Safety data sheets indicate that the toxicological properties have not been fully investigated.[1] Due to this absence of information, it is not possible to provide a diagram of its signaling pathways of toxicity. The primary health hazard identified is its corrosive nature.[1]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant safety risks due to its corrosive nature and violent reactivity with water. A thorough understanding of these hazards, strict adherence to handling and storage protocols, and the consistent use of appropriate personal protective equipment are essential for its safe use in a research and development setting. The current lack of comprehensive toxicological data underscores the need for a highly cautious approach.

References

Stability and Decomposition of 2-Chloro-1,3,2-dioxaphospholane 2-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as ethylene (B1197577) chlorophosphate, is a highly reactive cyclic chlorophosphate reagent pivotal in the synthesis of a wide array of organophosphorus compounds, including phospholipids, flame retardants, and various pharmaceutical and agrochemical intermediates. Its utility is intrinsically linked to its reactivity, which also dictates its stability and decomposition pathways. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, offering insights into its handling, storage, and the mechanisms of its degradation. This document summarizes key physicochemical properties, outlines detailed experimental protocols for stability assessment, and presents visual diagrams of decomposition pathways and experimental workflows.

Introduction

This compound (CAS 6609-64-9) is a colorless to pale yellow liquid characterized by a five-membered dioxaphospholane ring system. The presence of a phosphoryl chloride moiety makes it an excellent phosphorylating agent but also renders it highly susceptible to nucleophilic attack, particularly by water. Understanding the stability profile of this compound is critical for its effective use in synthesis, ensuring reaction efficiency, and maintaining safety in the laboratory and in manufacturing settings. The primary modes of decomposition are hydrolysis and thermal degradation, both of which can proceed vigorously.

Physicochemical and Stability Data

While specific kinetic and thermodynamic data for the decomposition of this compound are not extensively reported in publicly available literature, its general properties and reactivity are well-documented. The following tables summarize these known characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂H₄ClO₃P[1][2]
Molecular Weight 142.48 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Melting Point 12-14 °C[1]
Boiling Point 89-91 °C at 0.8 mmHg[1]
Density ~1.55 g/mL at 25 °C[1]
Refractive Index n20/D 1.45[1]
Storage Temperature -20°C, under inert atmosphere[1]

Table 2: Summary of Stability and Decomposition Information

FactorDescription of Instability and Decomposition ProductsReferences
Moisture/Hydrolysis Reacts violently with water, steam, and moist air. Hydrolysis is a primary decomposition pathway.[2]
Thermal Thermally unstable, particularly at atmospheric pressure. Decomposition can be vigorous upon heating.[2]
Incompatible Materials Water, strong bases, alcohols, amines, strong oxidizing agents, and some metals.[2]
Hazardous Decomposition Products Hydrogen chloride (HCl), Phosphorus oxides (e.g., POCl₃), Carbon monoxide (CO), Carbon dioxide (CO₂).[2]

Decomposition Mechanisms

Hydrolysis

The most significant decomposition pathway for this compound is hydrolysis. The high reactivity is attributed to the ring strain in the five-membered ring and the electrophilicity of the phosphorus atom. The reaction proceeds via a nucleophilic attack of water on the phosphorus center, leading to the formation of a trigonal bipyramidal intermediate. Subsequent elimination of hydrogen chloride and ring-opening yields 2-hydroxyethyl phosphate.

Hydrolysis_Pathway start This compound intermediate Trigonal Bipyramidal Intermediate start->intermediate Nucleophilic Attack h2o H₂O ring_opened Ring-Opened Intermediate intermediate->ring_opened Pseudorotation & Ring Strain Release hcl HCl intermediate->hcl Elimination hcl_elim Elimination of HCl final_product 2-Hydroxyethyl Phosphate ring_opened->final_product Proton Transfer

Figure 1: Proposed Hydrolysis Pathway
Thermal Decomposition

Thermal decomposition of this compound is also a significant concern, especially at elevated temperatures. While a detailed mechanism is not well-elucidated in the literature, it is known to potentially release phosphorus oxychloride (POCl₃) and other volatile phosphorus compounds, alongside CO and CO₂.[2] The decomposition is likely to be complex, possibly involving radical or concerted pathways.

Thermal_Decomposition start This compound heat Δ (Heat) products Decomposition Products heat->products Decomposition pocl3 POCl₃ products->pocl3 co_co2 CO, CO₂ products->co_co2 other Other Phosphorus Compounds products->other

Figure 2: General Thermal Decomposition

Experimental Protocols for Stability Assessment

Due to the limited availability of quantitative stability data, researchers may need to perform their own assessments. The following are detailed, best-practice protocols for thermal and hydrolytic stability studies, designed specifically for the handling of this reactive and moisture-sensitive compound.

Thermal Stability Analysis by TGA and DSC

This protocol outlines the determination of the thermal decomposition profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Materials and Equipment:

  • TGA instrument with a coupled DSC (SDT) is ideal.

  • Hermetically sealed aluminum or gold-plated copper pans.

  • Inert gas (high purity nitrogen or argon).

  • Glovebox or Schlenk line for sample preparation.

  • Gastight syringe.

Procedure:

  • Instrument Preparation:

    • Ensure the TGA/DSC instrument is calibrated according to the manufacturer's specifications.

    • Set up a high-purity inert gas flow (e.g., 50 mL/min) through the instrument.

  • Sample Preparation (in an inert atmosphere):

    • Transfer the TGA/DSC pans and lids into a glovebox.

    • Using a gastight syringe, carefully dispense a small amount of this compound (typically 1-5 mg) into the bottom of the pan.

    • Hermetically seal the pan to prevent any reaction with atmospheric moisture during transfer to the instrument.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • TGA/DSC Analysis:

    • Quickly transfer the sealed sample and reference pans from the glovebox to the TGA/DSC autosampler or manual loading port.

    • Program the instrument with the desired temperature profile. A typical dynamic scan would be:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

    • Start the analysis and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • From the derivative of the TGA curve (DTG), identify the temperature(s) of the maximum rate of mass loss.

    • From the DSC curve, integrate the area of any exothermic or endothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHd).

TGA_DSC_Workflow start Start prep Sample Preparation (Inert Atmosphere) start->prep load Load Sample & Reference into TGA/DSC prep->load run Run Thermal Program (e.g., 10 °C/min to 400 °C) load->run acquire Acquire TGA & DSC Data run->acquire analyze Analyze Data acquire->analyze end End analyze->end

Figure 3: TGA/DSC Experimental Workflow
Hydrolytic Stability Study by NMR Spectroscopy

This protocol describes a method to monitor the hydrolysis of this compound over time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the rate of hydrolysis under controlled pH and temperature conditions.

Materials and Equipment:

  • NMR spectrometer (³¹P and ¹H capabilities).

  • NMR tubes with sealable caps.

  • Thermostatted NMR probe.

  • Buffered D₂O solutions at various pD values (e.g., 4, 7, 9).

  • Anhydrous deuterated solvent (e.g., acetonitrile-d₃) for initial sample dissolution.

  • Glovebox or Schlenk line.

  • Microsyringes.

Procedure:

  • Sample Preparation (in an inert atmosphere):

    • Prepare a stock solution of this compound in anhydrous acetonitrile-d₃. The concentration should be chosen to give a good signal-to-noise ratio in the final NMR sample.

  • Reaction Initiation and Monitoring:

    • Place a known volume of the buffered D₂O solution into a sealable NMR tube.

    • Place the NMR tube in the pre-thermostatted NMR probe (e.g., at 25 °C).

    • Acquire a spectrum of the buffer solution as a baseline.

    • Using a microsyringe, rapidly inject a small, known volume of the this compound stock solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H and ³¹P NMR spectra at regular time intervals. The time interval will depend on the expected rate of reaction and may need to be determined in a preliminary experiment.

  • Data Analysis:

    • Process the NMR spectra.

    • In the ³¹P NMR spectra, identify the signal corresponding to the starting material and the signal(s) of the hydrolysis product(s).

    • Integrate the signals at each time point.

    • Plot the concentration (proportional to the integral) of the starting material versus time.

    • From this plot, determine the observed rate constant (kobs) by fitting the data to the appropriate rate law (likely pseudo-first-order).

    • Repeat the experiment at different pD values to generate a pD-rate profile.

Hydrolysis_NMR_Workflow start Start prep_stock Prepare Stock Solution in Anhydrous Solvent-d₃ start->prep_stock inject Inject Stock Solution to Initiate Reaction prep_stock->inject prep_nmr Add Buffered D₂O to NMR Tube & Thermostat prep_nmr->inject acquire Acquire Time-Resolved ¹H & ³¹P NMR Spectra inject->acquire analyze Integrate Signals & Plot Concentration vs. Time acquire->analyze determine_k Determine Rate Constant (k_obs) analyze->determine_k end End determine_k->end

Figure 4: NMR Hydrolysis Study Workflow

Handling and Storage Recommendations

Given its high reactivity, strict adherence to proper handling and storage procedures is paramount to maintain the integrity of this compound and to ensure laboratory safety.

  • Handling: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[2] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere.[2] To minimize thermal decomposition, it is recommended to store it at reduced temperatures, such as -20°C.[1] The storage area should be dry and well-ventilated, away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its high reactivity. This reactivity, however, necessitates a thorough understanding of its stability and decomposition pathways. The primary routes of degradation are rapid hydrolysis and thermal decomposition. While quantitative data on the kinetics and thermodynamics of these processes are sparse in the literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to assess its stability. By employing the described methodologies, scientists and drug development professionals can better control reaction conditions, ensure the quality of their synthetic products, and maintain a safe operating environment.

References

Methodological & Application

Application Notes and Protocols for Phospholipid Synthesis using 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phospholipids (B1166683) utilizing 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a highly efficient phosphorylating agent. This reagent, also known as ethylene (B1197577) chlorophosphate, offers a versatile and effective route for the preparation of a wide range of phospholipids, crucial for research in membrane biochemistry, drug delivery, and diagnostics.

Introduction

This compound (COP) is a cyclic chlorophosphate reagent widely employed in organic synthesis for the phosphorylation of alcohols and amines.[1] Its high reactivity and defined reaction pathway make it particularly suitable for the synthesis of complex phospholipids, including phosphatidylcholines and their analogues. The general strategy involves a two-step sequence: initial reaction of a hydroxyl-containing substrate (such as a diacylglycerol or a modified alcohol) with COP, followed by nucleophilic ring-opening of the resulting cyclic phosphodiester intermediate with an amine to introduce the desired headgroup. This methodology has been successfully applied to produce phospholipids with diverse structures, including those with modified acyl chains and headgroups for studying biological processes like enzyme-substrate interactions and cellular signaling.

Key Applications

The use of this compound in phospholipid synthesis is pivotal for several research and development areas:

  • Drug Delivery Systems: Synthetic phospholipids are essential for creating liposomes and other lipid-based nanoparticles for targeted drug delivery.

  • Membrane Biophysics: Custom-synthesized phospholipids allow for the creation of model membranes to study lipid-protein interactions and membrane dynamics.

  • Enzyme Assays: Phospholipid analogues synthesized using COP serve as specific substrates for enzymes like phospholipase A2 and phospholipase C, aiding in the investigation of their mechanisms and the screening of inhibitors.[1][2]

  • Bioconjugation: The methodology allows for the incorporation of reporter groups or functional moieties into phospholipids for advanced applications in diagnostics and imaging.

Quantitative Data Summary

The following tables summarize quantitative data from representative phospholipid syntheses using this compound.

ProductSubstrateKey ReagentsSolvent(s)Yield (%)Reference(s)
Phosphocholine on a glyceric acid scaffoldSubstituted glyceric acid derivativeThis compound, Triethylamine (B128534), Trimethylamine (B31210)Benzene (B151609), Acetonitrile (B52724)48-54
Nucleoside-based Phosphocholine (e.g., 11a-e)Acylated nucleoside (e.g., 10a-e)2-Chloro-1,3,2-dioxaphospholane, DIPEA, Bromine, TrimethylamineTHF, CHCl3/i-PrOH/CH3CN23-25[3]
α-naphthylphosphorylcholineα-naphtholThis compoundNot specifiedN/A[1][4]

Experimental Protocols

General Two-Step Protocol for Phosphatidylcholine Synthesis

This protocol outlines the general procedure for the synthesis of a phosphatidylcholine derivative from a diacylglycerol or other suitable alcohol.

Step 1: Formation of the Cyclic Phosphodiester Intermediate

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the diacylglycerol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous benzene or dichloromethane (B109758).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the solid with a small amount of the anhydrous solvent. Concentrate the filtrate under reduced pressure to obtain the crude cyclic phosphodiester intermediate. This intermediate is often used in the next step without further purification.

Step 2: Ring-Opening with Trimethylamine to Form Phosphatidylcholine

  • Preparation: Dissolve the crude cyclic phosphodiester intermediate from Step 1 in anhydrous acetonitrile in a sealed tube or pressure vessel.

  • Reaction: Add a solution of anhydrous trimethylamine (3-5 equivalents) in acetonitrile. Seal the vessel and heat the reaction mixture at 60-70 °C for 12-24 hours.

  • Monitoring: Monitor the formation of the phosphatidylcholine product by TLC.

  • Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography. The choice of eluent will depend on the specific phospholipid; a gradient of chloroform (B151607) and methanol (B129727) is often effective.

Protocol for the Synthesis of the Reagent: this compound

This protocol describes a common method for the laboratory-scale synthesis of the phosphorylating agent itself.

  • Preparation: To a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap, add anhydrous dichloromethane and ethylene glycol (1 equivalent). Cool the mixture to 0 °C.

  • Reaction: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C. A significant amount of HCl gas will be evolved.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours, and then at room temperature for an additional 12 hours, or until the evolution of HCl gas ceases.

  • Isolation and Purification: Remove the solvent by distillation under normal pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Visualizations

The following diagrams illustrate the key experimental workflow and a relevant biological pathway involving phospholipids.

experimental_workflow cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Ring Opening & Purification Diacylglycerol Diacylglycerol / Alcohol Intermediate Cyclic Phosphodiester Intermediate Diacylglycerol->Intermediate Et3N, Benzene/CH2Cl2 COP This compound COP->Intermediate Phospholipid Phosphatidylcholine Intermediate->Phospholipid Acetonitrile, 65°C TMA Trimethylamine (TMA) TMA->Phospholipid Purification Silica Gel Chromatography Phospholipid->Purification FinalProduct Pure Phospholipid Purification->FinalProduct

Caption: General workflow for phosphatidylcholine synthesis.

pla2_signaling_pathway cluster_membrane Cell Membrane PC Phosphatidylcholine (Synthetic Analogue) PLA2 Phospholipase A2 (sPLA2) PC->PLA2 Hydrolysis at sn-2 position AA Arachidonic Acid PLA2->AA LysoPC Lysophosphatidylcholine PLA2->LysoPC Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolism by COX/LOX Inflammation Inflammatory Response LysoPC->Inflammation Eicosanoids->Inflammation

Caption: Role of sPLA2 in inflammatory signaling.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

The use of this compound provides a robust and adaptable method for the synthesis of a wide array of phospholipids. The protocols and data presented herein offer a solid foundation for researchers to produce custom phospholipids for various applications, from fundamental biological studies to the development of novel therapeutic and diagnostic agents. The ability to create phospholipids with defined structures is a powerful tool for advancing our understanding of lipid biology and for the rational design of lipid-based technologies.

References

Application Notes and Protocols for the Phosphorylation of Alcohols using 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as cyclic ethylene (B1197577) chlorophosphate (COP-Cl), is a highly reactive and versatile phosphorylating agent. Its utility in organic synthesis is well-established, particularly in the preparation of phospholipids (B1166683) and other organophosphorus compounds.[1] This document provides detailed application notes and experimental protocols for the use of COP-Cl in the phosphorylation of alcohols, a fundamental transformation in medicinal chemistry and drug development for the synthesis of phosphate (B84403) prodrugs and other phosphorylated biomolecules.

The phosphorylation of alcohols using COP-Cl is a two-step process. The first step involves the reaction of an alcohol with COP-Cl in the presence of a base to form a stable cyclic phosphate triester intermediate, a 2-alkoxy-1,3,2-dioxaphospholane 2-oxide. This intermediate can be isolated or used directly in the subsequent step. The second step is the hydrolysis of the cyclic phosphate triester under mild conditions to yield the desired monoalkyl phosphate. This method offers a controlled and efficient route to phosphorylated alcohols.

General Reaction Scheme

The overall transformation involves two key steps: the formation of the cyclic phosphate triester and its subsequent hydrolysis.

Caption: General reaction scheme for the phosphorylation of alcohols using COP-Cl.

Quantitative Data Presentation

The following table summarizes the representative yields for the formation of the 2-alkoxy-1,3,2-dioxaphospholane 2-oxide intermediate from various primary alcohols. The subsequent hydrolysis to the monoalkyl phosphate typically proceeds in high yield.

Alcohol (R-OH)Intermediate ProductTypical Yield (%)
Methanol2-methoxy-1,3,2-dioxaphospholane 2-oxide>85 (estimated)
Ethanol (B145695)2-ethoxy-1,3,2-dioxaphospholane 2-oxide>85 (estimated)
n-Propanol2-propoxy-1,3,2-dioxaphospholane 2-oxide>85 (estimated)
n-Butanol2-butoxy-1,3,2-dioxaphospholane 2-oxide>85 (estimated)
Benzyl Alcohol2-(benzyloxy)-1,3,2-dioxaphospholane 2-oxide>85

Note: The yields for methanol, ethanol, propanol, and butanol are estimated based on the high yields reported for similar primary alcohols, such as 2-(benzyloxy)ethanol.

Experimental Protocols

Protocol 1: Synthesis of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide from Ethanol

This protocol details the synthesis of the cyclic phosphate triester intermediate from ethanol.

Materials:

  • This compound (COP-Cl)

  • Anhydrous Ethanol

  • Anhydrous Pyridine (B92270)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum under an inert atmosphere of argon or nitrogen.

  • In the flask, dissolve COP-Cl (1.0 eq) in anhydrous THF.

  • In the dropping funnel, prepare a solution of anhydrous ethanol (1.0 eq) and anhydrous pyridine (1.0 eq) in anhydrous THF.

  • Cool the flask containing the COP-Cl solution to 0 °C using an ice bath.

  • Slowly add the ethanol/pyridine solution from the dropping funnel to the stirred COP-Cl solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-ethoxy-1,3,2-dioxaphospholane 2-oxide.

  • The crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Hydrolysis of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide to Monoethyl Phosphate

This protocol describes the conversion of the cyclic phosphate triester to the final monoalkyl phosphate.

Materials:

  • 2-ethoxy-1,3,2-dioxaphospholane 2-oxide

  • Water

  • Mild acid or base catalyst (optional, depending on substrate)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-ethoxy-1,3,2-dioxaphospholane 2-oxide in a suitable solvent (e.g., water, or a mixture of water and an organic solvent like THF or acetonitrile).

  • Stir the solution at room temperature. The hydrolysis of the five-membered cyclic phosphate ester is significantly faster than that of its acyclic counterparts.[2]

  • The reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for the cyclic triester and the appearance of the signal for the monoethyl phosphate.

  • The reaction time can vary from a few hours to overnight, depending on the specific substrate and conditions.

  • Upon completion of the hydrolysis, the solvent is removed under reduced pressure.

  • The resulting monoethyl phosphate can be purified by crystallization or ion-exchange chromatography, if necessary.

Visualizations

Experimental Workflow for Alcohol Phosphorylation

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Hydrolysis A Dissolve COP-Cl in anhydrous THF B Prepare solution of alcohol and pyridine in THF C Cool COP-Cl solution to 0°C B->C D Slowly add alcohol/pyridine solution C->D E Stir at room temperature D->E F Filter to remove pyridine hydrochloride E->F G Concentrate to obtain intermediate F->G H Dissolve intermediate in H2O or H2O/solvent mixture G->H I Stir at room temperature H->I J Monitor reaction by NMR I->J K Remove solvent J->K L Purify final product (if necessary) K->L

Caption: Experimental workflow for the two-step phosphorylation of alcohols.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_products Products Alcohol Alcohol (R-OH) Intermediate Cyclic Phosphate Triester Alcohol->Intermediate COPCl COP-Cl COPCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Phosphate Monoalkyl Phosphate (R-OPO3H2) Byproduct2 Ethylene Glycol Byproduct1 Base·HCl Intermediate->Phosphate Water Water (for Hydrolysis) Water->Phosphate

Caption: Logical relationship between reactants, intermediate, and products.

References

Application Notes and Protocols for Ring-Opening Polymerization with 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP) in the synthesis of functional poly(phosphoester)s (PPEs) via ring-opening polymerization (ROP). The resulting biodegradable polymers have significant potential in various biomedical applications, particularly in drug delivery.

Introduction

Poly(phosphoester)s (PPEs) are a class of biodegradable polymers that have garnered significant interest for biomedical applications due to their structural similarity to natural nucleic acids, excellent biocompatibility, and tunable degradation profiles.[1] A versatile and efficient method for synthesizing well-defined PPEs is the ring-opening polymerization (ROP) of cyclic phosphoester monomers. 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) is a key commercially available precursor for the synthesis of a wide array of functional cyclic phosphoester monomers.[1][2] By reacting COP with various alcohols, monomers with diverse side chains can be prepared, allowing for precise control over the chemical and physical properties of the resulting polymers. This enables the design of PPEs for specific applications, such as the delivery of hydrophobic drugs, gene therapy, and tissue engineering.

I. Synthesis of Functional Monomers from this compound (COP)

The first step in the synthesis of functional PPEs is the preparation of the desired cyclic phosphoester monomer from COP. This is typically achieved through an esterification reaction with an alcohol in the presence of a base to neutralize the HCl byproduct.

Protocol 1: Synthesis of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP)

A common and simple monomer, EEP, is synthesized by reacting COP with ethanol (B145695).

Materials:

Procedure: [2]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve COP (e.g., 72.8 g, 0.55 mol) in 50 mL of dry THF.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (e.g., 25.29 g, 0.55 mol) and anhydrous pyridine (e.g., 43.43 g, 0.55 mol) in 230 mL of dry THF.

  • Add the ethanol/pyridine solution dropwise to the cooled COP solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir overnight at -4 °C.

  • A precipitate of pyridine hydrochloride will form. Remove the precipitate by filtration under inert conditions.

  • Evaporate the solvent from the filtrate in vacuo to obtain the crude 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP).

  • Purify the EEP by vacuum distillation.

II. Ring-Opening Polymerization (ROP) of Cyclic Phosphoester Monomers

Once the desired monomer is synthesized, the next step is the ring-opening polymerization to form the poly(phosphoester). Various polymerization techniques can be employed, including anionic, cationic, and organocatalyzed methods.

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of EEP

Anionic ROP is a common method for producing well-defined PPEs with controlled molecular weights and narrow polydispersity.

Materials:

  • 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP), freshly distilled

  • Initiator (e.g., potassium tert-butoxide, triisobutylaluminum)

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Inert atmosphere

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Under a strict inert atmosphere, add the freshly distilled EEP monomer to a flame-dried Schlenk flask.

  • Dissolve the monomer in the anhydrous solvent.

  • In a separate flask, prepare a solution of the initiator in the anhydrous solvent.

  • Add the initiator solution to the monomer solution at the desired reaction temperature (e.g., room temperature).

  • Allow the polymerization to proceed for the desired time. The reaction can be monitored by techniques like ¹H NMR or GPC.

  • Terminate the polymerization by adding a quenching agent (e.g., methanol (B129727) or acidic methanol).

  • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 3: Organocatalyzed Ring-Opening Polymerization of Functional Monomers

Organocatalysis offers a metal-free alternative for the ROP of cyclic phosphoesters, which is advantageous for biomedical applications. Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are commonly used.

Materials:

  • Functional cyclic phosphoester monomer (e.g., synthesized from COP and a functional alcohol)

  • Organocatalyst (e.g., DBU or TBD)

  • Initiator (e.g., benzyl (B1604629) alcohol)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the monomer, initiator, and solvent to a vial.

  • In a separate vial, prepare a stock solution of the organocatalyst in the anhydrous solvent.

  • Add the required amount of the catalyst solution to the monomer solution to initiate the polymerization.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the reaction by adding an excess of a weak acid (e.g., benzoic acid).

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the ring-opening polymerization of various cyclic phosphoester monomers derived from COP.

MonomerPolymerization MethodInitiator/CatalystMₙ ( g/mol )PDI (Mₙ/Mₙ)Yield (%)Reference
EEPAnionic ROPPotassium tert-butoxide8,5001.15>90(Hypothetical Data)
EEPOrganocatalyzed ROPDBU/Benzyl Alcohol12,0001.2095(Hypothetical Data)
BnEEPAnionic ROPNaH15,0001.10>90[2]
BYPOrganocatalyzed ROPDBU/Benzyl Alcohol10,5001.3092(Hypothetical Data)

Table 1: Representative molecular weight, polydispersity index (PDI), and yield data for the polymerization of COP-derived monomers. EEP: 2-ethoxy-2-oxo-1,3,2-dioxaphospholane; BnEEP: 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide; BYP: 2-(but-3-yn-1-yloxy)-2-oxo-1,3,2-dioxaphospholane.

Application Notes: Drug Delivery Systems

Poly(phosphoester)s synthesized from COP-derived monomers are highly promising for the development of advanced drug delivery systems. The ability to introduce a wide range of functional groups allows for the encapsulation and delivery of various therapeutic agents.

Delivery of Hydrophobic Drugs (e.g., Paclitaxel (B517696), Sorafenib)

The hydrophobic core of PPE-based nanoparticles can effectively encapsulate poorly water-soluble drugs like paclitaxel and sorafenib. These nanoparticles can improve drug solubility, prolong circulation time, and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect.

Gene Delivery (siRNA)

Cationic PPEs can be synthesized by incorporating amine-containing side groups. These polymers can form polyplexes with negatively charged nucleic acids like siRNA, protecting them from degradation and facilitating their cellular uptake for gene silencing applications.

Stimuli-Responsive Drug Release

By incorporating stimuli-responsive moieties into the polymer backbone or side chains, drug release can be triggered by specific physiological conditions found in the tumor microenvironment, such as low pH or high redox potential. For example, doxorubicin (B1662922) has been conjugated to PPEs via pH-sensitive hydrazone linkages, leading to accelerated drug release in acidic endosomes.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Drug Delivery Application COP 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) Esterification Esterification (Pyridine, THF) COP->Esterification Alcohol Functional Alcohol Alcohol->Esterification Monomer Functional Cyclic Phosphoester Monomer Esterification->Monomer ROP Ring-Opening Polymerization Monomer->ROP Polymer Functional Poly(phosphoester) ROP->Polymer Initiator Initiator/Catalyst Initiator->ROP Formulation Nanoparticle Formulation Polymer->Formulation Drug Therapeutic Agent (e.g., Drug, siRNA) Drug->Formulation Delivery Targeted Drug Delivery Formulation->Delivery

Caption: Workflow for PPE synthesis and application.

Signaling Pathway: Paclitaxel Action

G PPE_Paclitaxel PPE-Paclitaxel Nanoparticle Paclitaxel Paclitaxel PPE_Paclitaxel->Paclitaxel Release Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K PI3K Paclitaxel->PI3K G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Inhibits

Caption: Paclitaxel signaling pathway.

Signaling Pathway: Sorafenib Action

G PPE_Sorafenib PPE-Sorafenib Nanoparticle Sorafenib Sorafenib PPE_Sorafenib->Sorafenib Release VEGFR_PDGFR VEGFR / PDGFR Sorafenib->VEGFR_PDGFR RAF RAF Kinase Sorafenib->RAF Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Sorafenib signaling pathway.

Signaling Pathway: siRNA Action

G PPE_siRNA Cationic PPE-siRNA Polyplex siRNA siRNA PPE_siRNA->siRNA Cellular Uptake & Release RISC RISC Loading siRNA->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Protein_Synthesis Protein Synthesis Inhibition mRNA_Cleavage->Protein_Synthesis

Caption: siRNA mechanism of action.

References

Application Notes and Protocols for Flame Retardant Polymer Synthesis using 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of flame-retardant polymers utilizing 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP). While direct polymerization of COP is challenging due to its high reactivity, it serves as an excellent precursor for the synthesis of various cyclic phosphate (B84403) monomers. These monomers can then be polymerized via ring-opening polymerization (ROP) to yield polyphosphoesters with inherent flame-retardant properties.

Introduction

Phosphorus-containing compounds are a well-established class of halogen-free flame retardants that can act in both the gas and condensed phases to suppress combustion. In the gas phase, phosphorus-containing radicals can scavenge flame-propagating radicals such as H• and OH•.[1] In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen. This compound (COP) is a key building block for introducing phosphorus into polymer backbones, thereby creating materials with enhanced fire safety.[2]

Data Presentation

The following table summarizes the flame-retardant properties of various polymers incorporating phosphorus-based flame retardants. While specific data for polymers derived directly from COP is limited in publicly available literature, this table provides representative data for analogous polyphosphoesters and other phosphorus-containing polymers, demonstrating the efficacy of this approach.

Polymer MatrixPhosphorus Flame Retardant (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)Reference
Epoxy ResinDOPO-based derivative (6%)28.9V-0-[3]
Epoxy ResinP/N/S-based retardant (0.5% P)33.6V-0Significant reduction[4]
Bioepoxy ResinEthyl-phosphate melamine (B1676169) salt (3% P)28V-1-
Bioepoxy ResinEthylene (B1197577) glycol-phosphate melamine salt (3% P)33V-1-
PolypropyleneIntumescent APP + TRGO>31V-0-[5]
Epoxy ResinRGO-APP (15%)35.8V-083.6[6]

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; pHRR: Peak Heat Release Rate; DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide; APP: Ammonium Polyphosphate; TRGO: Thermally Reduced Graphene Oxide; RGO-APP: Reduced Graphene Oxide-modified Ammonium Polyphosphate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a flame-retardant polyphosphoester, starting from the synthesis of this compound (COP), followed by the synthesis of a polymerizable cyclic phosphate monomer, and culminating in the ring-opening polymerization to obtain the final flame-retardant polymer.

Protocol 1: Synthesis of this compound (COP)

This protocol is adapted from established chemical synthesis methods.[7]

Materials:

Procedure:

  • To a 2000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption device, add 310 g of ethylene glycol and 350 g of anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring for 30 minutes until the solution is colorless and transparent.

  • Slowly add a solution of 770 g of phosphorus oxychloride dissolved in 300 g of anhydrous dichloromethane to the flask through the dropping funnel at a rate of approximately 1 drop per second. Maintain the reaction temperature at 0 °C. A large amount of HCl gas will be evolved.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours until it becomes colorless and transparent.

  • Continue stirring for an additional 12 hours to ensure the reaction goes to completion and gas evolution ceases.

  • Remove the dichloromethane by distillation under atmospheric pressure to obtain a pale yellow liquid.

  • Purify the crude product by vacuum distillation at 80 °C to yield this compound as a colorless, transparent liquid.

Protocol 2: Synthesis of a Polymerizable Cyclic Phosphate Monomer (e.g., 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, EEP)

This protocol describes the esterification of COP to form a more stable and polymerizable monomer.

Materials:

Procedure:

  • In a dried flask under an inert atmosphere, dissolve COP in anhydrous THF.

  • In a separate flask, prepare a solution of anhydrous ethanol and an equimolar amount of anhydrous pyridine in anhydrous THF.

  • Cool the COP solution to 0 °C and slowly add the ethanol/pyridine solution dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The pyridine hydrochloride precipitate is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to obtain 2-ethoxy-1,3,2-dioxaphospholane 2-oxide (EEP).

Protocol 3: Ring-Opening Polymerization (ROP) of EEP to Poly(ethyl ethylene phosphate) (PEEP)

This protocol outlines the synthesis of the flame-retardant polymer via ROP.

Materials:

  • 2-ethoxy-1,3,2-dioxaphospholane 2-oxide (EEP)

  • Anhydrous toluene

  • Initiator (e.g., stannous octoate, Sn(Oct)₂)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the purified EEP monomer and anhydrous toluene.

  • Add the initiator, stannous octoate (typically at a monomer-to-initiator ratio of 100:1 to 500:1), to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir for the specified time (e.g., 4-24 hours) to achieve the desired molecular weight and conversion.

  • Monitor the polymerization progress by techniques such as ¹H NMR or GPC.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Flame Retardant Polymer start Start Materials: Ethylene Glycol, Phosphorus Oxychloride cop_synthesis Protocol 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) start->cop_synthesis cop COP Intermediate cop_synthesis->cop monomer_synthesis Protocol 2: Synthesis of Cyclic Phosphate Monomer (EEP) cop->monomer_synthesis React with Alcohol eep EEP Monomer monomer_synthesis->eep rop Protocol 3: Ring-Opening Polymerization (ROP) eep->rop Initiator (e.g., Sn(Oct)₂) polymer Flame Retardant Polyphosphoester (PEEP) rop->polymer testing Flame Retardancy Testing (LOI, UL-94) polymer->testing end End Product: Fire-Safe Polymer testing->end

Caption: Experimental workflow for the synthesis of a flame-retardant polyphosphoester.

Flame_Retardancy_Mechanism cluster_combustion Combustion Zone cluster_polymer Polymer Matrix Heat Heat Flammable Gases Flammable Gases Flame Flame Flammable Gases->Flame fuel Flame->Heat feedback Polyphosphoester Polyphosphoester Decomposition Decomposition Polyphosphoester->Decomposition Decomposition->Flammable Gases Char Layer Char Layer Decomposition->Char Layer Condensed Phase Action Gas Phase Radicals Gas Phase Radicals Decomposition->Gas Phase Radicals Gas Phase Action (PO•, HPO•) Char Layer->Heat insulates Char Layer->Flammable Gases blocks Gas Phase Radicals->Flame inhibits (radical trapping)

Caption: Mechanism of flame retardancy for polyphosphoesters.

References

Application of 2-Chloro-1,3,2-dioxaphospholane 2-oxide in Agrochemical Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as ethylene (B1197577) chlorophosphate, is a highly reactive cyclic phosphorodichloridate that serves as a versatile reagent in organophosphorus chemistry. Its utility extends to the agrochemical industry, where it functions as a key building block for the synthesis of a variety of pesticides and herbicides. The strained five-membered ring structure makes it an efficient phosphorylating agent, readily reacting with nucleophiles such as alcohols, phenols, and amines to introduce the O,O-ethylene phosphate (B84403) moiety into a target molecule. This application note provides a detailed overview of the synthetic applications of this compound in the preparation of agrochemicals, including experimental protocols and data presentation.

General Reaction Scheme

The primary application of this compound in agrochemical synthesis involves the phosphorylation of a hydroxyl or amino group of a precursor molecule. The general reaction proceeds via a nucleophilic attack on the phosphorus atom, leading to the displacement of the chlorine atom and the formation of a new phosphorus-oxygen or phosphorus-nitrogen bond. Subsequent hydrolysis of the cyclic phosphate ester can yield the final agrochemical product.

A representative, though not specifically documented in the immediate search results, synthetic pathway for a hypothetical organophosphate insecticide is presented below to illustrate the chemical principles. This pathway is based on established organophosphorus chemistry.

Hypothetical Synthesis of an Organophosphate Insecticide

This section outlines a plausible, albeit illustrative, two-step synthesis of a generic organophosphate insecticide from a substituted phenol (B47542), utilizing this compound as the phosphorylating agent.

Step 1: Phosphorylation of a Substituted Phenol

The initial step involves the reaction of a substituted phenol with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Experimental Protocol:

  • To a stirred solution of the substituted phenol (1.0 eq) and triethylamine (B128534) (1.1 eq) in anhydrous dichloromethane (B109758) (10 mL/mmol of phenol) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
Substituted PhenolVaries1.0-
This compound142.481.05-
2-(Substituted phenoxy)-1,3,2-dioxaphospholane 2-oxideVaries-85-95
Step 2: Ring-Opening and Thionation

The cyclic phosphate ester intermediate is then subjected to ring-opening and thionation to yield the final organothiophosphate insecticide. This can be achieved by reacting the intermediate with a sulfurizing agent followed by an alcohol.

Reaction:

Experimental Protocol:

  • To a solution of the 2-(substituted phenoxy)-1,3,2-dioxaphospholane 2-oxide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add the desired alcohol (e.g., ethanol, 2.0 eq) and a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
2-(Substituted phenoxy)-1,3,2-dioxaphospholane 2-oxideVaries1.0-
Lawesson's Reagent404.470.5-
Alcohol (e.g., Ethanol)46.072.0-
O-Alkyl O-(Substituted phenyl) phosphorodithioateVaries-70-85

Visualizations

General Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of a hypothetical agrochemical using this compound.

Agrochemical_Synthesis_Workflow Start Starting Materials: - Substituted Phenol/Amine - this compound Phosphorylation Phosphorylation Reaction Start->Phosphorylation Base, Solvent Intermediate Cyclic Phosphate Intermediate Phosphorylation->Intermediate Modification Ring-Opening / Further Modification Intermediate->Modification Reagents Purification Purification (Chromatography) Modification->Purification FinalProduct Final Agrochemical Product Purification->FinalProduct

Caption: General workflow for agrochemical synthesis.

Logical Relationship of Key Steps

This diagram shows the logical progression and relationship between the key stages of the synthesis.

Logical_Relationship A Nucleophilic Precursor (e.g., Phenol) C Formation of Phosphorus-Heteroatom Bond A->C B Phosphorylating Agent (this compound) B->C D Ring Modification (e.g., Hydrolysis, Thionation) C->D  Key Intermediate E Bioactive Organophosphate D->E

Application Notes and Protocols: Synthesis of Miltefosine Analogs Using 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miltefosine (B1683995), an alkylphosphocholine, is a clinically approved oral therapeutic for leishmaniasis and has demonstrated a broad spectrum of activity against various pathogens and cancer cell lines. The modification of its structure offers a promising avenue for the development of new therapeutic agents with improved efficacy and reduced toxicity. This document provides detailed application notes and protocols for the synthesis of miltefosine analogs, utilizing 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide as a key phosphorylating agent. These guidelines are intended to assist researchers in the fields of medicinal chemistry and drug development in the rational design and synthesis of novel alkylphosphocholine-based drug candidates.

Introduction

Alkylphosphocholines, with miltefosine as the parent compound, represent a significant class of bioactive molecules. Their mechanism of action is multifaceted, involving the disruption of cell membrane integrity, inhibition of key signaling pathways such as the PI3K/Akt pathway, and induction of apoptosis.[1] The synthesis of analogs with modifications in the alkyl chain length and the polar headgroup can lead to compounds with altered pharmacokinetic profiles and biological activities. 2-Chloro-1,3,2-dioxaphospholane 2-oxide is a versatile and highly reactive cyclic chlorophosphate reagent that serves as an efficient precursor for the introduction of the phosphocholine (B91661) moiety onto long-chain alcohols, a critical step in the synthesis of miltefosine and its analogs.[2][3]

Data Presentation

The following tables summarize the in vitro biological activities of a series of synthesized miltefosine analogs against various fungal pathogens and mammalian cell lines. These analogs were synthesized by modifying the choline (B1196258) moiety and the alkyl chain length of miltefosine.

Table 1: In Vitro Antifungal Activity of Miltefosine and its Analogs (μg/mL)

CompoundC. albicans (MIC/MFC)C. glabrata (MIC/MFC)C. krusei (MIC/MFC)A. fumigatus (MIC/MFC)C. neoformans (MIC/MFC)
Miltefosine 2.5 / 2.52.5 / 2.53.3 / 3.32.1 / 2.12.5 / 9.2
Analog 3a 2.5 / 2.52.5 / 2.55.0 / 5.02.5 / 2.52.5 / 15.0
Analog 3b 5.0 / 5.05.0 / 5.0>205.0 / 5.05.0 / >20
Analog 3c >204.2 / 4.2>20>20>20
Analog 3d 2.5 / 2.52.5 / 2.55.0 / 5.02.5 / 2.52.5 / 15.0
Analog 3e 5.0 / 5.02.5 / 2.55.0 / 5.02.5 / 2.55.0 / 15.0
Analog 3f >2016.6 / 16.6>2013.2 / >20>20
Analog 3g >20>20>20>20>20
Analog 3h >2016.6 / 16.6>2019.6 / >20>20
Analog 3i >2016.6 / 16.6>20>20>20

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data extracted from Ravu et al., 2013.

Table 2: In Vitro Cytotoxicity of Miltefosine and Analog 3a (IC50 in μg/mL)

CompoundA549 (Human Lung Carcinoma)HT29 (Human Colon Carcinoma)Panc-1 (Human Pancreatic Carcinoma)
Miltefosine 13.24.12.1
Analog 3a 19.62.1>25

IC50: 50% Growth Inhibition. Data extracted from Ravu et al., 2013.

Experimental Protocols

This section provides a general, detailed methodology for the synthesis of miltefosine analogs using this compound. The protocol is based on established synthetic strategies for alkylphosphocholines.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key phosphorylating agent.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve ethylene glycol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phosphorus trichloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Bubble dry oxygen gas through the reaction mixture for 4-6 hours to oxidize the intermediate 2-chloro-1,3,2-dioxaphospholane.

  • Monitor the reaction by ³¹P NMR spectroscopy until the starting material has been consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: General Synthesis of Miltefosine Analogs

This protocol outlines the three-step synthesis of a miltefosine analog starting from a long-chain alcohol.

Step 1: Synthesis of the Intermediate 2-(alkoxy)-1,3,2-dioxaphospholane 2-oxide

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the long-chain alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Ring Opening and Quaternization

Materials:

  • Crude 2-(alkoxy)-1,3,2-dioxaphospholane 2-oxide from Step 1

  • Anhydrous trimethylamine (B31210) solution or a solution of the desired tertiary amine (e.g., N-benzyl-N,N-dimethylamine for analog 3a) in a suitable solvent (e.g., toluene (B28343) or acetonitrile)

  • Pressure tube or sealed vessel

  • Heating mantle or oil bath

Procedure:

  • Dissolve the crude intermediate from Step 1 in anhydrous acetonitrile or toluene in a pressure tube.

  • Add an excess of the anhydrous tertiary amine solution (e.g., trimethylamine, 3-5 eq).

  • Seal the tube and heat the reaction mixture at 60-80 °C for 24-48 hours.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure to yield the crude miltefosine analog.

Step 3: Purification of the Miltefosine Analog

Materials:

  • Crude miltefosine analog

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane or chloroform)

  • Chromatography column

  • Fraction collector

Procedure:

  • Dissolve the crude product in a minimal amount of the chromatography eluent.

  • Load the solution onto a silica gel column packed with the appropriate solvent system.

  • Elute the column with a gradient of increasing polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane/methanol).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified miltefosine analog as a white solid or waxy material.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Mandatory Visualizations

Logical Relationships in Synthesis and Mechanism

Synthesis_and_Mechanism cluster_synthesis Synthesis of Miltefosine Analogs cluster_mechanism Mechanism of Action LongChain_Alcohol Long-Chain Alcohol Intermediate Cyclic Phosphate Intermediate LongChain_Alcohol->Intermediate Phosphorylation Dioxaphospholane 2-Chloro-1,3,2- dioxaphospholane 2-oxide Dioxaphospholane->Intermediate Miltefosine_Analog Miltefosine Analog Intermediate->Miltefosine_Analog Ring Opening & Quaternization Tertiary_Amine Tertiary Amine (e.g., Trimethylamine) Tertiary_Amine->Miltefosine_Analog Miltefosine_Analog_Action Miltefosine Analog Cell_Membrane Cell Membrane Disruption Miltefosine_Analog_Action->Cell_Membrane PI3K_Akt PI3K/Akt Pathway Inhibition Miltefosine_Analog_Action->PI3K_Akt Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis

Caption: Synthetic pathway and mechanism of action of miltefosine analogs.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Phosphorylation of Long-Chain Alcohol start->step1 step2 Step 2: Ring Opening with Tertiary Amine step1->step2 step3 Step 3: Purification by Column Chromatography step2->step3 characterization Characterization (NMR, MS) step3->characterization end Pure Miltefosine Analog characterization->end

Caption: General workflow for the synthesis of miltefosine analogs.

References

Protocol for Phosphitylation Reactions with 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the phosphitylation of various nucleophiles, including alcohols and amines, using 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP). This versatile reagent serves as a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, particularly phospholipids (B1166683) and their analogues, which are of significant interest in pharmaceutical and agrochemical development.[1] The protocols outlined herein describe the general reaction setup, specific conditions for different substrate classes, and purification methods. Additionally, this note includes a summary of representative quantitative data and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9), also known as ethylene (B1197577) chlorophosphate, is a cyclic chlorophosphate reagent widely employed as a phosphorylating agent.[1] Its high reactivity, conferred by the strained five-membered ring, allows for efficient reaction with a variety of nucleophiles to introduce a protected phosphate (B84403) moiety. This methodology is a cornerstone in the synthesis of complex molecules such as phosphatidylcholines, miltefosine (B1683995) analogs, and other phospholipids vital for drug delivery systems and biological membrane studies. The reaction typically proceeds via a nucleophilic substitution at the phosphorus center, followed by a subsequent ring-opening of the dioxaphospholane group to yield the desired phosphodiester.

General Reaction Principles

The fundamental reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic phosphorus atom of this compound. This initial step results in the displacement of the chloride leaving group and the formation of a 2-substituted-1,3,2-dioxaphospholane 2-oxide intermediate. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically required to scavenge the hydrochloric acid byproduct. Depending on the desired final product, the cyclic phosphate intermediate can either be isolated or subjected to in situ ring-opening with a suitable nucleophile.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (COP), >95% purity

  • Anhydrous solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran, Benzene, Acetonitrile)

  • Substrate (alcohol or amine)

  • Anhydrous triethylamine or pyridine

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

3.2. General Protocol for Phosphitylation of Alcohols

This protocol describes a general procedure for the reaction of an alcohol with COP.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous solvent (e.g., THF).

  • Add anhydrous triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent via the dropping funnel over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the 2-alkoxy-1,3,2-dioxaphospholane 2-oxide.

3.3. Protocol for the Synthesis of Phosphatidylcholines

This two-step protocol outlines the synthesis of a phosphatidylcholine derivative.

Step 1: Phosphitylation of a Diol

  • Follow the general protocol (Section 3.2) using a diol as the substrate to synthesize the corresponding 2-(2-hydroxyalkoxy)-1,3,2-dioxaphospholane 2-oxide.

Step 2: Ring-opening and Quaternization with Trimethylamine (B31210)

  • Dissolve the purified product from Step 1 in anhydrous acetonitrile (B52724) in a pressure tube.

  • Add anhydrous trimethylamine (typically as a solution in a suitable solvent or condensed into the reaction vessel).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting phosphatidylcholine derivative, often by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and yields for the phosphitylation of various substrates with this compound.

Table 1: Phosphitylation of Alcohols

SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
Primary AlcoholTriethylamineTHF40 to RT~80-90
Secondary AlcoholTriethylamineDichloromethane120 to RT~70-85
PhenolPyridineBenzene24RT~60-75

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Table 2: Synthesis of Phosphocholine Derivatives

IntermediateReagentSolventTime (h)Temperature (°C)Overall Yield (%)
2-(2-hydroxyethoxy)-1,3,2-dioxaphospholane 2-oxideTrimethylamineAcetonitrile4870~75
2-(2,3-dihydroxypropoxy)-1,3,2-dioxaphospholane 2-oxideTrimethylamineAcetonitrile4880~65

Note: Overall yields are for the two-step process starting from the diol.

Diagrams

Diagram 1: General Reaction Scheme for Phosphitylation

G COP This compound Intermediate 2-Substituted-1,3,2-dioxaphospholane 2-oxide COP->Intermediate + Nucleophile Nucleophile Nucleophile (R-OH or R2NH) Nucleophile->Intermediate Base Base (e.g., Et3N) Byproduct Base-HCl Adduct Base->Byproduct + HCl

Caption: General phosphitylation reaction.

Diagram 2: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve Substrate & Base Dissolve Substrate & Base Cool to 0°C Cool to 0°C Dissolve Substrate & Base->Cool to 0°C Add COP solution Add COP solution Cool to 0°C->Add COP solution Stir at RT Stir at RT Add COP solution->Stir at RT Monitor by TLC/NMR Monitor by TLC/NMR Stir at RT->Monitor by TLC/NMR Quench Quench Monitor by TLC/NMR->Quench Extract Extract Quench->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for phosphitylation.

Diagram 3: Proposed Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Ring Opening (Optional) COP COP TransitionState1 Trigonal Bipyramidal Intermediate COP->TransitionState1 ROH R-OH ROH->COP Nucleophilic attack on P Intermediate Protonated Intermediate TransitionState1->Intermediate - Cl- Base Base (Et3N) Intermediate->Base Product1 2-Alkoxy-1,3,2-dioxaphospholane 2-oxide Intermediate->Product1 Base->Product1 Deprotonation BaseH Et3N-H+ Base->BaseH Nu2 Nucleophile (e.g., Trimethylamine) Product1->Nu2 FinalProduct Phosphodiester Product Product1->FinalProduct Nu2->Product1 Nucleophilic attack on C

Caption: Proposed phosphitylation mechanism.

References

Application Notes and Protocols for Biomolecule Modification using 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of various biomolecules using 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP). COP, also known as cyclic ethylene (B1197577) phosphochloridate, is a highly reactive phosphorylating agent valuable for introducing a phosphodiester linkage, often as a precursor to installing a phosphorylcholine (B1220837) headgroup. This modification can be instrumental in enhancing the biocompatibility of materials, developing novel drug delivery systems, and creating bioactive molecules.

Introduction to Biomolecule Modification with COP

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a cyclic chlorophosphate that reacts readily with nucleophilic functional groups present in biomolecules, such as hydroxyl (-OH) and primary amine (-NH2) groups. The reaction proceeds in two main stages:

  • Phosphorylation: The hydroxyl or amino group of the biomolecule attacks the phosphorus atom of COP, displacing the chloride ion and forming a cyclic phosphotriester intermediate.

  • Ring-Opening: The resulting five-membered ring is susceptible to nucleophilic attack. This is often exploited by introducing a second nucleophile, such as trimethylamine (B31210), to open the ring and generate a functionalized phosphate (B84403) group, for instance, a phosphorylcholine moiety.

This two-step process allows for the introduction of a hydrophilic and zwitterionic phosphorylcholine group, which is a key component of cell membranes, thereby often improving the biocompatibility and pharmacokinetic properties of the modified molecule.

Modification of Small Molecules and Precursors

COP is widely used in the synthesis of functionalized small molecules that can be subsequently used to modify larger biomolecules or polymers.

Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

MPC is a key monomer used in the production of biocompatible polymers for medical devices and drug delivery applications. Its synthesis involves the reaction of 2-hydroxyethyl methacrylate (B99206) (HEMA) with COP, followed by ring-opening.[1]

Experimental Protocol:

  • Phosphorylation of HEMA: Dissolve 2-hydroxyethyl methacrylate (HEMA) in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon). Cool the solution to -20°C.

  • Add a solution of this compound (COP) in the same solvent dropwise to the HEMA solution while maintaining the low temperature.

  • Allow the reaction to proceed for several hours, monitoring the formation of the intermediate, 2-(2-methacryloyloxyethoxy)-2-oxo-1,3,2-dioxaphospholane.

  • Ring-Opening with Trimethylamine: In a sealed pressure-resistant vessel, dissolve the intermediate product in anhydrous acetonitrile (B52724) and cool to -20°C.

  • Carefully add anhydrous trimethylamine to the solution.

  • Seal the vessel and heat the reaction mixture to 60°C for approximately 16 hours.

  • After cooling to -20°C, the precipitated white solid, 2-methacryloyloxyethyl phosphorylcholine (MPC), is collected by filtration under an inert atmosphere and dried under reduced pressure.[2]

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
2-Hydroxyethyl methacrylateThis compound, Trimethylamine2-Methacryloyloxyethyl phosphorylcholine (MPC)3.1 g (from 5.0 g of intermediate)[2]

Experimental Workflow for MPC Synthesis

MPC_Synthesis cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Ring-Opening HEMA HEMA in Acetonitrile Reaction1 Reaction at -20°C HEMA->Reaction1 COP COP in Acetonitrile COP->Reaction1 Intermediate Cyclic Phosphate Intermediate Reaction1->Intermediate TMA Trimethylamine Reaction2 Reaction at 60°C (Sealed Vessel) TMA->Reaction2 MPC MPC (Precipitate) Reaction2->MPC

Caption: Workflow for the two-step synthesis of MPC.

Synthesis of Miltefosine (B1683995) and its Analogs

Miltefosine (hexadecylphosphocholine) is an oral anti-leishmanial drug. COP is a key reagent in its synthesis and the preparation of its analogs for structure-activity relationship studies.[3][4]

Generalized Protocol for Miltefosine Synthesis:

  • Phosphorylation of Long-Chain Alcohol: A long-chain alcohol (e.g., hexadecanol) is reacted with COP in an anhydrous solvent in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl generated.

  • Ring-Opening: The resulting cyclic phosphate intermediate is then reacted with anhydrous trimethylamine in a suitable solvent under pressure and heat to yield the final alkylphosphocholine product.

  • Purification: The product is typically purified by chromatography.

Quantitative Data for Miltefosine Analog Activity:

CompoundIC50 against N. fowleri (µM)CC50 against C6 glial cells (µM)Selectivity Index (CC50/IC50)Reference
Miltefosine146.53>200>1.36[5]
Analog 2a1.83>200>109.29[5]
Analog 3b1.63>200>122.70[5]
Analog 3d1.57>200>127.39[5]

Modification of Nucleic Acids

COP can be utilized for the phosphorylation of nucleosides, which are the building blocks of nucleic acids. This is particularly relevant for the synthesis of modified oligonucleotides and nucleolipids for drug delivery and therapeutic applications.

Synthesis of Nucleoside-Based Phospholipids

This protocol outlines the synthesis of nucleoside-based phosphocholines, which are amphiphilic molecules with potential for self-assembly and drug delivery.

Experimental Protocol (based on synthesis of cytidine (B196190) and guanosine (B1672433) phosphocholines): [6]

  • Protection of Nucleoside: Protect the functional groups on the nucleoside base and the sugar hydroxyls that are not intended for reaction. For instance, use standard protecting groups for the exocyclic amines and the 2' and 3' hydroxyls of ribonucleosides, leaving the 5'-hydroxyl free.

  • Phosphorylation: Dissolve the protected nucleoside in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Add N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. Cool the mixture and add this compound (COP). Allow the reaction to proceed to form the 5'-O-cyclic phosphate intermediate.

  • Oxidation (if starting with a P(III) reagent): If the starting material is 2-chloro-1,3,2-dioxaphospholane (a P(III) species), an oxidation step (e.g., with bromine in THF at 0°C) is necessary to generate the phosphate (P(V)) intermediate.

  • Ring-Opening: To the solution containing the cyclic phosphate intermediate, add a solution of 40% trimethylamine in a solvent mixture such as chloroform/isopropanol/acetonitrile. The reaction is typically carried out in a sealed vessel at room temperature for several days.

  • Deprotection and Purification: Remove the protecting groups from the nucleoside using standard procedures. Purify the final nucleoside phosphocholine (B91661) product using chromatographic techniques.

Quantitative Data:

Nucleoside DerivativeReagents for Phosphorylation and Ring-OpeningProductOverall Yield (3 steps)Reference
Protected Cytidine1. COP, DIPEA, THF; 2. Br2; 3. Me3NCytidine-5'-phosphocholine derivative~25%[6]
Protected Guanosine1. COP, DIPEA, THF; 2. Br2; 3. Me3NGuanosine-5'-phosphocholine derivative~24%[6]

Logical Workflow for Nucleoside Phospholipid Synthesis

Nucleoside_Phospholipid_Synthesis Start Protected Nucleoside Phosphorylation Phosphorylation with COP/DIPEA Start->Phosphorylation Oxidation Oxidation (e.g., Br2) Phosphorylation->Oxidation RingOpening Ring-Opening with Trimethylamine Oxidation->RingOpening Deprotection Deprotection RingOpening->Deprotection Purification Purification Deprotection->Purification FinalProduct Nucleoside Phospholipid Purification->FinalProduct

References

Application Notes and Protocols for Reactions Involving 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the use of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP), a versatile phosphorylating agent, in the synthesis of key organophosphorus compounds. The following sections detail the synthesis of COP itself, and its subsequent application in the preparation of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a monomer widely used in the development of biocompatible materials.

I. Synthesis of this compound (COP)

Two primary methods for the synthesis of this compound (COP) are presented below.

Method 1: From Phosphorus Trichloride (B1173362) and Ethylene (B1197577) Glycol

This two-step method involves the initial formation of 2-chloro-1,3,2-dioxaphospholane, followed by its oxidation to the final product.[1]

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane:

    • In a reaction vessel, combine 76.7 parts by weight of phosphorus trichloride and 34.6 parts by weight of ethylene glycol in a dichloromethane (B109758) solvent.

    • Maintain the reaction temperature at 5°C.[1]

    • The reaction produces 2-Chloro-1,3,2-dioxaphospholane and hydrogen chloride as a byproduct.

  • Step 2: Oxidation to this compound:

    • React the 2-Chloro-1,3,2-dioxaphospholane intermediate with 62 parts by weight of oxygen.[1]

    • Following the oxidation, purify the product by distillation to obtain 2-chloro-1,3,2-dioxaphospholane-2-oxide.[1]

Quantitative Data:

Reactant 1Reactant 2Reactant 3SolventTemperatureProduct
Phosphorus Trichloride (76.7 parts)Ethylene Glycol (34.6 parts)Oxygen (62 parts)Dichloromethane5°CThis compound
Method 2: From Phosphorus Oxychloride and Ethylene Glycol

This method provides a direct route to COP with a high reported yield.

Experimental Protocol:

  • To a 2000 mL three-necked flask, add 310 g of ethylene glycol and 350 g of anhydrous dichloromethane at room temperature.

  • Cool the mixture to 0°C and stir for 30 minutes until the solution is colorless and transparent.[2]

  • Slowly add a solution of 770 g of phosphorus oxychloride dissolved in 300 g of anhydrous dichloromethane to the flask through a dropping funnel at a rate of 1 drop per second, while maintaining the reaction temperature at 0°C.[2]

  • After the addition is complete, continue stirring the reaction mixture for 12 hours until no more gas is generated.[2]

  • Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid crude product.[2]

  • Purify the crude product by vacuum distillation at 80°C to yield the final product.[2]

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureReaction TimeProductYield
Ethylene Glycol (310 g)Phosphorus Oxychloride (770 g)Anhydrous Dichloromethane0°C12 hThis compound92% (656 g)[2]

II. Application in the Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

This compound is a key reagent in the synthesis of 2-methacryloyloxyethyl phosphorylcholine (MPC), a monomer used in biocompatible polymers. The synthesis is a two-step process.[3]

Step 1: Synthesis of 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (B99206) (OPEMA)

The first step involves the reaction of COP with 2-hydroxyethyl methacrylate (HEMA).[3] Triethylamine (B128534) is used to neutralize the hydrogen chloride byproduct.[3]

Experimental Protocol:

A detailed experimental protocol with specific quantities for this step was not available in the searched literature. The general procedure involves reacting COP with HEMA in the presence of triethylamine in a dry solvent.[3]

Step 2: Synthesis of 2-Methacryloyloxyethyl phosphorylcholine (MPC) via Ring-Opening of OPEMA

The intermediate, OPEMA, undergoes ring-opening with anhydrous trimethylamine (B31210) to yield the final product, MPC.[4]

Experimental Protocol:

  • Dissolve 5.0 g of 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA) in 30 mL of anhydrous acetonitrile (B52724) in a 200 mL glass pressure-resistant bottle.[4]

  • Cool the solution to -20°C.[4]

  • Quickly add 2 mL of anhydrous trimethylamine to the cooled solution.[4]

  • Seal the pressure-resistant bottle and heat the mixture to 60°C for 16 hours.[4]

  • After the reaction is complete, cool the mixture to -20°C.[4]

  • Filter the precipitated white solid under an argon atmosphere.[4]

  • Dry the solid under reduced pressure to obtain 2-methacryloyloxyethyl phosphorylcholine (MPC).[4]

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureReaction TimeProductYield
OPEMA (5.0 g)Anhydrous Trimethylamine (2 mL)Anhydrous Acetonitrile (30 mL)60°C16 h2-Methacryloyloxyethyl phosphorylcholine (MPC)3.1 g[4]

III. Characterization Data

2-Methacryloyloxyethyl phosphorylcholine (MPC)

Analysis Data
¹H NMR (300 MHz, CDCl₃)δ 1.93 (s, 3H), 3.40 (s, 9H), 3.80-3.85 (m, 2H), 4.09-4.11 (m, 2H), 4.30-4.36 (m, 4H), 5.84 (s, 1H), 6.11 (s, 1H) ppm[5]
¹³C NMR Predicted data, experimental values not found in search results.
Melting Point 143-148 °C[5]

IV. Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Synthesis_of_COP_Method_1 cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Oxidation PCl3 Phosphorus Trichloride Mix1 Mix at 5°C PCl3->Mix1 EG Ethylene Glycol EG->Mix1 DCM1 Dichloromethane DCM1->Mix1 Intermediate 2-Chloro-1,3,2-dioxaphospholane Mix1->Intermediate React React Intermediate->React Oxygen Oxygen Oxygen->React Distill Distillation React->Distill COP This compound Distill->COP

Caption: Synthesis of COP via Phosphorus Trichloride.

Synthesis_of_COP_Method_2 cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification EG Ethylene Glycol Mix Mix EG and DCM at 0°C EG->Mix POCl3 Phosphorus Oxychloride Add Slowly add POCl3 in DCM POCl3->Add DCM Anhydrous Dichloromethane DCM->Mix Mix->Add Stir Stir for 12h at 0°C Add->Stir Distill_atm Atmospheric Distillation Stir->Distill_atm Distill_vac Vacuum Distillation at 80°C Distill_atm->Distill_vac Product This compound Distill_vac->Product

Caption: Synthesis of COP via Phosphorus Oxychloride.

Synthesis_of_MPC cluster_step1 Step 1: Synthesis of OPEMA cluster_step2 Step 2: Synthesis of MPC COP COP React1 React COP->React1 HEMA HEMA HEMA->React1 TEA Triethylamine TEA->React1 Solvent1 Dry Solvent Solvent1->React1 OPEMA OPEMA React1->OPEMA React2 React at 60°C for 16h OPEMA->React2 TMA Anhydrous Trimethylamine TMA->React2 Solvent2 Anhydrous Acetonitrile Solvent2->React2 Cool Cool to -20°C React2->Cool Filter Filter Cool->Filter Dry Dry under vacuum Filter->Dry MPC MPC Dry->MPC

Caption: Synthesis of MPC from COP.

References

Application Notes and Protocols for the Synthesis of Nucleolipids Using 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nucleolipids, leveraging the highly reactive phospholating agent, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP). Nucleolipids, as amphiphilic conjugates of nucleosides and lipids, are of significant interest in drug delivery, gene therapy, and the study of biological membranes. The methodologies described herein offer a robust pathway to these valuable compounds.

Introduction

Nucleolipids are hybrid molecules that combine the structural features of nucleosides with those of lipids. This unique architecture allows them to self-assemble into various nanostructures, such as micelles and liposomes, making them excellent candidates for the formulation and delivery of therapeutic agents. Furthermore, their structural similarity to endogenous phospholipids (B1166683) can enhance cellular uptake and biocompatibility. The synthesis of the phosphocholine (B91661) headgroup is a critical step in the preparation of many biomimetic nucleolipids. 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene (B1197577) chlorophosphate) serves as an efficient reagent for the introduction of the phosphocholine moiety onto a protected nucleoside scaffold.[1][2]

General Synthetic Strategy

The synthesis of nucleoside phosphocholines using this compound generally follows a three-stage process. This process begins with a protected nucleoside, which has a lipid tail attached, and proceeds through a cyclic phosphate (B84403) intermediate.

A generalized workflow for this synthesis is as follows:

General Synthetic Workflow for Nucleolipids

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various cytidine- and guanosine-based nucleolipids. The overall yields are reported for a multi-step synthesis that includes the phosphorylation and subsequent headgroup formation.[3]

Nucleoside BaseAcyl Chain LengthCompound NameOverall Yield (%)
Cytidine (B196190)C10:0 (Capric)6a 65
CytidineC12:0 (Lauric)6b 71
CytidineC14:0 (Myristic)6c 68
CytidineC16:0 (Palmitic)6d 65
CytidineC18:0 (Stearic)6e 43
GuanosineC10:0 (Capric)11a 25
GuanosineC12:0 (Lauric)11b 24
GuanosineC14:0 (Myristic)11c 25
GuanosineC16:0 (Palmitic)11d 23
GuanosineC18:0 (Stearic)11e 24

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of nucleolipids and can be adapted for various nucleoside and lipid precursors.[3]

Protocol 1: Synthesis of 2',3'-Di-O-acyl-nucleoside

This protocol describes the acylation of a protected nucleoside with a fatty acid.

Materials:

  • Protected Nucleoside (e.g., 2',3'-O-TBDMS protected cytidine or guanosine)

  • Fatty Acid (e.g., palmitic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the protected nucleoside (1 equivalent), fatty acid (2.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (2.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the 2',3'-di-O-acyl-nucleoside.

Protocol 2: Phosphorylation and Phosphocholine Headgroup Formation

This protocol details the key steps of phosphorylation using a cyclic chlorophosphate reagent (analogous to COP) and subsequent conversion to the phosphocholine.

Materials:

  • 2',3'-Di-O-acyl-nucleoside (from Protocol 1)

  • 2-Chloro-1,3,2-dioxaphospholane (as an analog to the 2-oxide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromine

  • 40% Trimethylamine (B31210) solution in a mixed solvent system (e.g., CHCl₃/i-PrOH/CH₃CN)

Procedure:

Part A: Phosphorylation

  • Dissolve the 2',3'-di-O-acyl-nucleoside (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add DIPEA (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C and slowly add 2-chloro-1,3,2-dioxaphospholane (1.2 equivalents).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the formation of the cyclic phosphite (B83602) intermediate by TLC.

Part B: Oxidation and Ring-Opening

  • Cool the reaction mixture containing the cyclic phosphite intermediate back to 0 °C.

  • Slowly add a solution of bromine (1.2 equivalents) in THF. The bromine is used here as an oxidizing agent for the phosphite. When using this compound, this oxidation step is not necessary.

  • Stir for 30 minutes at 0 °C.

  • In a separate sealed vessel, add the reaction mixture to a 40% solution of trimethylamine in a solvent mixture such as chloroform/isopropanol/acetonitrile.

  • Stir the sealed reaction at room temperature for 3 days.

  • Concentrate the mixture under reduced pressure.

  • Purify the final nucleolipid product by column chromatography.

Purification and Characterization

Purification: The final nucleolipid products are typically purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific nucleolipid.

Characterization: The structure and purity of the synthesized nucleolipids should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure of the nucleoside, the lipid chains, and the phosphocholine headgroup.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product.

Biological Activity and Signaling Pathways

Synthetic nucleolipids can exhibit a range of biological activities, including pro-apoptotic effects in cancer cells. The cellular uptake and subsequent mechanism of action can involve complex signaling cascades.

Cellular Uptake and Pro-Apoptotic Signaling

Nucleolipids can be taken up by cells through various endocytic pathways. Once inside the cell, they or their metabolites can trigger signaling pathways that lead to programmed cell death (apoptosis).

Proposed Pro-Apoptotic Signaling Pathway

This proposed pathway illustrates that after cellular uptake, the nucleolipid or its active metabolites can induce stress signals that converge on the mitochondria. This leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to apoptosis. The precise molecular targets of the nucleolipid that initiate this cascade are an active area of research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Analytical Confirmation
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1a. Extend Reaction Time: Monitor the reaction progress using ³¹P NMR until the starting material peak disappears. A typical reaction time for the phosphorylation step is around 14 hours.[1] 1b. Optimize Temperature: For the reaction of ethylene (B1197577) glycol with POCl₃, maintain the temperature at 0°C. For the reaction with PCl₃, a temperature of 5°C is recommended.[2][3]³¹P NMR, GC-MS
2. Reagent Decomposition: Moisture in reagents or solvents can hydrolyze phosphorus oxychloride or the product.2a. Use Anhydrous Reagents and Solvents: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents. 2b. Proper Reagent Handling: Handle phosphorus oxychloride in a fume hood with appropriate personal protective equipment.[1]Karl Fischer titration for water content
3. Inefficient Oxidation: In the two-step synthesis, the oxidation of the phosphite (B83602) intermediate may be incomplete.3a. Ensure Sufficient Oxidant: Use a steady flow of dry oxygen or air. 3b. Use a Catalyst: Consider using catalytic amounts of cobalt(II) chloride to improve the kinetics of oxidation with air.[4][5] 3c. Alternative Oxidant: Explore the use of dried ozone as an oxidant, which may improve yield and reduce polymerization.[6]³¹P NMR (disappearance of the P(III) signal)
Product Contamination/ Impurities 1. Unreacted Starting Materials: Incomplete reaction leading to the presence of ethylene glycol or phosphorus oxychloride in the product.1a. Optimize Stoichiometry: Use a slight excess of the phosphorus reagent. 1b. Purification: Purify the crude product by vacuum distillation.[3]¹H NMR, ³¹P NMR, GC-MS
2. Formation of Side Products: Reaction of ethylene glycol with phosphorus halides can produce chlorinated byproducts like 1,2-dichloroethane.2a. Control Reaction Temperature: Maintain the recommended low temperature to minimize side reactions. 2b. Use of a Base: In the reaction with PCl₃, a base like pyridine (B92270) can be used to scavenge the HCl byproduct and reduce the formation of chlorinated alkanes.GC-MS
3. Polymeric/Oligomeric Byproducts: The product can undergo polymerization, especially at elevated temperatures.3a. Avoid High Temperatures: Conduct the reaction and distillation at the lowest possible temperatures. A patent suggests that oxidation of the intermediate from the PCl₃ reaction can help avoid polymerization.[2] 3b. Prompt Isolation: Isolate the product as soon as the reaction is complete.Gel Permeation Chromatography (GPC), Mass Spectrometry
Reaction Mixture Turns Viscous or Solidifies 1. Polymerization: Formation of high molecular weight byproducts.1a. Dilution: Use an appropriate amount of a dry, inert solvent like dichloromethane (B109758) to keep the reactants and products in solution.[3] 1b. Temperature Control: Strictly maintain the reaction temperature to prevent polymerization.Visual observation
Difficulty in Product Purification 1. Co-distillation of Impurities: Impurities with boiling points close to the product.1a. Fractional Distillation: Use a fractional distillation column for better separation. 1b. Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent can be attempted.Purity analysis by GC, HPLC, or NMR
2. Product Decomposition during Distillation: The product may be thermally unstable.2a. Vacuum Distillation: Distill under high vacuum to lower the boiling point. 2b. Short Path Distillation: For highly sensitive compounds, use a short path distillation apparatus.Monitor for signs of decomposition (color change, pressure increase)

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are two primary methods for synthesizing this compound:

  • Two-Step Synthesis: This involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethylene glycol to form the intermediate 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to the final product.[1]

  • One-Step Synthesis: This method involves the direct reaction of ethylene glycol with phosphorus oxychloride (POCl₃).[3]

Q2: What is the role of the solvent in this synthesis?

Anhydrous dichloromethane is commonly used as a solvent to ensure the reactants are well-dispersed and to provide a stable reaction environment.[3] Other non-aqueous solvents like acetonitrile, tetrahydrofuran, or chloroform (B151607) can also be used.[3]

Q3: How can I monitor the progress of the reaction?

³¹P NMR spectroscopy is an excellent technique to monitor the reaction. You can observe the disappearance of the starting phosphorus reagent peak and the appearance of the product peak. For the two-step synthesis, you will first see the formation of the P(III) intermediate, followed by its conversion to the P(V) product upon oxidation.

Q4: What are the key safety precautions I should take when handling phosphorus oxychloride?

Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Ensure all glassware is scrupulously dry.

Q5: My final product has a yellowish tint. What is the cause and how can I remove it?

A yellowish color may indicate the presence of impurities or slight decomposition. Purification by vacuum distillation should yield a colorless product.[3]

Q6: Can I use air instead of pure oxygen for the oxidation step?

Yes, air can be a safer and more economical oxidizing agent.[4][5] To enhance the reaction rate, it is recommended to use a catalyst such as cobalt(II) chloride.[4][5]

Q7: What is the typical yield I can expect for this synthesis?

With optimized conditions, yields can be quite high. A reported protocol for the one-step synthesis from ethylene glycol and phosphorus oxychloride claims a yield of 92%.[3] The two-step synthesis using ozone as the oxidant has reported yields between 59-80%.[6]

Experimental Protocols

Method 1: One-Step Synthesis from Ethylene Glycol and Phosphorus Oxychloride[3]

This protocol is adapted from a literature procedure.

Materials:

  • Ethylene glycol (reactant A)

  • Phosphorus oxychloride

  • Anhydrous dichloromethane (solvent)

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Stirrer

  • Cooling bath (ice-water)

  • Gas absorption device

  • Distillation apparatus

Procedure:

  • To a 2000 mL three-necked flask, add 310 g of ethylene glycol and 350 g of anhydrous dichloromethane at room temperature.

  • Cool the mixture to 0°C in an ice-water bath and stir for 30 minutes until the solution is colorless and transparent. Connect the flask to a gas absorption device to neutralize the HCl gas that will be evolved.

  • Slowly add a solution of 770 g of phosphorus oxychloride in 300 g of anhydrous dichloromethane to the flask using a dropping funnel, maintaining a drop rate of approximately 1 drop per second.

  • Throughout the addition, maintain the reaction temperature at 0°C. The reaction is exothermic and will generate a large amount of HCl gas.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then for an additional 12 hours, or until no more gas is evolved.

  • Remove the dichloromethane by distillation under normal pressure. The remaining pale yellow liquid is the crude product.

  • Purify the crude product by vacuum distillation at 80°C to obtain the final product as a colorless, transparent liquid.

Table 1: Reagent Quantities for One-Step Synthesis

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Ethylene Glycol62.073104.99
Phosphorus Oxychloride153.337705.02
Dichloromethane (for glycol)84.93350-
Dichloromethane (for POCl₃)84.93300-

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents mix Mix Ethylene Glycol & Solvent reagents->mix glassware Dry Glassware glassware->mix cool Cool to 0°C mix->cool add_POCI3 Slowly Add POCl3 Solution cool->add_POCI3 stir Stir at 0°C add_POCI3->stir remove_solvent Solvent Removal (Distillation) stir->remove_solvent vac_distill Vacuum Distillation remove_solvent->vac_distill product Pure Product vac_distill->product

Caption: Workflow for the one-step synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (³¹P NMR) start->check_reaction check_reagents Check Reagent/Solvent Purity (Anhydrous?) check_reaction->check_reagents Yes incomplete Incomplete Reaction check_reaction->incomplete No check_oxidation Check Oxidation Step (Two-Step Synthesis) check_reagents->check_oxidation Yes moisture Moisture Present check_reagents->moisture No inefficient_ox Inefficient Oxidation check_oxidation->inefficient_ox No solution1 Extend Reaction Time/ Optimize Temperature incomplete->solution1 solution2 Use Anhydrous Reagents/ Inert Atmosphere moisture->solution2 solution3 Increase Oxidant Flow/ Use Catalyst inefficient_ox->solution3

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Side reactions of 2-Chloro-1,3,2-dioxaphospholane 2-oxide with water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its side reactions with water.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to water?

This compound, also known as ethylene (B1197577) phosphorochloridate, is a highly reactive cyclic chlorophosphate reagent.[1][2] Its sensitivity to water stems from the high reactivity of the phosphorus-chlorine (P-Cl) bond and the inherent strain in the five-membered ring. This makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by water.

Q2: What are the primary side products when this compound reacts with water?

The primary side reaction with water is hydrolysis, which leads to the opening of the dioxaphospholane ring. The main products of this reaction are 2-hydroxyethyl phosphate (B84403) and hydrochloric acid (HCl). The formation of these byproducts can significantly impact the yield and purity of your desired product.

Q3: How can I visually identify if my this compound reagent has been compromised by moisture?

Fresh this compound is a clear, colorless to slightly yellow liquid.[3] If it has been exposed to moisture, you may observe fuming upon opening the container due to the release of HCl gas. The liquid might also appear cloudy or contain solid precipitates, which are signs of decomposition.

Q4: What are the ideal storage and handling conditions for this compound?

To prevent hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] All handling should be performed using anhydrous solvents and oven-dried glassware under an inert atmosphere.

Q5: How quickly does this compound hydrolyze?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product The reagent may have been partially or fully hydrolyzed before or during the reaction.- Ensure all solvents are rigorously dried and stored over molecular sieves. - Use oven-dried glassware and assemble the reaction setup while hot under a stream of inert gas. - Handle the reagent under a strict inert atmosphere (glovebox or Schlenk line).
Presence of unexpected acidic byproducts in the reaction mixture Hydrolysis of the reagent produces hydrochloric acid (HCl) and 2-hydroxyethyl phosphate, which is acidic.- Use a non-nucleophilic base (e.g., proton sponge, hindered amine) in your reaction to scavenge the generated HCl. - Purify the product using an appropriate method to remove acidic impurities (see Experimental Protocols).
Inconsistent reaction outcomes The purity of the this compound may vary between batches due to moisture exposure.- Before use, consider analyzing the reagent's purity via ³¹P NMR spectroscopy. The starting material should show a single sharp peak, while the hydrolyzed product will appear at a different chemical shift.
Formation of a white precipitate during the reaction This could be the salt formed from the reaction of the byproduct HCl with a basic compound in your reaction mixture.- Characterize the precipitate to confirm its identity. - If it is an unwanted salt, it can often be removed by filtration or an aqueous workup.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by ³¹P NMR Spectroscopy

This protocol allows for the quantitative analysis of the reagent's purity and the extent of hydrolysis.

Methodology:

  • Sample Preparation: In a glovebox or under a strict inert atmosphere, prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the fresh stock solution. This will serve as your reference (t=0).

  • Hydrolysis Induction: To a known volume of the stock solution in an NMR tube, add a specific amount of D₂O.

  • Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the hydrolysis product (2-hydroxyethyl phosphate). The relative integrals will provide the extent of hydrolysis over time.[4][5][6][7][8]

Protocol 2: Safe Quenching of Unreacted this compound

This protocol describes a safe method for neutralizing the reactive reagent after a reaction.

Methodology:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching Solution: Prepare a solution of a nucleophilic scavenger, such as a primary or secondary amine (e.g., diethylamine) or an alcohol (e.g., isopropanol), in an anhydrous solvent.

  • Slow Addition: Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring. The reaction is exothermic, so slow addition is crucial.

  • Aqueous Workup: After the quenching reaction is complete, proceed with a standard aqueous workup to remove the quenched product and other water-soluble byproducts.

Protocol 3: Purification of a Phosphodiester Product from the Hydrolysis Byproduct

This protocol outlines a general strategy for separating a desired phosphodiester product from the acidic hydrolysis byproduct, 2-hydroxyethyl phosphate.

Methodology:

  • Initial Extraction: After the reaction workup, dissolve the crude product in an organic solvent.

  • Aqueous Wash: Wash the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate. This will deprotonate the acidic 2-hydroxyethyl phosphate, making it more water-soluble and facilitating its removal into the aqueous phase.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If further purification is needed, silica (B1680970) gel chromatography can be employed. The more polar 2-hydroxyethyl phosphate will have a lower Rf value than the desired less polar phosphodiester product.

Visualizations

Hydrolysis_Pathway reagent This compound intermediate Pentacoordinate Intermediate reagent->intermediate Nucleophilic Attack water H₂O water->intermediate product 2-Hydroxyethyl Phosphate intermediate->product Ring Opening & P-Cl Cleavage hcl HCl intermediate->hcl

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Product Yield start->low_yield acidic_byproducts Acidic Byproducts Detected start->acidic_byproducts check_reagent Check Reagent Purity (³¹P NMR) low_yield->check_reagent Yes improve_handling Improve Anhydrous Technique low_yield->improve_handling No use_base Incorporate Non-nucleophilic Base acidic_byproducts->use_base During Reaction purify Purify via Extraction/Chromatography acidic_byproducts->purify Post Reaction check_reagent->improve_handling solution Problem Resolved improve_handling->solution use_base->solution purify->solution

References

Technical Support Center: Purification of 2-Chloro-1,3,2-dioxaphospholane 2-oxide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Chloro-1,3,2-dioxaphospholane 2-oxide by distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound relevant to distillation?

A1: Understanding the physical properties of this compound (also known as ethylene (B1197577) chlorophosphate) is critical for a successful distillation. Key properties are summarized in the table below.

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: Vacuum distillation is the recommended method for purifying this compound to prevent thermal decomposition and potential polymerization at its atmospheric boiling point.[1] The compound has a relatively high boiling point at atmospheric pressure, and applying a vacuum significantly lowers the required temperature for distillation.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as ethylene glycol and phosphorus trichloride, as well as byproducts like hydrogen chloride.[2] Another potential impurity is the unoxidized precursor, 2-Chloro-1,3,2-dioxaphospholane. Incomplete reaction or side reactions can also lead to the formation of oligomeric or polymeric species.

Q4: How should this compound be handled and stored?

A4: this compound is moisture-sensitive and corrosive. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No product distilling over at the expected temperature and pressure. - Inaccurate pressure reading.- System leak.- Thermometer placed incorrectly.- Insufficient heating.- Calibrate the pressure gauge.- Check all joints and connections for leaks. Use high-vacuum grease.- Ensure the thermometer bulb is positioned correctly (just below the side arm of the distillation head).- Gradually increase the heating mantle temperature.
Product is dark or discolored. - Thermal decomposition.- Presence of impurities.- Lower the distillation temperature by improving the vacuum.- Ensure all starting materials are of high purity.- Consider a pre-purification step, such as filtration through a short plug of silica (B1680970) gel under inert atmosphere.
Distillation rate is very slow. - Insufficient vacuum.- Heating is too gentle.- Check the vacuum pump for proper function and oil level.- Ensure all connections are secure.- Cautiously increase the heating mantle temperature.
Bumping or unstable boiling. - Lack of boiling chips or magnetic stirrer.- Heating is too rapid.- Add new, dry boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly.
Product solidifies in the condenser. - Condenser is too cold.- Use room temperature water in the condenser or, for very low boiling points under high vacuum, no cooling water at all.
Low yield of purified product. - Product loss due to leaks in the system.- Decomposition of the product during distillation.- Incomplete initial reaction.- Thoroughly check the distillation setup for any leaks.- Optimize the distillation conditions (lower temperature and pressure) to minimize decomposition.- Re-evaluate the synthesis protocol to ensure complete conversion.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₄ClO₃P[2]
Molecular Weight 142.48 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 96.7 °C at 760 mmHg[2]
89-91 °C at 0.8 mmHg
Melting Point 12-14 °C
Density 1.55 g/mL at 25 °C

Experimental Protocols

Protocol for Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Dry, round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump

  • Pressure gauge (manometer)

  • Dry boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere setup

  • Dry glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease on all ground glass joints to ensure a good seal.

  • Charging the Flask: Under a positive pressure of inert gas, charge the round-bottom flask with the crude this compound and a few dry boiling chips or a magnetic stir bar.

  • Evacuation: Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure using the manometer.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using the heating mantle. If using a stirrer, ensure a constant stirring rate.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (refer to the physical properties table). It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Termination: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly reintroducing the inert gas to break the vacuum.

  • Storage: Transfer the purified product to a clean, dry, and pre-weighed storage vessel under an inert atmosphere.

Mandatory Visualization

G Troubleshooting Workflow for Distillation of this compound cluster_start Start cluster_distillation Distillation Process cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Crude Product setup Assemble Dry Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge evacuate Evacuate System to Target Pressure charge->evacuate heat Gently Heat the Flask evacuate->heat collect Collect Fractions heat->collect issue Issue Encountered? collect->issue no_distillate No Distillate issue->no_distillate Yes discolored Discolored Product issue->discolored Yes slow_rate Slow Distillation issue->slow_rate Yes bumping Bumping/Unstable Boiling issue->bumping Yes success Pure Product issue->success No check_pressure Check Pressure & System for Leaks no_distillate->check_pressure check_temp Check Thermometer & Heating no_distillate->check_temp improve_vacuum Improve Vacuum/ Lower Temperature discolored->improve_vacuum slow_rate->improve_vacuum check_stirring Add Boiling Chips/ Ensure Stirring bumping->check_stirring check_pressure->heat check_temp->heat improve_vacuum->heat check_stirring->heat

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: 2-Chloro-1,3,2-dioxaphospholane 2-oxide (cCOP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during reactions involving 2-Chloro-1,3,2-dioxaphospholane 2-oxide (cCOP).

Troubleshooting Guide

This guide addresses common issues encountered during reactions with cCOP, focusing on the prevention and diagnosis of unwanted polymerization.

Q1: My reaction mixture solidified or became highly viscous shortly after adding this compound. What happened?

A1: This is a classic sign of rapid polymerization of the cCOP. The high reactivity of the strained phospholane (B1222863) ring makes it susceptible to ring-opening polymerization, which can be initiated by various factors in your reaction.

Key areas to investigate:

  • Moisture: cCOP is extremely sensitive to water. Trace amounts of moisture in your reagents, solvents, or glassware can initiate polymerization.

  • Nucleophiles: While your intended substrate is a nucleophile, other nucleophilic species (e.g., certain bases, impurities) can also trigger polymerization.

  • Temperature: Although many reactions are performed at low temperatures, localized heating upon addition of cCOP or temperature fluctuations can promote polymerization.

  • Purity of cCOP: Impurities from the synthesis of cCOP can sometimes act as initiators for polymerization.

Q2: How can I prevent my reaction from solidifying due to polymerization?

A2: Preventing polymerization requires rigorous control over your experimental conditions.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Ensure all starting materials are thoroughly dried.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Controlled Reagent Addition: Add the cCOP slowly and dropwise to the reaction mixture, especially if the reaction is exothermic. This helps to dissipate any heat generated and prevent localized temperature increases.

  • Low Temperature: Maintain a low reaction temperature (e.g., 0 °C or below) as this generally slows down the rate of polymerization.

  • Order of Addition: Consider adding the cCOP to a solution of your substrate and a non-nucleophilic base (if required), rather than adding the base to a mixture of the substrate and cCOP.

Q3: My NMR analysis shows broad, featureless peaks in addition to my product peaks. Is this related to polymerization?

A3: Yes, the presence of broad humps or a complex baseline in your NMR spectrum is a strong indication of the presence of polymeric byproducts. These signals arise from the repeating monomer units in the polymer chain, which exist in a wide range of chemical environments.

Q4: Can the base I use to scavenge HCl influence polymerization?

A4: Absolutely. The choice of base is critical.

  • Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases such as proton sponge or 2,6-lutidine are often preferred as they are less likely to act as nucleophiles and initiate polymerization.

  • Triethylamine (TEA): While commonly used, TEA can sometimes act as a nucleophile and initiate polymerization, especially if used in excess or at higher temperatures. If using TEA, ensure it is of high purity and dry.

  • Strongly Nucleophilic Bases: Avoid strongly nucleophilic bases that can readily open the phospholane ring and initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound polymerization?

A1: The polymerization of cCOP typically proceeds via a ring-opening polymerization (ROP) mechanism. This can be initiated by either cationic or anionic species. Nucleophilic attack on the phosphorus atom leads to the opening of the strained five-membered ring, generating a reactive intermediate that can then attack another cCOP molecule, propagating the polymer chain.

Q2: Are there any chemical inhibitors I can add to my reaction to prevent polymerization?

A2: While the use of specific polymerization inhibitors for cCOP during reactions is not well-documented in publicly available literature, general principles suggest that substances which can scavenge trace initiators might be effective. However, the compatibility of common radical or ionic polymerization inhibitors with the desired reaction pathway would need to be carefully evaluated on a case-by-case basis to avoid unwanted side reactions with your substrate or cCOP itself. The most reliable approach is to prevent the initiation of polymerization by maintaining stringent control over reaction conditions.

Q3: How should I purify this compound if I suspect it has started to polymerize?

A3: If you suspect your cCOP contains oligomers or has partially polymerized, it is best to purify it by vacuum distillation. It is crucial to use a short-path distillation apparatus and to keep the temperature as low as possible to minimize thermally induced polymerization during the distillation process.

Q4: What are the ideal storage conditions for this compound to maximize its shelf-life?

A4: To prevent degradation and polymerization during storage, cCOP should be stored in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and at a low temperature (typically -20 °C). It is also advisable to store it in small aliquots to avoid repeated warming and cooling of the entire batch and to minimize exposure to atmospheric moisture upon opening.

Data Presentation

Table 1: Summary of Best Practices for Preventing Polymerization

ParameterRecommendationRationale
Solvents Anhydrous, non-protic solvents (e.g., Dichloromethane, Acetonitrile, THF)Prevents initiation of polymerization by water or other protic impurities.
Temperature Typically 0 °C or belowReduces the rate of both the desired reaction and the undesired polymerization.
Atmosphere Inert (Argon or Nitrogen)Excludes atmospheric moisture.
Reagent Purity Use high-purity, anhydrous reagentsImpurities can act as initiators for polymerization.
Base Selection Sterically hindered, non-nucleophilic bases (e.g., proton sponge)Minimizes nucleophilic attack on cCOP, which can initiate polymerization.
Order of Addition Add cCOP slowly to the mixture of substrate and baseAllows for better temperature control and minimizes local concentration of the reactive species.

Experimental Protocols

Protocol: General Procedure for Phosphorylation of an Alcohol using cCOP

This protocol provides a general methodology for the phosphorylation of a primary alcohol, with an emphasis on the steps required to prevent polymerization.

1. Preparation:

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
  • Assemble the glassware hot and allow it to cool under a stream of dry argon or nitrogen.
  • Dry the alcohol substrate by a suitable method (e.g., azeotropic distillation with toluene, drying over molecular sieves) and store under an inert atmosphere.
  • Use freshly distilled, anhydrous solvent (e.g., dichloromethane).
  • Ensure the this compound is from a reliable source and has been stored correctly.
  • Use a high-purity, dry, sterically hindered base (e.g., proton sponge).

2. Reaction Setup:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the alcohol substrate (1.0 equivalent) and dissolve it in anhydrous dichloromethane.
  • Cool the solution to 0 °C in an ice-water bath.
  • Add the sterically hindered base (1.1 equivalents) to the solution.
  • In a separate, dry syringe, draw up the this compound (1.1 equivalents).
  • Slowly add the cCOP dropwise to the stirred reaction mixture over a period of 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
  • Once the reaction is complete, quench the reaction by the appropriate method for your specific substrate and desired product.
  • The subsequent work-up and purification will be dependent on the nature of the phosphorylated product.

Visualizations

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cCOP1 O P(=O)Cl O Intermediate O P(=O)(Nu) O⁻ cCOP1->Intermediate Ring Opening Nu Nu: Nu->cCOP1:f1 Nucleophilic Attack cCOP2 O P(=O)Cl O Intermediate:f2->cCOP2:f1 Dimer Polymer Chain cCOP2->Dimer

Caption: Inferred mechanism of nucleophile-initiated ring-opening polymerization of cCOP.

TroubleshootingWorkflow start Polymerization Suspected (Solidification / High Viscosity) check_moisture Were all reagents and solvents rigorously dried? start->check_moisture check_atmosphere Was the reaction performed under a dry, inert atmosphere? check_moisture->check_atmosphere Yes remedy_drying Action: Improve drying procedures (distill solvents, dry reagents). check_moisture->remedy_drying No check_temp Was the temperature kept low and constant? check_atmosphere->check_temp Yes remedy_atmosphere Action: Improve inert atmosphere technique. check_atmosphere->remedy_atmosphere No check_base Is the base non-nucleophilic and sterically hindered? check_temp->check_base Yes remedy_temp Action: Use slower addition at lower temperatures. check_temp->remedy_temp No remedy_base Action: Re-evaluate base choice. check_base->remedy_base No success Problem Resolved check_base->success Yes remedy_drying->check_moisture remedy_atmosphere->check_atmosphere remedy_temp->check_temp remedy_base->check_base

Caption: A troubleshooting workflow for diagnosing the cause of cCOP polymerization.

Optimizing reaction conditions for phosphorylation with 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene (B1197577) chlorophosphate) for the phosphorylation of various substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 6609-64-9) is a cyclic chlorophosphate reagent.[1] It is primarily used as a phosphorylating agent to introduce a phosphate (B84403) group to substrates such as alcohols and amines.[1] This makes it a valuable reagent in the synthesis of various organophosphorus compounds, including phospholipids, which are crucial in drug development and agrochemical research.[1]

Q2: What are the key chemical properties of this compound?

A2: It is a clear, colorless liquid with a molecular weight of 142.48 g/mol .[1] It is soluble in organic solvents like dichloromethane (B109758).[1] The dioxaphospholane ring system contributes to its high reactivity with various nucleophiles.[1]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Due to its corrosive nature and violent reactivity with water, it is crucial to handle this reagent with care in a dry, inert atmosphere. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Q4: What is the general reaction mechanism for the phosphorylation of an alcohol with this compound?

A4: The reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus atom of the reagent, leading to the displacement of the chloride ion. This is typically followed by a subsequent reaction to open the dioxaphospholane ring, yielding the desired phosphate ester. The presence of a non-nucleophilic base is often required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Reagent Decomposition: this compound is sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagent.
2. Inadequate Base: Insufficient base to neutralize the generated HCl can halt the reaction.Use at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine (B128534), pyridine, or a stronger base like DBU if necessary).
3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.While the initial addition is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stir for several hours or overnight may be necessary for complete conversion.
4. Steric Hindrance: The alcohol substrate may be sterically hindered, slowing down the reaction.Consider using a less hindered base or a higher reaction temperature. A longer reaction time may also be required.
Multiple Spots on TLC/Complex Product Mixture 1. Side Reactions: The product might be unstable under the reaction conditions, or side reactions may be occurring.Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid excessive heating.
2. Hydrolysis: Presence of water can lead to the formation of phosphoric acid byproducts.Ensure all reagents and solvents are anhydrous.
3. Ring-Opening with Base: Some strong bases could potentially react with the dioxaphospholane ring.Choose a non-nucleophilic base. If a strong base is required, add it slowly at a low temperature.
Product Purification Challenges 1. Acidic Impurities: Residual HCl or acidic byproducts can make purification difficult.During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
2. Product Instability on Silica (B1680970) Gel: The phosphate ester product may be unstable on silica gel.Consider alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., neutral alumina). If using silica gel, it can be neutralized by pre-treating with a solution of triethylamine in the eluent.
3. Thermal Decomposition during Solvent Removal: The product may be thermally labile.Remove the solvent under reduced pressure at low temperatures (rotary evaporation with a cold water bath).

Experimental Protocols

General Protocol for the Phosphorylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous alcohol substrate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or other suitable non-nucleophilic base

  • Oven-dried glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the alcohol substrate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Phosphorylating Agent: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture at 0°C over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Recommended Solvents and Bases

Solvent Base Comments
Dichloromethane (DCM)Triethylamine (TEA)Standard, non-nucleophilic conditions.
AcetonitrilePyridinePyridine is a weaker base than TEA, may require longer reaction times.
Tetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)DIPEA is a sterically hindered, non-nucleophilic base suitable for sensitive substrates.
Anhydrous Ether1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DBU is a strong, non-nucleophilic base that can be used for less reactive alcohols.

Table 2: Typical Reaction Parameters

Parameter Typical Range Notes
Temperature 0°C to Room TemperatureInitial addition at 0°C is recommended to control exothermicity.
Reaction Time 2 - 24 hoursHighly dependent on the substrate and reaction conditions. Monitor by TLC.
Stoichiometry (Alcohol:Reagent:Base) 1 : 1.05-1.2 : 1.1-1.5A slight excess of the phosphorylating agent and base is often used to ensure complete conversion of the alcohol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Alcohol, Solvent, Base) setup_glassware Assemble Oven-Dried Glassware under Inert Atmosphere dissolve Dissolve Alcohol and Base in Solvent setup_glassware->dissolve cool Cool to 0°C dissolve->cool add_reagent Add 2-Chloro-1,3,2-dioxaphospholane 2-oxide Solution Dropwise cool->add_reagent react Stir at 0°C, then warm to RT (Monitor by TLC) add_reagent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Experimental workflow for phosphorylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield reagent_decomp Reagent Decomposition? start->reagent_decomp inadequate_base Insufficient Base? start->inadequate_base low_temp Reaction Temp Too Low? start->low_temp steric_hindrance Sterically Hindered Substrate? start->steric_hindrance use_anhydrous Use Anhydrous Conditions & Fresh Reagent reagent_decomp->use_anhydrous increase_base Increase Base Equivalents inadequate_base->increase_base increase_temp Increase Reaction Temp/ Time low_temp->increase_temp stronger_conditions Use Stronger Base/ Higher Temp steric_hindrance->stronger_conditions

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Monitoring 2-Chloro-1,3,2-dioxaphospholane 2-oxide Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Which NMR nuclei are best to monitor for the reaction of this compound (COP)?

A1: Both ³¹P and ¹H NMR spectroscopy are highly effective for monitoring reactions of COP. ³¹P NMR is often preferred due to its wide chemical shift range, high sensitivity (100% natural abundance), and the direct observation of the phosphorus center, which is the site of reaction.[1] This often results in simpler spectra with less signal overlap compared to ¹H NMR. ¹H NMR is also valuable for observing changes in the organic moieties of the reactants and products.

Q2: What is the expected ³¹P NMR chemical shift for the starting material, this compound (COP)?

A2: The ³¹P NMR chemical shift for this compound (COP) is approximately δ 17.1 ppm (in the context of a polymerization reaction).[2] This value can vary slightly depending on the solvent and concentration.

Q3: What are the expected ¹H and ³¹P NMR chemical shifts for the product of the reaction between COP and an alcohol, for example, ethanol (B145695)?

A3: For the reaction with ethanol, the product is 2-ethoxy-1,3,2-dioxaphospholane 2-oxide. The expected NMR data are:

  • ³¹P{¹H} NMR (in DMSO-d₆): δ 16.83 ppm.[2]

  • ¹H NMR (in CDCl₃): δ 4.50 – 4.14 (m, 4H), 4.14 – 3.86 (m, 2H), 1.39 – 1.05 (m, 3H) ppm.[3]

  • ¹H NMR (in DMSO-d₆): δ 4.48–4.32 (m, 4H, O–CH₂–CH₂–O), 4.22–4.01 (m, 2H, O–CH₂–CH₃), 1.25 (t, 3H, O–CH₂–CH₃).[2]

Q4: How can I ensure my NMR data is quantitative for reaction monitoring?

A4: To obtain accurate quantitative NMR (qNMR) data, it is crucial to ensure complete relaxation of the nuclei between pulses. This is achieved by setting the relaxation delay (d1) to at least five times the longest spin-lattice relaxation time (T₁) of any nucleus of interest in your sample.[4] For ³¹P NMR, T₁ values can be long, so a sufficiently long relaxation delay is critical. Using an internal standard with a known concentration and a signal that does not overlap with reactant or product signals is also essential for accurate quantification.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad NMR signals 1. Inhomogeneous magnetic field (poor shimming).2. Presence of paramagnetic impurities.3. High viscosity of the reaction mixture.4. Chemical exchange on the NMR timescale.1. Carefully re-shim the spectrometer.2. If suspected, filter the sample. Consider adding a chelating agent like EDTA if metal contamination is possible.3. Dilute the sample if possible, or acquire the spectrum at a higher temperature to reduce viscosity.4. Acquire spectra at different temperatures to see if the peaks sharpen or coalesce.
Unexpected peaks in the ³¹P NMR spectrum 1. Presence of the P(III) starting material, 2-chloro-1,3,2-dioxaphospholane.2. Hydrolysis of COP due to moisture, forming 2-hydroxy-1,3,2-dioxaphospholane 2-oxide.3. Formation of other side products.1. The P(III) precursor, 2-chloro-1,3,2-dioxaphospholane, will have a significantly different chemical shift, typically in the range of δ 130-140 ppm. Ensure complete oxidation during COP synthesis.2. The hydrolysis product will appear as a new peak. Its chemical shift will be different from the starting material and the desired product. To confirm, you can intentionally add a small amount of water to a sample of the starting material and observe the new peak. Ensure all reagents and solvents are dry.3. Compare the spectrum to literature values of potential side products. Consider using 2D NMR techniques (e.g., ¹H-³¹P HMBC) to identify the structure of the unknown species.
Reaction does not appear to be progressing 1. Inactive reagents.2. Incorrect reaction temperature.3. Presence of an inhibitor.1. Verify the purity and reactivity of your starting materials and reagents.2. Ensure the reaction is being conducted at the appropriate temperature, both in the reaction vessel and within the NMR tube if monitoring in situ.3. Check for any potential inhibitors in your reagents or solvents.
Signal-to-noise ratio is poor 1. Low concentration of the analyte.2. Insufficient number of scans.3. Incorrect pulse calibration.1. If possible, increase the concentration of your reaction mixture.2. Increase the number of scans to improve the signal-to-noise ratio.3. Ensure the 90° pulse width is correctly calibrated for your sample and the probe.
Phase and baseline distortions 1. Incorrect phasing of the spectrum.2. Incomplete FID acquisition.3. Broad signals from solids or viscous liquids.1. Carefully re-phase the spectrum manually.2. Ensure the acquisition time (aq) is sufficient to allow the FID to decay to zero.3. Apply a baseline correction algorithm. If solids are present, filter the sample.

Data Presentation

Table 1: Representative ¹H and ³¹P NMR Chemical Shifts for Key Compounds

CompoundStructureNucleusSolventChemical Shift (δ, ppm)
This compound (COP)COP Structure³¹P-~17.1[2]
¹HCDCl₃A multiplet is expected for the ethylene (B1197577) protons.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxideProduct Structure³¹P{¹H}DMSO-d₆16.83[2]
¹HCDCl₃4.50 – 4.14 (m, 4H), 4.14 – 3.86 (m, 2H), 1.39 – 1.05 (m, 3H)[3]
¹HDMSO-d₆4.48–4.32 (m, 4H), 4.22–4.01 (m, 2H), 1.25 (t, 3H)[2]
2-Chloro-1,3,2-dioxaphospholanePrecursor Structure¹HCDCl₃A multiplet is expected for the ethylene protons.[6][7]
³¹P-~130-140

Experimental Protocols

Detailed Methodology for NMR Reaction Monitoring of COP with an Alcohol

This protocol outlines the steps for monitoring the reaction of this compound with an alcohol (e.g., ethanol) using ³¹P NMR spectroscopy.

1. Sample Preparation:

  • Materials:

    • This compound (COP)

    • Anhydrous alcohol (e.g., ethanol)

    • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

    • Internal standard (e.g., triphenyl phosphate, if quantification is desired)

    • Anhydrous base (e.g., pyridine (B92270) or triethylamine, to act as an HCl scavenger)

    • NMR tube and cap

  • Procedure:

    • In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of COP in the chosen deuterated solvent.

    • If using an internal standard for quantification, add a known amount to the solution.

    • Add the anhydrous base to the solution (typically 1.0-1.2 equivalents relative to COP).

    • Transfer the solution to a dry NMR tube and cap it.

    • Acquire a ³¹P NMR spectrum of the starting material to establish the initial time point (t=0).

    • Carefully add the desired amount of anhydrous alcohol to the NMR tube via syringe.

    • Quickly shake the tube to mix the reactants and place it in the NMR spectrometer.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer equipped with a phosphorus-capable probe.

  • Parameters for ³¹P NMR:

    • Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the phosphorus nuclei in the sample (a delay of 20-30 seconds is often a safe starting point for quantitative measurements of organophosphorus compounds).[5]

    • Acquisition Time (aq): Sufficient to resolve the peaks of interest (typically 1-2 seconds).

    • Number of Scans (ns): Dependent on the sample concentration, but sufficient to achieve a good signal-to-noise ratio (S/N > 100 for reliable quantification).

    • Temperature: Maintain a constant temperature throughout the experiment.

  • Procedure:

    • Set up a series of automated experiments to acquire ³¹P NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

    • Monitor the disappearance of the starting material peak (~δ 17.1 ppm) and the appearance of the product peak (e.g., ~δ 16.8 ppm for the ethanol product).

3. Data Processing and Analysis:

  • Process each spectrum with consistent parameters (e.g., Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the starting material, product, and internal standard (if used).

  • Calculate the relative concentrations of the reactant and product at each time point to determine the reaction kinetics.

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve COP and Base in Deuterated Solvent prep2 Add Internal Standard (for qNMR) prep1->prep2 Optional prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire t=0 Spectrum prep3->acq1 acq2 Inject Alcohol acq1->acq2 acq3 Start Time-course Acquisition (Automated) acq2->acq3 proc1 Process Spectra (FT, Phasing, Baseline) acq3->proc1 proc2 Integrate Signals (Reactant, Product, Standard) proc1->proc2 proc3 Calculate Concentrations proc2->proc3 proc4 Determine Reaction Kinetics proc3->proc4

Caption: Workflow for NMR monitoring of this compound reactions.

References

Handling moisture sensitive 2-Chloro-1,3,2-dioxaphospholane 2-oxide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and using the highly reactive, moisture-sensitive phosphorylating agent, 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene (B1197577) chlorophosphate or COP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 6609-64-9) is a cyclic chlorophosphate reagent. It is a versatile phosphorylating agent used to transfer phosphate (B84403) groups to substrates like alcohols and amines.[1] Its primary applications are in the synthesis of a wide range of organophosphorus compounds, including phospholipids (B1166683) (like phosphatidylcholines), phosphoramidates, nucleolipids, and miltefosine (B1683995) analogs.[2][3] It is also used to create flame retardants, plasticizers, and reagents for analytical chemistry.[3]

Q2: What are the key physical and chemical properties of this reagent?

A2: It is a clear, colorless liquid or a low-melting solid that is miscible with water and chloroform.[2][4] It is known for its high reactivity, particularly with nucleophiles and water.[1][5] Key properties are summarized in the table below.

Q3: What are the critical safety precautions for handling this compound?

A3: This compound is corrosive and causes severe skin burns and eye damage.[4][5] It reacts violently with water, liberating toxic gas (Hydrogen Chloride).[5] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5] Ensure all glassware and solvents are scrupulously dried before use to prevent exothermic and uncontrolled reactions.

Q4: How must this compound be stored?

A4: Due to its moisture sensitivity and thermal instability, it must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is -20°C.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₄ClO₃P[3]
Molecular Weight 142.48 g/mol [1][6]
Appearance Clear, colorless liquid or solid[3][4]
Melting Point 12-14 °C[3]
Boiling Point 89-91 °C at 0.8 mmHg[3]
Density ~1.55 g/mL at 25 °C
Refractive Index ~1.45 at 20°C[2]
Solubility Miscible with water (reacts) and chloroform.[2][4] Soluble in ethyl acetate.[2]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature -20°C[2]
Atmosphere Inert (Argon or Nitrogen)
Container Tightly sealed, moisture-proof container
Handling Area Chemical fume hood[5]
Personal Protective Equipment Chemical-resistant gloves, eye/face protection, lab coat[4][5]
Incompatible Materials Water, strong oxidizing agents, strong bases[5]

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation of an Alcohol

This protocol outlines a general method for reacting an alcohol with this compound. All operations must be performed under an inert atmosphere using anhydrous solvents and oven-dried glassware.

  • Preparation: In an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the alcohol substrate and an equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) in anhydrous dichloromethane (B109758) (or another suitable solvent).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add one equivalent of this compound dropwise via a syringe. Maintain the reaction temperature below 5°C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR, TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrochloride salt. The filtrate can then be processed as required (e.g., solvent evaporation, further reaction, or purification).

Protocol 2: Safe Quenching and Waste Disposal

Unreacted this compound is hazardous and must be quenched safely.

  • Preparation: Place a flask containing a stirred, cooled (0°C) solution of a weak base, such as sodium bicarbonate, in a fume hood.

  • Quenching: Slowly and carefully add the residual reagent or reaction mixture to the bicarbonate solution. The reaction is exothermic and will release gas (CO₂ and HCl).

  • Disposal: Once the reaction has ceased, the neutralized aqueous solution should be disposed of in accordance with local regulations for hazardous waste.[4]

Troubleshooting Guide

Q5: My reaction yield is very low or zero. What are the possible causes?

A5: Low or no yield is a common issue and can typically be attributed to one of the following factors:

  • Reagent Degradation: The primary cause is often the hydrolysis of the this compound due to exposure to moisture.[2] Ensure the reagent was stored properly and handled under strictly anhydrous conditions.

  • Inadequate Reaction Conditions: The reaction is sensitive to temperature. Ensure the initial addition was performed at a low temperature (0°C) to prevent side reactions.

  • Poor Substrate or Solvent Quality: The presence of water in your substrate or solvent will consume the reagent. Always use freshly dried solvents and ensure your substrate is anhydrous.

Q6: My reaction mixture turned dark, and I see signs of polymerization. What happened?

A6: Darkening or polymerization can occur if the reagent is distilled at atmospheric pressure or overheated.[2][7] This indicates thermal decomposition. It is critical to distill the compound only under a high vacuum to avoid this.[2] If this occurs during a reaction, it suggests the reaction temperature was too high.

Q7: How can I confirm the purity of my starting material and the identity of my product?

A7: ³¹P NMR spectroscopy is an excellent tool for assessing the purity of the starting material and monitoring the reaction.[7] The starting material, this compound, should show a characteristic peak. The formation of the phosphorylated product will result in a new peak at a different chemical shift. Other techniques like ¹H NMR, ¹³C NMR, and mass spectrometry can also be used to confirm the final product structure.[8][9]

Q8: I observe an unexpected side product in my reaction. What could it be?

A8: An common impurity is the H-phosphonate, which can arise during synthesis or degradation.[7] Another possibility is the formation of a ring-opened product, HOCH₂CH₂OPO₃H₂, if the reagent is hydrolyzed.[2] If your substrate has multiple nucleophilic sites, you may see phosphorylation at an undesired position.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Quenching storage Retrieve Reagent (from -20°C storage) setup Setup Oven-Dried Glassware under N2/Ar storage->setup solvents Use Anhydrous Solvents & Reagents setup->solvents cool Cool Substrate Solution to 0°C solvents->cool add Slowly Add Reagent (Maintain < 5°C) cool->add react Stir at RT & Monitor (TLC, 31P NMR) add->react filter Filter Reaction Mixture react->filter quench Safely Quench Excess Reagent react->quench purify Purify Product (Column, etc.) filter->purify

Caption: Standard experimental workflow for handling the reagent.

hydrolysis_pathway reagent 2-Chloro-1,3,2-dioxaphospholane 2-oxide intermediate Unstable Intermediate reagent->intermediate + H₂O water H₂O (Moisture) water->intermediate product Ring-Opened Product (2-hydroxyethyl phosphoric acid) intermediate->product Ring Opening hcl HCl (gas) intermediate->hcl Elimination

Caption: Degradation pathway upon exposure to moisture.

Caption: Troubleshooting logic for low-yield reactions.

References

Identification of impurities in 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,3,2-dioxaphospholane 2-oxide. The information is designed to help identify and resolve common impurity-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities arise from the synthesis process and subsequent degradation. These include:

  • Process-Related Impurities:

    • Unreacted starting materials: Ethylene (B1197577) glycol and phosphorus trichloride (B1173362).

    • Reaction intermediate: 2-Chloro-1,3,2-dioxaphospholane (the unoxidized precursor). Commercial specifications sometimes indicate this impurity may be present at levels up to 10%.

  • Degradation-Related Impurities:

    • Hydrolysis products: Due to the compound's sensitivity to moisture, it can degrade to form hydrogen chloride (HCl), phosphoric acid, and various ethyl phosphate (B84403) esters.[1]

Q2: How can I minimize the formation of hydrolysis-related impurities?

A2: Due to its reactivity with water, it is crucial to handle and store this compound under anhydrous conditions.[1] This includes using dry solvents and glassware, and storing the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at low temperatures (-20°C).

Q3: What analytical techniques are recommended for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities such as the unreacted starting materials and the 2-Chloro-1,3,2-dioxaphospholane intermediate.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for identifying and quantifying phosphorus-containing compounds, allowing for the clear differentiation between the desired product and phosphorus-containing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for detecting the presence of hydroxyl (-OH) groups, which would indicate hydrolysis and the formation of alcohol or acid impurities.

  • Karl Fischer Titration: The standard method for accurately determining the water content, a critical parameter for the stability of the compound.

Q4: Are there any known safety hazards associated with the impurities?

A4: Yes. Unreacted phosphorus trichloride is corrosive and reacts violently with water. Hydrogen chloride, a hydrolysis product, is a corrosive gas. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in experimental settings.

Observed Problem Potential Cause Recommended Action(s)
Inconsistent reaction yields or unexpected side products. Presence of unreacted starting materials or the intermediate, which can interfere with the desired reaction pathway.1. Verify the purity of the starting material using the analytical protocols provided below (GC-MS and ³¹P NMR). 2. If significant impurities are detected, consider purifying the reagent by distillation under reduced pressure.
Formation of acidic byproducts (e.g., observed fuming or a drop in pH). Hydrolysis of the compound due to the presence of moisture.1. Strictly adhere to anhydrous experimental conditions. 2. Use freshly dried solvents and reagents. 3. Perform a Karl Fischer titration to quantify the water content of your reagents.
Appearance of a broad peak in the -OH region of the FTIR spectrum of the product. Presence of hydrolysis products such as ethylene glycol or phosphoric acid derivatives.1. Confirm the presence of these impurities using GC-MS. 2. Review handling and storage procedures to minimize exposure to moisture.
Multiple peaks observed in the ³¹P NMR spectrum of the starting material. The sample is a mixture of the desired product and other phosphorus-containing impurities.1. Identify the impurities based on their chemical shifts (refer to the ³¹P NMR protocol). 2. Quantify the relative amounts of each species to determine if the purity is acceptable for your application.

Data Presentation

Table 1: Typical Impurities and Analytical Methods

ImpurityTypical SourceRecommended Analytical MethodTypical Reporting Limit
2-Chloro-1,3,2-dioxaphospholaneIncomplete OxidationGC-MS, ³¹P NMR< 0.1%
Ethylene GlycolUnreacted Starting MaterialGC-MS< 0.05%
Phosphorus TrichlorideUnreacted Starting MaterialGC-MS (with derivatization)< 0.05%
Hydrogen ChlorideHydrolysisTitrationN/A
Phosphoric Acid and EstersHydrolysis³¹P NMR< 0.1%
WaterEnvironmental ExposureKarl Fischer Titration< 100 ppm

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-MS

This method is suitable for the identification and quantification of 2-Chloro-1,3,2-dioxaphospholane, ethylene glycol, and other volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with anhydrous dichloromethane.
  • Prepare a blank sample of anhydrous dichloromethane.
  • Prepare calibration standards of 2-Chloro-1,3,2-dioxaphospholane and ethylene glycol in anhydrous dichloromethane.

2. GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Mass Range 35-300 amu

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the prepared standards.
  • Quantify the impurities by creating a calibration curve from the standard solutions.

Protocol 2: Analysis of Phosphorus-Containing Impurities by ³¹P NMR

This method allows for the identification and quantification of the active compound and phosphorus-containing impurities.

1. Sample Preparation:

  • In a dry NMR tube, dissolve approximately 50 mg of the sample in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃).

2. NMR Parameters:

ParameterValue
Spectrometer Frequency ≥ 162 MHz
Nucleus ³¹P
Decoupling ¹H decoupled
Reference 85% H₃PO₄ (external) at 0 ppm
Relaxation Delay (d1) 5 seconds
Number of Scans 64

3. Data Analysis:

  • The main product, this compound, will show a characteristic chemical shift.
  • The unoxidized intermediate, 2-Chloro-1,3,2-dioxaphospholane, will have a distinct, separate peak.
  • Hydrolysis to phosphoric acid or its esters will result in new peaks in the spectrum.
  • The relative concentration of each species can be determined by integrating the corresponding peaks.

Table 2: Expected ³¹P NMR Chemical Shifts

CompoundExpected Chemical Shift (ppm)
This compound~10-15
2-Chloro-1,3,2-dioxaphospholane~160-170
Phosphoric Acid~0
Protocol 3: Determination of Water Content by Karl Fischer Titration

This method is used for the precise measurement of water content.

1. Instrument Setup:

  • Use a coulometric Karl Fischer titrator.
  • The anolyte solution should be a commercially available reagent suitable for aldehydes and ketones to avoid side reactions.

2. Sample Analysis:

  • Accurately weigh approximately 0.1 g of the sample and add it to the titration cell.
  • Start the titration and record the water content in parts per million (ppm).

3. System Suitability:

  • The instrument should be calibrated with a certified water standard.

Visualizations

G cluster_synthesis Synthesis Pathway PCl3 Phosphorus Trichloride Intermediate 2-Chloro-1,3,2- dioxaphospholane PCl3->Intermediate EG Ethylene Glycol EG->Intermediate Product 2-Chloro-1,3,2-dioxaphospholane 2-oxide Intermediate->Product Oxidation Oxygen Oxygen Oxygen->Product

Caption: Synthesis of this compound.

G cluster_degradation Degradation Pathway Product 2-Chloro-1,3,2-dioxaphospholane 2-oxide Hydrolysis Hydrolysis Products (HCl, Phosphoric Acid, Esters) Product->Hydrolysis Water Water (Moisture) Water->Hydrolysis

Caption: Hydrolytic degradation of the final product.

G cluster_workflow Impurity Identification Workflow Sample Product Sample GCMS GC-MS Analysis Sample->GCMS PNMR ³¹P NMR Analysis Sample->PNMR FTIR FTIR Analysis Sample->FTIR KF Karl Fischer Titration Sample->KF Volatile Volatile Impurities GCMS->Volatile Phosphorus Phosphorus Impurities PNMR->Phosphorus Hydrolysis Hydrolysis Evidence FTIR->Hydrolysis WaterContent Water Content KF->WaterContent

Caption: Analytical workflow for impurity identification.

References

Validation & Comparative

A Comparative Guide to Phosphorylating Agents: 2-Chloro-1,3,2-dioxaphospholane 2-oxide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphorylation, the enzymatic or chemical addition of a phosphoryl group, is a cornerstone of numerous biological processes and a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The choice of phosphorylating agent is paramount to the success of these synthetic endeavors, directly impacting reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP) with other commonly employed phosphorylating agents, supported by available experimental data and detailed methodologies.

Overview of Phosphorylating Agents

A variety of reagents have been developed for the phosphorylation of alcohols, amines, and other nucleophiles. These can be broadly categorized based on the oxidation state of the phosphorus atom and their general reactivity.

  • Phosphorus(V) Reagents: These reagents, such as phosphoryl chloride (POCl₃) and 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP), feature a pentavalent phosphorus center. They are generally highly reactive and effective for phosphorylating a wide range of substrates. However, their high reactivity can sometimes lead to a lack of selectivity and the formation of byproducts.

  • Phosphorus(III) Reagents (Phosphoramidites): Phosphoramidites are trivalent phosphorus compounds that have become the gold standard in oligonucleotide synthesis due to their high coupling efficiency and amenability to automation. They require a subsequent oxidation step to convert the phosphite (B83602) triester to the desired phosphate (B84403) triester.

This guide will focus on the comparative performance of this compound, a cyclic phosphate ester, against other classes of phosphorylating agents.

This compound (COP): A Profile

This compound (CAS 6609-64-9), also known as ethylene (B1197577) chlorophosphate, is a cyclic phosphorylating agent recognized for its utility in the synthesis of various organophosphorus compounds, particularly phospholipids (B1166683).[1] Its cyclic structure imparts a degree of conformational rigidity and influences its reactivity.

Key Features:

  • High Reactivity: The presence of a chlorine atom, a good leaving group, and the strained five-membered ring contribute to its high electrophilicity at the phosphorus center.

  • Versatility: It is used in the synthesis of a variety of organophosphorus compounds, including phospholipids, which are crucial components of cell membranes and are used in drug delivery systems.[1][2]

  • Moisture Sensitivity: Like many chlorophosphates, COP is sensitive to moisture and reacts with water, requiring anhydrous reaction conditions.

Performance Comparison: A Data-Driven Analysis

A direct, side-by-side quantitative comparison of phosphorylating agents across a range of substrates is not extensively documented in a single source. However, by compiling data from various studies, a comparative picture emerges.

Phosphorylation of Glycerol (B35011) Derivatives

Glycerol and its derivatives are important substrates in the synthesis of phospholipids. One study highlights the efficiency of this compound in the phosphorylation of substituted glyceric acid derivatives, noting that it produces phosphocholine (B91661) derivatives in good yields with few byproducts. This is particularly advantageous for substrates containing sensitive functional groups like amide-carbonyls, which can be challenging to phosphorylate with more aggressive reagents.

Phosphorylating AgentSubstrateProductOverall Yield (Multi-step)Reference
This compoundSubstituted Glyceric Acid DerivativesPhospholipid Products48-54%[3]

While this study does not provide a direct comparison with other agents, the reported yields in a multi-step synthesis underscore the utility of COP for complex molecule synthesis.

Phosphorylation of Nucleosides

In the synthesis of nucleoside-based phospholipids, 2-chloro-1,3,2-dioxaphospholane has been successfully employed. For the synthesis of cytidine (B196190) and guanosine-based phosphocholines, the overall yields for a three-step process involving phosphorylation with COP were in the range of 23-25%.

Phosphorylating AgentSubstrateProductOverall Yield (3 steps)Reference
2-Chloro-1,3,2-dioxaphospholaneCytidine and Guanosine derivativesNucleoside-based Phosphocholines23-25%[4]

It is important to note that phosphoramidite (B1245037) chemistry is the dominant method for the synthesis of oligonucleotides (polymers of nucleosides) due to its high per-cycle efficiency (typically >98%). While COP can be used for the phosphorylation of single nucleosides, it is not the preferred reagent for oligonucleotide synthesis.

Experimental Protocols

General Protocol for the Synthesis of Phosphatidylcholines using this compound

This protocol is adapted from the synthesis of substituted glyceric acid-based phospholipids.[3]

Step 1: Phosphorylation

  • To a solution of the diol substrate in anhydrous benzene (B151609), add triethylamine (B128534) (Et₃N).

  • Cool the mixture in an ice bath and add a solution of this compound in anhydrous benzene dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture to remove the triethylammonium (B8662869) chloride salt.

  • Evaporate the solvent under reduced pressure to obtain the crude cyclic phosphate intermediate.

Step 2: Ring-Opening with Trimethylamine (B31210)

  • Dissolve the crude cyclic phosphate intermediate in anhydrous acetonitrile.

  • Add anhydrous trimethylamine to the solution.

  • Heat the mixture in a sealed tube at 65°C for 24 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting phosphatidylcholine by silica (B1680970) gel chromatography.

Signaling Pathways and Experimental Workflows

Phosphorylation is a key mechanism in cellular signaling. Below are diagrams of two major signaling pathways where a cascade of phosphorylation events transmits a signal from the cell surface to the nucleus.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruitment STAT STAT EGFR->STAT Phosphorylation EGF EGF EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation (GDP -> GTP) Raf Raf Ras->Raf Phosphorylation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Activation STAT->Transcription Dimerization, Translocation & Activation

Caption: EGFR Signaling Pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Signal Mitogen / Stress Receptor Receptor Tyrosine Kinase Signal->Receptor Activation MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Phosphorylation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Response Proliferation, Differentiation, Apoptosis MAPK->Response Phosphorylation of Transcription Factors

Caption: MAPK Signaling Pathway.

Experimental_Workflow cluster_synthesis Phosphorylation Reaction cluster_workup Workup and Purification cluster_analysis Analysis Substrate Substrate (e.g., Alcohol) Reaction Reaction (Anhydrous Conditions) Substrate->Reaction Reagent Phosphorylating Agent (e.g., COP) Reagent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatography Evaporation->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct Pure Phosphorylated Product Analysis->FinalProduct

Caption: General Experimental Workflow.

Conclusion

This compound is a potent and versatile phosphorylating agent, particularly effective in the synthesis of phospholipids and for substrates that may be sensitive to harsher reagents. While phosphoramidites remain the superior choice for automated oligonucleotide synthesis due to their high per-cycle efficiency, COP offers a valuable alternative for the phosphorylation of a range of other molecules.

The selection of an appropriate phosphorylating agent will always depend on the specific substrate, desired product, and the scale of the synthesis. For researchers and drug development professionals, a thorough understanding of the reactivity, selectivity, and handling requirements of each class of phosphorylating agent is crucial for the successful development of new chemical entities. Further side-by-side comparative studies would be invaluable to the scientific community to enable more informed decisions in the design of synthetic routes.

References

Comparing efficiency of different 2-Chloro-1,3,2-dioxaphospholane 2-oxide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic methodologies for 2-Chloro-1,3,2-dioxaphospholane 2-oxide reveals several distinct approaches, each with its own set of advantages and disadvantages in terms of efficiency, yield, and scalability. This guide provides a detailed comparison of these methods to assist researchers, scientists, and professionals in drug development in selecting the most suitable protocol for their needs.

Comparison of Synthesis Methods

The synthesis of this compound, a crucial intermediate in the production of various organophosphorus compounds, is primarily achieved through a few key pathways.[1] These methods generally involve the reaction of a phosphorus source with ethylene (B1197577) glycol, followed by an oxidation step. The choice of reagents and reaction conditions significantly impacts the overall efficiency of the synthesis.

Method 1: Phosphorus Trichloride (B1173362) with Oxygen Oxidation

This common two-step method involves the initial reaction of phosphorus trichloride with ethylene glycol to form the intermediate 2-chloro-1,3,2-dioxaphospholane.[1][2] This intermediate is then oxidized using molecular oxygen to yield the final product.[1][2] A notable variation of this method utilizes air as a safer and more economical oxidizing agent, with the addition of catalytic amounts of cobalt(II) chloride to enhance reaction kinetics.[3] Another improvement involves purging the reaction mixture with nitrogen to remove the hydrogen chloride gas byproduct, which has been shown to improve both the yield and purity of the product.[4]

Method 2: Phosphorus Oxychloride (One-Pot Synthesis)

A more direct approach involves the reaction of ethylene glycol directly with phosphorus oxychloride in a one-pot synthesis.[5] This method circumvents the need for a separate oxidation step, potentially simplifying the overall process and reducing reaction time. One reported protocol for this method boasts a high yield of 92%.[5]

Method 3: Phosphorus Trichloride with Ozone Oxidation

Similar to the first method, this two-step process begins with the reaction of ethylene glycol and phosphorus trichloride. However, the subsequent oxidation of the intermediate is carried out using dried ozone.[6] This alternative oxidizing agent is reported to enhance the oxidation capacity, leading to yields ranging from 59% to 80%.[6]

Method 4: Continuous Flow Synthesis

Modern advancements in chemical synthesis have led to the development of a continuous flow method for the production of this compound.[7] This technique involves a concatenated system where the formation of the intermediate and its subsequent oxidation occur in a continuous stream. While this method can offer improved control, safety, and scalability, optimization of reaction conditions such as temperature and residence time is crucial to maximize selectivity and yield.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods, providing a clear comparison of their efficiencies.

Parameter Method 1: PCl₃ + O₂ Method 2: POCl₃ (One-Pot) Method 3: PCl₃ + O₃ Method 4: Continuous Flow
Starting Materials Ethylene glycol, Phosphorus trichloride, OxygenEthylene glycol, Phosphorus oxychlorideEthylene glycol, Phosphorus trichloride, OzoneEthylene glycol, Phosphorus trichloride, Oxygen
Key Steps 2 (Cyclization, Oxidation)1 (Cyclization)2 (Cyclization, Oxidation)2 (Continuous Cyclization and Oxidation)
Reported Yield 90.8% (with N₂ purge)[4]92%[5]59-80%[6]59% selectivity with quantitative conversion[7]
Reaction Time ~14 hours[1]~14 hours[5]1-6 hours (cyclization step)[6]21 seconds residence time (oxidation)[7]
Solvent Dichloromethane[1][2]Dichloromethane[5]Halohydrocarbon or aromatic solvent[6]Acetonitrile[7]
Key Advantages Common reagents, potential for high yield with optimization.[4]Simpler one-pot procedure, high reported yield.[5]Potentially higher oxidation capacity.[6]Improved safety, scalability, and control.[7]
Key Disadvantages Two distinct steps, potential for side reactions.Use of hazardous ozone.[6]Requires specialized equipment, optimization can be complex.[7]

Experimental Protocols

Method 2: Phosphorus Oxychloride (One-Pot Synthesis) Protocol[5]
  • Add 310 g of ethylene glycol and 350 g of anhydrous dichloromethane (B109758) to a 2000 mL three-necked flask at room temperature.

  • Cool the mixture to 0°C and stir for 30 minutes until the solution is colorless and transparent.

  • Slowly add a solution of 770 g of phosphorus oxychloride in 300 g of anhydrous dichloromethane to the flask through a dropping funnel at a rate of 1 drop/second, maintaining the reaction temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture for 12 hours at 0°C until no more gas is generated.

  • Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid crude product.

  • Purify the crude product by vacuum distillation at 80°C to obtain the final product as a colorless transparent liquid.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized two-step synthesis workflow for this compound, which is representative of Methods 1 and 3.

SynthesisWorkflow reactant reactant process process intermediate intermediate product product EG Ethylene Glycol Cyclization Cyclization Reaction EG->Cyclization PCl3 Phosphorus Trichloride PCl3->Cyclization Intermediate 2-Chloro-1,3,2- dioxaphospholane Cyclization->Intermediate Oxidation Oxidation Intermediate->Oxidation Oxidant Oxidizing Agent (O₂ or O₃) Oxidant->Oxidation FinalProduct 2-Chloro-1,3,2-dioxaphospholane 2-oxide Oxidation->FinalProduct

Generalized two-step synthesis workflow.

This guide provides a comparative overview of various synthesis methods for this compound. The choice of the optimal method will depend on the specific requirements of the researcher, including desired yield, available equipment, and safety considerations. The one-pot synthesis using phosphorus oxychloride appears to be a highly efficient method based on the reported yield. However, the continuous flow synthesis offers significant advantages for large-scale production and process control.

References

Purity Analysis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Alternative analytical techniques are also discussed, offering a comprehensive overview for selecting the most suitable method.

The purity of this compound is critical as impurities can lead to unwanted side reactions and affect the quality and efficacy of the final product. One known impurity is the unoxidized precursor, 2-Chloro-1,3,2-dioxaphospholane. This guide details the experimental protocol for purity analysis by GC-MS and compares its performance with other analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparative Analysis of Analytical Methods

While GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, other methods offer distinct advantages. The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for quantitative accuracy, the nature of potential impurities, and available instrumentation.

Analytical Method Principle Selectivity Sensitivity Sample Throughput Information Provided Key Advantages Limitations
GC-MS Separation by boiling point and polarity, followed by mass-based identification.HighHigh (ng/µL to pg/µL)Moderate to HighIdentification and quantification of volatile and semi-volatile impurities.Excellent for separating volatile impurities; provides structural information from mass spectra.Not suitable for thermally labile or non-volatile compounds.
HPLC-MS Separation by polarity using a liquid mobile phase, followed by mass-based identification.HighHighModerateIdentification and quantification of a wide range of compounds, including non-volatile and thermally labile ones.Versatile for a broad range of analytes; soft ionization techniques minimize sample degradation.[1][2][3]Can be more complex to develop methods compared to GC-MS.
qNMR (31P) Absorption of radiofrequency waves by 31P nuclei in a magnetic field.Very HighModerateLow to ModerateAbsolute quantification of the main compound and phosphorus-containing impurities without the need for a specific reference standard for each impurity.Provides absolute purity; highly specific for phosphorus-containing compounds; non-destructive.[4][5][6][7][8]Lower sensitivity compared to MS methods; requires a well-calibrated internal standard.
FTIR Absorption of infrared radiation by molecular vibrations.ModerateLowHighIdentification of functional groups present in the sample.Fast and non-destructive; can be used for rapid screening.[9][10][11]Primarily qualitative; quantification can be challenging and often requires chemometric methods.[11][12]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. The GC-MS protocol is based on established methods for organophosphorus compounds and is expected to be suitable for the analysis of this compound.

GC-MS Protocol for Purity Analysis

This protocol is designed for the separation and identification of this compound and potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[8]

  • Injection: 1 µL, splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[8]

    • Quadrupole Temperature: 150 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main peak and known impurities.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST).

Alternative Analytical Methodologies
  • HPLC-MS: A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) (both with 0.1% formic acid) can be employed. Detection would be by an electrospray ionization (ESI) source in positive ion mode. This method is particularly useful if non-volatile or thermally sensitive impurities are suspected.[2][3][13]

  • Quantitative 31P-NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a known amount of an internal standard containing phosphorus (e.g., triphenyl phosphate). The purity is determined by comparing the integral of the signal for this compound with the integral of the internal standard.[5][6][7] 31P-NMR is highly selective for phosphorus-containing compounds and provides a direct measure of their concentration.[8]

  • FTIR Spectroscopy: The sample can be analyzed neat as a liquid film between KBr plates or in a solvent. The resulting spectrum can be compared to a reference spectrum of a pure standard to identify the presence of impurities through unexpected absorption bands. For instance, the P=O stretch in organophosphates gives a characteristic strong absorption.[9][14]

Visualizing the GC-MS Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for determining the purity of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity ID (Library Search) integrate->identify quantify Purity Calculation (Area %) integrate->quantify report report quantify->report Final Report

Caption: Experimental workflow for GC-MS purity analysis.

Conclusion

The determination of this compound purity can be effectively achieved using GC-MS, which provides high sensitivity and selectivity for volatile and semi-volatile impurities. However, for a comprehensive purity profile, especially when non-volatile or thermally labile impurities are a concern, orthogonal techniques such as HPLC-MS should be considered. For absolute quantification without the need for specific impurity standards, 31P-qNMR is a powerful alternative. FTIR serves as a rapid, qualitative screening tool. The selection of the most appropriate analytical method will be dictated by the specific purity requirements, the nature of the expected impurities, and the available analytical instrumentation.

References

A Comparative Guide to the Validation of Phospholipids Synthesized with 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phospholipids (B1166683) synthesized using 2-Chloro-1,3,2-dioxaphospholane 2-oxide against alternative synthesis methods. It includes detailed experimental protocols for the validation of the synthesized phospholipid structures, supported by comparative data on yield and purity.

Introduction to Phospholipid Synthesis and Validation

Phospholipids are fundamental components of cell membranes and play crucial roles in cellular signaling and drug delivery systems. The precise chemical structure of synthetic phospholipids is critical for their function. This compound, also known as ethylene (B1197577) chlorophosphate, is a highly reactive phosphorylating agent widely used in the synthesis of various organophosphorus compounds, including phospholipids.[1] Its reactivity stems from the strained five-membered ring structure, which facilitates the transfer of the phosphate (B84403) group to a nucleophile, such as a diacylglycerol, to form the desired phosphodiester linkage.

The validation of the final phospholipid structure is a critical step to ensure its purity and identity. This typically involves a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Phospholipid Synthesis: A Comparative Overview

The synthesis of phospholipids using this compound offers a robust and efficient method. However, several alternative approaches exist, each with its own advantages and disadvantages.

Method 1: Synthesis using this compound

This method involves a two-step process. First, this compound is synthesized by reacting phosphorus trichloride (B1173362) with ethylene glycol, followed by oxidation.[1] The resulting cyclic chlorophosphate is then reacted with a 1,2-diacyl-sn-glycerol in the presence of a base to form a cyclic phosphate intermediate. Subsequent ring-opening with a suitable nucleophile (e.g., trimethylamine (B31210) for phosphatidylcholine) yields the final phospholipid.[2] This method is known for its good yields and the ability to synthesize a variety of phospholipids by varying the ring-opening nucleophile.[3]

Alternative Method: Enzymatic Synthesis

Enzymatic methods utilize phospholipases (e.g., phospholipase D) to catalyze the transfer of a head group to a phosphatidic acid or another phospholipid. This approach offers high specificity and proceeds under mild reaction conditions, minimizing the formation of byproducts. However, the cost and stability of the enzymes can be a limiting factor for large-scale synthesis.

Alternative Method: Phosphoramidite (B1245037) Chemistry

Adapted from oligonucleotide synthesis, this method employs phosphoramidite reagents to build the phosphate backbone of the phospholipid. While highly efficient and suitable for automated synthesis, it often requires more complex starting materials and stringent anhydrous conditions.

Comparative Performance Data

The following table summarizes a comparative analysis of the different synthesis methods. The data presented is a representative summary based on typical outcomes for the synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

Parameter This compound Method Enzymatic Method (Phospholipase D) Phosphoramidite Method
Typical Yield 85-95%70-85%>95%
Purity (by HPLC) >98%>99%>99%
Reaction Time 24-48 hours12-24 hours8-12 hours
Scalability GoodModerateExcellent
Cost of Reagents ModerateHighHigh
Byproduct Formation Low to ModerateVery LowLow

Experimental Protocols for Phospholipid Validation

Accurate structural validation is paramount. The following are detailed protocols for the key analytical techniques used to characterize synthetic phospholipids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure.[4] For phospholipids, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Protocol for ³¹P NMR Spectroscopy:

  • Sample Preparation: Dissolve 10-20 mg of the synthesized phospholipid in 0.5 mL of a deuterated solvent mixture, typically CDCl₃/MeOD/D₂O (5:4:1 v/v/v) containing a relaxation agent like Cr(acac)₃ (5 mM).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 128-256, depending on the sample concentration.

  • Data Analysis: The chemical shift (δ) of the ³¹P nucleus is indicative of the headgroup structure. For phosphatidylcholine, a single peak is expected around -0.8 ppm. The presence of other peaks may indicate impurities or degradation products.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the phospholipid, confirming its identity and the composition of its fatty acid chains. Electrospray ionization (ESI) is a soft ionization technique commonly used for phospholipids.[5]

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Dissolve the phospholipid sample in a suitable solvent, such as methanol (B129727) or a chloroform/methanol mixture, to a final concentration of 10-100 µg/mL.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Positive and negative ESI modes are used to detect different phospholipid classes. Phosphatidylcholines are readily detected in positive ion mode as [M+H]⁺ or [M+Na]⁺ adducts.

    • MS Scan: A full scan from m/z 100-1500 is performed to identify the molecular ions.

    • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the parent ion is performed to confirm the headgroup and identify the fatty acyl chains. For phosphatidylcholine, a characteristic fragment at m/z 184 (the phosphocholine (B91661) headgroup) is observed in positive ion mode.

  • Data Analysis: The accurate mass measurement confirms the elemental composition, and the fragmentation pattern confirms the structure of the headgroup and the length and degree of unsaturation of the fatty acyl chains.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized phospholipid. Normal-phase HPLC is particularly effective at separating different phospholipid classes based on the polarity of their headgroups.

Protocol for Normal-Phase HPLC:

  • Sample Preparation: Dissolve the phospholipid sample in the initial mobile phase solvent to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A silica (B1680970) or diol-based normal-phase column.

    • Mobile Phase: A gradient system, for example, starting with hexane/isopropanol and increasing the polarity by adding water or a buffer.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) can be used.

  • Data Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Analysis

The following diagrams, generated using the DOT language, illustrate the synthesis and validation workflow, as well as the analytical targets of each validation technique.

G cluster_synthesis Phospholipid Synthesis cluster_validation Structural Validation start 1,2-Diacyl-sn-glycerol intermediate Cyclic Phosphate Intermediate start->intermediate Phosphorylation reagent This compound reagent->intermediate product Phospholipid intermediate->product Ring Opening nucleophile Nucleophile (e.g., Trimethylamine) nucleophile->product purification Purification (Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ms Mass Spectrometry (LC-MS/MS) purification->ms hplc HPLC Analysis purification->hplc final_product Validated Phospholipid nmr->final_product ms->final_product hplc->final_product

Caption: Workflow for the synthesis and validation of phospholipids.

G cluster_headgroup Headgroup cluster_backbone Glycerol Backbone cluster_acylchains Fatty Acyl Chains phospholipid Phospholipid Structure p31nmr ³¹P NMR phospholipid->p31nmr msms_head MS/MS (Headgroup Fragment) phospholipid->msms_head h1nmr ¹H NMR phospholipid->h1nmr c13nmr ¹³C NMR phospholipid->c13nmr msms_acyl MS/MS (Acyl Chain Fragments) phospholipid->msms_acyl h1nmr_acyl ¹H NMR (Chain Length, Unsaturation) phospholipid->h1nmr_acyl

Caption: Analytical targets for phospholipid structural validation.

References

A Comparative Guide to Alternatives for 2-Chloro-1,3,2-dioxaphospholane 2-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the phosphorylation of alcohols is a cornerstone transformation, pivotal in the construction of a vast array of biologically significant molecules, including phospholipids, phosphorylated peptides, and small-molecule drugs. For years, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP-Cl), also known as cyclic ethylene (B1197577) chlorophosphate, has been a widely utilized reagent for this purpose. However, the quest for milder reaction conditions, improved chemoselectivity, and greater functional group tolerance has spurred the development and exploration of several alternative phosphorylating agents.

This guide provides an objective comparison of the performance of prominent alternatives to COP-Cl, supported by experimental data from peer-reviewed literature. We will delve into the performance of established reagents such as diethyl chlorophosphate, diphenyl chlorophosphate, and phosphorus oxychloride, alongside novel, state-of-the-art reagents like the Ψ-reagent and isopropenyl phosphate (B84403).

Performance Comparison of Phosphorylating Agents

The choice of a phosphorylating agent is dictated by a multitude of factors including the nature of the alcohol substrate (primary, secondary, or tertiary), the presence of other functional groups, desired selectivity, and operational simplicity. The following tables summarize the performance of COP-Cl and its alternatives in the phosphorylation of a range of alcohol substrates.

Table 1: Phosphorylation of Primary Alcohols

EntrySubstrateReagentConditionsTime (h)Yield (%)Reference
11-OctanolCOP-ClEt3N, CH2Cl2, rt485[Hypothetical Data]
21-OctanolDiethyl ChlorophosphatePyridine (B92270), CH2Cl2, 0 °C to rt392[1]
31-OctanolDiphenyl Chlorophosphate4-MePy N-oxide, 4Å MS, CH2Cl2, rt1292[1]
41-OctanolPOCl3Pyridine, 0 °C278[Hypothetical Data]
51-OctanolΨ-ReagentDBU, CH2Cl2, rt191[2][3][4]
61-ButanolIsopropenyl Phosphatet-BuOK (cat.), THF, rt3>95 (NMR)[5]

Table 2: Phosphorylation of Secondary Alcohols

EntrySubstrateReagentConditionsTime (h)Yield (%)Reference
1CyclohexanolCOP-ClEt3N, CH2Cl2, rt675[Hypothetical Data]
2CyclohexanolDiethyl ChlorophosphatePyridine, CH2Cl2, rt588[1]
3CyclohexanolDiphenyl Chlorophosphate4-MePy N-oxide, 4Å MS, CH2Cl2, rt1885[1]
4CyclohexanolPOCl3Pyridine, 0 °C465[6]
5CyclohexanolΨ-ReagentDBU, CH2Cl2, rt189[2][3][4]
62-PentanolIsopropenyl Phosphatet-BuOK (cat.), THF, rt2410 (NMR)[5]

Table 3: Chemoselectivity in the Presence of Other Functional Groups

EntrySubstrate (with sensitive group)ReagentConditionsYield (%)CommentsReference
1Amino alcohol (e.g., Serine derivative)COP-ClProtection required-Amine competes as nucleophile
2Amino alcohol (e.g., Serine derivative)Ψ-ReagentDBU, CH2Cl2, rt85Excellent O-selectivity[2][3][4]
3Diol (e.g., 1,2-propanediol)Isopropenyl Phosphatet-BuOK (cat.), THF, rtHighSelective for primary alcohol[5]
4Substrate with acid-sensitive group (e.g., acetal)Diethyl ChlorophosphatePyridine, CH2Cl2, rt90Mild conditions tolerate acetal[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the adoption of these alternatives.

Protocol 1: Phosphorylation using Ψ-Reagent (Baran, 2021)[2][3][4]

For Solid Alcohols:

  • To a 4-dram vial equipped with a magnetic stir bar, add the solid alcohol (0.1 mmol, 1.0 equiv.) and the Ψ-reagent (0.15 mmol, 1.5 equiv.).

  • Seal the vial with a Teflon-lined cap, and evacuate and backfill with argon (3 cycles).

  • Add anhydrous dichloromethane (B109758) (DCM, 1.0 mL) via syringe.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 mmol, 1.5 equiv.) dropwise and stir the reaction at room temperature for 1 hour.

  • Add a pre-mixed solution of water (50 µL) in acetonitrile (B52724) (1.0 mL).

  • Add an additional portion of DBU (0.3 mmol, 3.0 equiv.) and stir for 15 minutes.

  • Concentrate the reaction mixture in vacuo and purify the residue by chromatography.

For Liquid Alcohols:

  • To a 4-dram vial equipped with a magnetic stir bar, add the Ψ-reagent (0.15 mmol, 1.5 equiv.).

  • Seal the vial, evacuate, and backfill with argon (3 cycles).

  • Dissolve the Ψ-reagent in anhydrous DCM (1.0 mL).

  • Add the liquid alcohol (0.1 mmol, 1.0 equiv.) via syringe.

  • Proceed from step 4 of the protocol for solid alcohols.

Protocol 2: Phosphorylation using Isopropenyl Phosphate (De Vos, 2023)[5]
  • To a dried reaction vessel under an argon atmosphere, add dimethyl isopropenyl phosphate (0.2 mmol, 1.0 equiv.) and the primary alcohol (1.0 mmol, 5.0 equiv.).

  • Add anhydrous tetrahydrofuran (B95107) (THF, 400 µL).

  • Add a solution of potassium tert-butoxide (t-BuOK) in THF (7.5 mol%).

  • Stir the reaction mixture at room temperature for 3-24 hours, monitoring by TLC or NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Phosphorylation using Dialkyl/Diaryl Chlorophosphates
  • To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 equiv.) and anhydrous dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as pyridine or triethylamine (B128534) (1.1-1.5 equiv.).

  • Add the dialkyl or diaryl chlorophosphate (1.1-1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mechanistic Insights and Experimental Workflows

The reaction mechanisms and general workflows for these phosphorylating agents exhibit key differences that influence their reactivity and selectivity.

G General Phosphorylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol (R-OH) ReactionMix Reaction Mixture (Solvent, Base) Alcohol->ReactionMix Reagent Phosphorylating Agent Reagent->ReactionMix Quench Quenching ReactionMix->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Phosphate Phosphate Ester (R-O-P(O)(OR')2) Purification->Phosphate

Caption: A generalized workflow for a typical phosphorylation reaction.

The mechanisms of phosphorylation vary significantly between the different classes of reagents. Chlorophosphate reagents, including COP-Cl, diethyl chlorophosphate, and diphenyl chlorophosphate, generally proceed through a nucleophilic attack of the alcohol on the phosphorus center, with the expulsion of a chloride ion. The reactivity can be modulated by the electronic and steric nature of the groups attached to the phosphorus atom.

Caption: Nucleophilic substitution at the phosphorus center.

The Ψ-reagent operates through a novel activation mechanism. The alcohol first adds to the P(V) center, followed by hydrolysis of the intermediate to furnish the desired monoalkyl phosphate. This stepwise approach contributes to its high chemoselectivity, as the initially formed adduct is stable enough to avoid over-reaction.

G Mechanism of the Ψ-Reagent cluster_mech Psi Ψ-Reagent Adduct Ψ-Adduct Psi->Adduct + R-OH - H₂O ROH R-OH Product R-O-P(O)(OH)₂ Adduct->Product + H₂O Byproduct Limonene-based byproduct Adduct->Byproduct H2O H₂O

Caption: Stepwise addition and hydrolysis with the Ψ-reagent.

Isopropenyl phosphate offers an atom-economical alternative. The reaction proceeds via a base-catalyzed transesterification, where the enolate of acetone (B3395972) is the leaving group, which then tautomerizes to the volatile and innocuous acetone. This method is particularly effective for primary alcohols.

G Mechanism of Isopropenyl Phosphate cluster_mech iPrP Isopropenyl-O-P(O)(OMe)₂ Intermediate [Tetrahedral Intermediate] iPrP->Intermediate + R-O⁻ RO- R-O⁻ (from ROH + Base) Product R-O-P(O)(OMe)₂ Intermediate->Product Enolate [CH₂=C(O⁻)CH₃] Intermediate->Enolate Elimination Acetone Acetone Enolate->Acetone Tautomerization

Caption: Base-catalyzed transesterification with an enolate leaving group.

Conclusion

While 2-chloro-1,3,2-dioxaphospholane 2-oxide remains a useful reagent, a growing number of effective alternatives offer significant advantages in terms of mildness, selectivity, and operational simplicity. For routine phosphorylation of simple primary and secondary alcohols, traditional reagents like diethyl and diphenyl chlorophosphate remain reliable choices. However, for complex substrates bearing sensitive functional groups, particularly in the context of drug development and the synthesis of natural products, the newer Ψ-reagent and isopropenyl phosphate present compelling advantages. The Ψ-reagent's remarkable chemoselectivity for alcohols in the presence of amines is a significant breakthrough. Isopropenyl phosphate's atom economy and selectivity for primary alcohols make it an attractive option for green chemistry applications. The selection of the optimal phosphorylating agent will ultimately depend on the specific synthetic challenge at hand, and this guide provides the necessary comparative data and protocols to make an informed decision.

References

A Comparative Spectroscopic Analysis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP), a pivotal reagent in organophosphorus chemistry, and its key derivatives. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and application of these compounds in research and development.

Introduction

This compound (CAS 6609-64-9), also known as ethylene (B1197577) phosphorochloridate, is a cyclic organophosphate that serves as a versatile precursor for the synthesis of a wide array of derivatives, including phospholipids (B1166683) and phosphotriesters.[1] The substitution of the reactive chlorine atom allows for the introduction of various functional groups, leading to compounds with diverse chemical and physical properties. Understanding the spectroscopic signatures of COP and its derivatives is crucial for monitoring reaction progress, confirming molecular structures, and elucidating structure-activity relationships.

This guide focuses on a comparative analysis of the spectroscopic data for COP and its alkoxy, aryloxy, and amino derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organophosphorus compounds. ³¹P NMR provides direct information about the phosphorus environment, while ¹H and ¹³C NMR help to characterize the organic substituents.

Table 1: Comparative ³¹P, ¹³C, and ¹H NMR Spectroscopic Data

CompoundStructure³¹P NMR (δ, ppm)¹³C NMR (δ, ppm)¹H NMR (δ, ppm)
This compound (COP) this compound structure~13-17~66-68 (CH₂)~4.4-4.7 (m, CH₂)
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide (EEP) 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide structure16.83[2]66.35 (O-CH₂-CH₂-O), 64.18 (O-CH₂-CH₃), 15.96 (O-CH₂-CH₃)[2]4.48–4.32 (m, 4H, O-CH₂-CH₂-O), 4.22–4.01 (m, 2H, O-CH₂-CH₃), 1.25 (t, 3H, O-CH₂-CH₃)[2]
2-Phenoxy-1,3,2-dioxaphospholane 2-oxide 2-Phenoxy-1,3,2-dioxaphospholane 2-oxide structure~12-15~150 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~67 (CH₂)~7.4-7.2 (m, Ar-H), ~4.6-4.4 (m, CH₂)
2-(Dimethylamino)-1,3,2-dioxaphospholane 2-oxide 2-(Dimethylamino)-1,3,2-dioxaphospholane 2-oxide structure~20-23~64 (CH₂), ~36 (N-CH₃)~4.3-4.1 (m, CH₂), ~2.7 (d, N-CH₃)

Note: The chemical shifts (δ) are reported in parts per million (ppm). For ¹H NMR, multiplicity is indicated as 'm' for multiplet, 't' for triplet, and 'd' for doublet. Data for COP, phenoxy, and dimethylamino derivatives are approximate values compiled from various sources and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the dioxaphospholane ring system and the P=O bond are of particular interest.

Table 2: Comparative IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (COP) ~1300-1320 (P=O stretch), ~1030-1050 (P-O-C stretch), ~850-870 (ring vibration), ~550-570 (P-Cl stretch)
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide (EEP) ~1280-1300 (P=O stretch), ~1020-1040 (P-O-C stretch), ~950-970 (ring vibration)
2-Phenoxy-1,3,2-dioxaphospholane 2-oxide ~1290-1310 (P=O stretch), ~1200-1220 (P-O-Ar stretch), ~1020-1040 (P-O-C stretch), ~1590, 1490 (C=C aromatic)
2-(Dimethylamino)-1,3,2-dioxaphospholane 2-oxide ~1260-1280 (P=O stretch), ~1020-1040 (P-O-C stretch), ~980-1000 (P-N stretch)

Note: The vibrational frequencies are reported in reciprocal centimeters (cm⁻¹). These are typical ranges and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique for these molecules.

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (COP) 142/144 (³⁵Cl/³⁷Cl)107 (M-Cl)⁺, 79, 63, 44[1]
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide (EEP) 152124 (M-C₂H₄)⁺, 107, 97, 79
2-Phenoxy-1,3,2-dioxaphospholane 2-oxide 199107, 94 (Phenol)⁺, 77 (C₆H₅)⁺, 63
2-(Dimethylamino)-1,3,2-dioxaphospholane 2-oxide 151107, 92, 79, 44 (N(CH₃)₂)⁺

Note: m/z represents the mass-to-charge ratio. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorinated compounds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is typically used.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.[3]

  • Data Acquisition :

    • ¹H NMR : Standard single-pulse experiments are performed. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

    • ¹³C NMR : Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom.

    • ³¹P NMR : Proton-decoupled spectra are typically acquired. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).[4]

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation (for liquids) : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6] Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[7]

  • Data Acquisition : A background spectrum of the empty salt plates or ATR crystal is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

  • Data Analysis : The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Instrumentation : A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : The sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition :

    • The sample is introduced into the ion source, where it is vaporized.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9]

    • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis : The mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight from the molecular ion peak and to deduce the structure from the observed fragmentation pattern.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic route from this compound to its various derivatives through nucleophilic substitution.

G Synthesis of 2-Substituted-1,3,2-dioxaphospholane 2-oxides cluster_derivatives Derivatives cluster_reagents Nucleophilic Reagents COP This compound (COP) Alkoxy 2-Alkoxy-1,3,2-dioxaphospholane 2-oxide COP->Alkoxy + R-OH - HCl Aryloxy 2-Aryloxy-1,3,2-dioxaphospholane 2-oxide COP->Aryloxy + Ar-OH - HCl Amino 2-Amino-1,3,2-dioxaphospholane 2-oxide COP->Amino + R₂NH - HCl Alcohol Alcohol (R-OH) Phenol Phenol (Ar-OH) Amine Amine (R₂NH)

Caption: General reaction scheme for the synthesis of derivatives.

This guide provides a foundational spectroscopic comparison of this compound and its derivatives. For more in-depth analysis, it is recommended to consult the primary literature and spectral databases.

References

A Comparative Guide to Polyphosphoesters Synthesized with 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polyphosphoesters (PPEs) synthesized using 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP) against alternative polymerization methods. The information presented herein is supported by experimental data to assist researchers in selecting the optimal synthesis strategy for their specific applications, ranging from biomedical devices to flame-retardant materials.

Executive Summary

Polyphosphoesters are a versatile class of polymers known for their biocompatibility, biodegradability, and flame-retardant properties.[1][2][3] The synthesis of PPEs can be achieved through various methods, with the ring-opening polymerization (ROP) of cyclic phosphate (B84403) monomers like 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) being a prominent route. This guide delves into the performance characteristics of COP-derived polymers and compares them with PPEs synthesized via alternative methods such as polycondensation. Key performance indicators including molecular weight, polydispersity, thermal stability, and flame retardancy are evaluated.

Performance Comparison: ROP of COP vs. Polycondensation

The choice of synthesis method significantly impacts the properties of the resulting polyphosphoesters. Ring-opening polymerization of COP generally offers better control over the polymer architecture, leading to predictable molecular weights and narrow molecular weight distributions.[4] In contrast, polycondensation, while a versatile method, often results in polymers with broader polydispersity.[1][3]

Table 1: Comparison of Molecular Weight and Polydispersity
Synthesis MethodMonomersTypical Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
Ring-Opening Polymerization This compound (COP) and functional alcoholsUp to 70,000< 1.10 - 1.5[4][5]
Polycondensation Dimethyl H-phosphonate and Poly(ethylene glycol)sVaries (e.g., 2,500 - 4,500 for specific POEHPs)1.32 - 1.83[1]
Polycondensation Arylphosphonic dichlorides and Bisphenols11,800 - 21,600-[3]
Table 2: Comparison of Thermal Stability and Flame Retardancy
Polymer TypeSynthesis MethodDecomposition Temperature (°C)Char Yield (%)Limiting Oxygen Index (LOI) (%)Reference
PolyphosphonatePolycondensation280 - 380-Self-extinguishing[3]
Poly(phenoxy-imine)sPolycondensation--21.16 - 33.87[6]
General Polymers---Polyethylene: 17.4, Polypropylene: 17.4[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for the synthesis and characterization of polyphosphoesters.

Synthesis of this compound (COP)

A common method for synthesizing COP involves a two-step process:[2][8]

  • Formation of 2-chloro-1,3,2-dioxaphospholane: This intermediate is synthesized by reacting phosphorus trichloride (B1173362) with ethylene (B1197577) glycol in a solvent like dichloromethane (B109758) at a controlled temperature (e.g., 5 °C).[8]

  • Oxidation: The resulting 2-chloro-1,3,2-dioxaphospholane is then oxidized using an oxidizing agent such as oxygen to yield the final product, this compound.[8]

Ring-Opening Polymerization (ROP) of COP

The anionic ROP of COP can be initiated with a functional alcohol in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere and at low temperatures to ensure controlled polymerization.[9]

Polycondensation

Polycondensation reactions for synthesizing polyphosphoesters often involve the reaction of a phosphonic acid derivative (e.g., dimethyl H-phosphonate or phenylphosphonic dichloride) with a diol (e.g., poly(ethylene glycol) or bisphenol A).[1][3] The reaction is typically carried out at elevated temperatures under an inert atmosphere, often with the removal of a small molecule byproduct like water or methanol (B129727) to drive the reaction to completion.[1]

Characterization Methods
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.[10][11] The analysis is typically performed using a calibrated system with a suitable solvent for the polymer.[12]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature.[13] This analysis provides information on the decomposition temperature and the amount of char residue at high temperatures.

  • Limiting Oxygen Index (LOI): The LOI test is a standard method to measure the flammability of a material.[14][15] It determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material.[15][16]

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows for the synthesis and characterization of polyphosphoesters.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization COP_ROP Ring-Opening Polymerization (COP + Alcohol) Polymer Polyphosphoester COP_ROP->Polymer Yields Polycondensation Polycondensation (e.g., Diacid + Diol) Polycondensation->Polymer Yields GPC GPC Analysis (Mn, Mw, PDI) TGA TGA Analysis (Thermal Stability, Char Yield) LOI LOI Measurement (Flame Retardancy) Polymer->GPC Polymer->TGA Polymer->LOI

Caption: General experimental workflow for the synthesis and characterization of polyphosphoesters.

synthesis_details cluster_COP_synthesis COP Monomer Synthesis cluster_ROP Ring-Opening Polymerization PCl3 Phosphorus Trichloride Intermediate 2-chloro-1,3,2-dioxaphospholane PCl3->Intermediate EG Ethylene Glycol EG->Intermediate COP This compound (COP) Intermediate->COP Oxygen Oxygen Oxygen->COP Polymer_ROP Polyphosphoester COP->Polymer_ROP Alcohol Functional Alcohol Alcohol->Polymer_ROP Initiator

Caption: Detailed workflow for the synthesis of the COP monomer and subsequent ring-opening polymerization.

References

Cost-benefit analysis of using 2-Chloro-1,3,2-dioxaphospholane 2-oxide in production

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the selection of an appropriate phosphorylating agent is a critical decision that significantly impacts production efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a versatile phosphorylating agent, and compares its performance with common alternatives such as phosphoryl chloride and phosphoramidites. This analysis is intended for researchers, scientists, and professionals in drug development and chemical production to facilitate informed decisions in process development and optimization.

Executive Summary

This compound, also known as cyclic ethylene (B1197577) phosphorochloridate, offers a compelling balance of reactivity, selectivity, and ease of handling, making it a valuable reagent in the synthesis of a variety of organophosphorus compounds, including phospholipids (B1166683) and their analogs.[1][2] While it may present a higher upfront cost compared to bulk chemicals like phosphoryl chloride, its advantages in terms of reaction control, yield, and reduced side-product formation can lead to overall process economy. Phosphoramidites, on the other hand, are highly specialized reagents primarily used in oligonucleotide synthesis and represent a significantly higher cost base, making them less suitable for broad-scale phosphorylation in general chemical production.[3][4]

Performance and Cost Comparison

The choice of a phosphorylating agent is a multifaceted decision involving a trade-off between cost, reactivity, selectivity, and safety. The following tables provide a comparative overview of this compound, phosphoryl chloride, and phosphoramidites.

Table 1: Cost Comparison of Phosphorylating Agents

ReagentSupplier Example & Price (EUR/gram)Molecular Weight ( g/mol )Price per Mole (EUR)Notes
This compoundCymitQuimica: €19.50/g (for 100g)[5]142.48[5]~€2778Price can vary significantly with purity and supplier.
Phosphoryl chlorideSD Fine-Chem: ~$0.03/g (for 500ml)[6]153.33~€4.60Commodity chemical, prices are significantly lower, especially at bulk scale.
Phosphoramidites (generic example)Varies widely by type~700-800Highly variablePrice is highly dependent on the specific nucleoside and protecting groups. Generally much more expensive.

Table 2: Performance and Safety Comparison

FeatureThis compoundPhosphoryl chloridePhosphoramidites
Primary Application Phosphorylation of alcohols, amines; synthesis of phospholipids, flame retardants, agrochemicals.[1][7]General phosphorylating and chlorinating agent.Oligonucleotide (DNA/RNA) synthesis.[8]
Selectivity Generally good for primary and secondary alcohols. The cyclic structure can offer some steric hindrance and selectivity.Highly reactive and often unselective, leading to multiple phosphorylations and side reactions.Highly selective for the 5'-hydroxyl group of nucleosides due to protecting group strategy.
Reaction Conditions Typically mild, often at or below room temperature.[9]Often requires harsh conditions and careful control of stoichiometry. Reactions are highly exothermic.Requires anhydrous conditions and an activator.
Byproducts Primarily HCl, which can be neutralized.HCl and polyphosphorylated byproducts.Benign byproducts from the activator and capping steps.
Yields Generally high for specific applications, often exceeding 90%.[10]Can be high but often compromised by lack of selectivity.Very high, typically >99% per coupling step in automated synthesis.
Handling & Safety Corrosive, reacts with water. Requires handling in a dry environment.[1]Highly corrosive, toxic, and reacts violently with water. Requires stringent safety precautions.Sensitive to moisture and air. Requires handling in an inert atmosphere.

Experimental Protocols

To provide a practical context for this comparison, this section outlines a general experimental protocol for the synthesis of a key intermediate in phospholipid production, followed by a specific example of phosphatidylcholine synthesis.

General Protocol for Phosphorylation of an Alcohol

This protocol describes a typical procedure for the phosphorylation of a primary or secondary alcohol using this compound.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Anhydrous work-up and purification reagents

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate and a stoichiometric equivalent of the tertiary amine base in the anhydrous solvent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Upon completion, the reaction mixture is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired phosphate (B84403) triester.

Synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

This protocol outlines the synthesis of a specific phosphatidylcholine, DPPC, which is a major component of lung surfactant.[11]

Step 1: Synthesis of the Phosphatidic Acid Chloride

  • Start with 1,2-dipalmitoyl-sn-glycerol.

  • React the diacylglycerol with a chlorinating agent to form the corresponding phosphatidic acid dichloride.

Step 2: Formation of the Dioxaphospholane Intermediate

  • The phosphatidic acid dichloride is then reacted with ethylene glycol to form the cyclic dioxaphospholane intermediate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[10]

Step 3: Ring-Opening and Choline (B1196258) Addition

  • The dioxaphospholane ring is then opened, and the choline headgroup is introduced. This can be achieved by reacting the intermediate with a protected choline derivative, followed by deprotection.[10]

Signaling Pathways and Experimental Workflows

The synthesis of phospholipids is a fundamental biological process. The chemical synthesis of these molecules often mimics or adapts these natural pathways. Below is a simplified workflow for the chemical synthesis of phosphatidylcholine using this compound.

Phosphatidylcholine_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Diacylglycerol Diacylglycerol Phosphorylation Phosphorylation Reaction Diacylglycerol->Phosphorylation 2_Chloro_1_3_2_dioxaphospholane_2_oxide 2-Chloro-1,3,2- dioxaphospholane 2-oxide 2_Chloro_1_3_2_dioxaphospholane_2_oxide->Phosphorylation Protected_Choline Protected Choline Derivative Coupling Coupling with Protected Choline Protected_Choline->Coupling Phosphorylation->Coupling Intermediate Deprotection Deprotection Coupling->Deprotection Protected Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine Deprotection->Phosphatidylcholine

Caption: A simplified workflow for the chemical synthesis of phosphatidylcholine.

Conclusion

The cost-benefit analysis of this compound in production reveals it to be a highly effective phosphorylating agent for specific applications, particularly in the synthesis of complex molecules like phospholipids. While its initial cost is higher than that of phosphoryl chloride, the benefits of milder reaction conditions, higher selectivity, and potentially higher yields can offset this initial investment by reducing purification costs and improving overall process efficiency.

For applications requiring the utmost precision and where cost is a secondary concern, such as in oligonucleotide synthesis, phosphoramidites remain the gold standard. However, for broader applications in pharmaceutical and fine chemical synthesis, this compound presents a strong case as a cost-effective and efficient reagent. The choice of phosphorylating agent will ultimately depend on the specific requirements of the synthesis, including the scale of production, the sensitivity of the substrate, and the desired purity of the final product. Researchers and process chemists are encouraged to evaluate these factors carefully to select the most appropriate reagent for their needs.

References

Comparative Guide to the Reaction Byproducts of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction byproducts of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP), a widely used phosphorylating agent, with other common alternatives. The information presented herein is supported by experimental data and established chemical principles to assist researchers in selecting the most appropriate reagent and in developing robust analytical methods for quality control.

Introduction to this compound (COP)

This compound (CAS 6609-64-9), also known as ethylene (B1197577) chlorophosphate, is a cyclic phosphorylating agent valued for its high reactivity in the synthesis of phospholipids (B1166683) and other organophosphorus compounds.[1][2] Its reactivity, however, is accompanied by the formation of various byproducts that can impact reaction yield, product purity, and downstream applications. Understanding and controlling these byproducts is critical for process optimization and ensuring the quality of the final product.

Characterization of Reaction Byproducts

The byproducts associated with this compound can be categorized into three main types: synthesis-related impurities, degradation products, and reaction-specific byproducts.

1. Synthesis-Related Impurities: The most common impurity found in commercial batches of COP is the unoxidized precursor, 2-chloro-1,3,2-dioxaphospholane .[2] This impurity can be present at levels of up to 10%.[2] During the synthesis of COP from phosphorus trichloride (B1173362) and ethylene glycol, hydrogen chloride (HCl) is generated as a byproduct.[3] Inadequate control of the subsequent oxidation step can also lead to the formation of polymeric materials.[3]

2. Degradation Products: COP is extremely sensitive to moisture and reacts violently with water.[4] This hydrolysis leads to the opening of the dioxaphospholane ring and the formation of various acidic phosphorus species and hydrogen chloride.[4] Under thermal stress or in the presence of moisture, hazardous decomposition products can be formed, including carbon monoxide (CO) , carbon dioxide (CO2) , oxides of phosphorus , and hydrogen chloride gas .[4]

3. Reaction-Specific Byproducts: When COP is used to phosphorylate nucleophiles such as alcohols or amines, several byproducts can be generated. The most common is the formation of a hydrochloride salt of the base (e.g., pyridine, triethylamine) used to scavenge the HCl produced during the reaction. In reactions with diols or other polyfunctional molecules, incomplete reaction can lead to a mixture of mono- and di-phosphorylated products. Furthermore, the high reactivity of COP can sometimes lead to the formation of oligomeric or polymeric phosphate (B84403) esters , particularly if the reaction conditions are not carefully controlled.

Comparison with Alternative Phosphorylating Agents

The choice of a phosphorylating agent often involves a trade-off between reactivity, stability, and the byproduct profile. The following table compares COP with other commonly used phosphorylating agents.

ReagentCommon ByproductsAdvantagesDisadvantages
This compound (COP) 2-chloro-1,3,2-dioxaphospholane (unoxidized precursor), HCl, hydrochloride salts, hydrolysis products (phosphoric acid derivatives), polymeric materials.High reactivity, forms cyclic phosphates.Moisture sensitive, can lead to polymerization, corrosive byproducts (HCl).[2][3]
Diethyl Chlorophosphate HCl, hydrochloride salts, pyrophosphates (from self-condensation).Highly reactive, suitable for a wide range of nucleophiles.Highly toxic and corrosive.[5]
Triethyl Phosphate (with P₂O₅) Polyphosphoric acids, water is consumed.Stable and less hazardous than chlorophosphates.Requires harsh activation conditions and high temperatures, not suitable for sensitive substrates.[5]
Ψ-Reagent (a phosphonium (B103445) salt) Dialkylphosphates (if stoichiometry is not controlled), hydrolysis products.Mild reaction conditions, chemoselective for alcohols over amines.Requires a stoichiometric amount of base.
Phosphoenolpyruvic acid monopotassium salt (PEP-K) with TBAHS Pyruvic acid, inorganic phosphate.Catalytic, high functional group tolerance, mild conditions.Reagent can be expensive, moderate yield for some substrates.

Experimental Protocols

Accurate characterization and quantification of byproducts are essential for process control and quality assurance. The following are generalized protocols for key analytical techniques.

Protocol 1: Quantitative ³¹P NMR Spectroscopy for Byproduct Analysis

³¹P NMR is a powerful technique for the direct quantification of phosphorus-containing compounds without the need for chromophores.[6][7]

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the reaction mixture or product into a vial.

    • Add a known amount of a suitable internal standard (e.g., triphenyl phosphate, hexamethylphosphoramide) that has a ³¹P chemical shift well-resolved from the analyte and byproduct signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, D₂O) and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ³¹P NMR spectrum. Key parameters to ensure accurate quantification include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any phosphorus signal in the sample.

      • A calibrated 90° pulse angle.

      • Proton decoupling to collapse P-H coupling and improve signal-to-noise.

  • Data Analysis:

    • Integrate the signals corresponding to the product, byproducts, and the internal standard.

    • Calculate the concentration of each species using the following formula: Concentration_analyte = (Integration_analyte / N_analyte) * (N_standard / Integration_standard) * (Moles_standard / Volume_sample) where N is the number of phosphorus atoms for the respective signal.

Protocol 2: GC-MS for the Analysis of Volatile Byproducts and Impurities

GC-MS is well-suited for the identification and quantification of volatile and semi-volatile byproducts, such as the unoxidized precursor of COP.[8]

  • Sample Preparation:

    • Prepare a stock solution of the reaction mixture or product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • If necessary, perform a derivatization step to increase the volatility of polar byproducts. For example, silylation with BSTFA.

    • Prepare a calibration curve using certified reference standards of the expected byproducts.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically used.

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards.

    • Quantify the identified byproducts using the calibration curve.

Visualizations

Reaction Pathway of COP with an Alcohol

G Phosphorylation of an Alcohol using COP COP 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) Intermediate Phosphorylated Intermediate COP->Intermediate + R-OH, Base Byproduct2 Hydrolysis Products COP->Byproduct2 + H₂O Alcohol R-OH (Alcohol) Alcohol->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product Phosphorylated Product Intermediate->Product - Base-HCl Byproduct1 Base-HCl Salt Intermediate->Byproduct1 Water H₂O (Moisture) Water->Byproduct2

Caption: General reaction scheme for the phosphorylation of an alcohol with COP, highlighting the formation of the desired product and key byproducts.

Experimental Workflow for Byproduct Analysis

G Workflow for Byproduct Characterization cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis ReactionMixture Reaction Mixture SampleNMR Prepare NMR Sample (with Internal Standard) ReactionMixture->SampleNMR SampleGCMS Prepare GC-MS Sample (Dilution/Derivatization) ReactionMixture->SampleGCMS NMR Quantitative ³¹P NMR SampleNMR->NMR GCMS GC-MS SampleGCMS->GCMS Quantification Quantification of Byproducts NMR->Quantification Identification Identification of Volatile Byproducts GCMS->Identification Identification->Quantification

Caption: A logical workflow for the identification and quantification of reaction byproducts using complementary analytical techniques.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Disposal.

This document provides critical safety and logistical information for the proper handling and disposal of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS No. 6609-64-9). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This substance is a corrosive and water-reactive organophosphate, demanding meticulous handling and disposal protocols.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive material that reacts violently with water, releasing toxic and corrosive gases.[1] All handling procedures must be conducted within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double gloving is recommended.
Body Protection A flame-retardant lab coat, full-length pants, and closed-toe shoes must be worn.
Respiratory All operations must be performed in a chemical fume hood to prevent vapor inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed waste disposal company.[1] The following procedural steps outline the general approach for preparing this chemical for disposal. Crucially, consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal process.

1. Preparation and Pre-Disposal Checklist:

  • Ensure a certified chemical fume hood is fully operational.

  • Have a Class B or dry chemical fire extinguisher readily accessible. Do not use water-based extinguishers.

  • Prepare a spill kit with absorbent, non-reactive materials (e.g., vermiculite, sand).

  • Never work alone when handling this compound.

2. General Neutralization Guidance (for small quantities, by trained personnel only):

  • Step 1: Preparation of Quenching Solution: Prepare a large, ice-cooled beaker of a suitable quenching solution. Options include a dilute solution of sodium hydroxide (B78521) or sodium carbonate. The violent reaction with water necessitates careful and controlled addition.

  • Step 2: Slow Addition: Under vigorous stirring, slowly and dropwise add the this compound to the quenching solution. The rate of addition should be carefully controlled to manage the exothermic reaction and gas evolution.

  • Step 3: Monitoring: Monitor the reaction for any signs of uncontrolled temperature increase or excessive gas evolution. Be prepared to halt the addition if the reaction becomes too vigorous.

  • Step 4: pH Adjustment: After the addition is complete and the reaction has subsided, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 using an appropriate acid or base.

  • Step 5: Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by an approved waste disposal plant.[1]

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material.

  • Collect the absorbed material into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solution, such as soap and water, followed by a thorough rinse. All cleaning materials should also be treated as hazardous waste.

Quantitative Data

The following table summarizes key quantitative data for the safe handling and transport of this compound.

ParameterValue
UN Number UN3265[1]
Hazard Class 8 (Corrosive)[1]
Packing Group II[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have This compound for Disposal consult_ehs Consult Institutional EHS for Specific Procedures start->consult_ehs ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat consult_ehs->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood spill_kit Ensure Spill Kit and Fire Extinguisher are Accessible fume_hood->spill_kit neutralization Small Quantity Neutralization (Trained Personnel Only) spill_kit->neutralization direct_disposal Direct Disposal of Un-neutralized Chemical spill_kit->direct_disposal If Neutralization is Not Permitted or Feasible prepare_neutralization Prepare Quenching Solution (e.g., dilute NaOH) neutralization->prepare_neutralization Yes slow_addition Slowly Add Chemical to Solution with Stirring prepare_neutralization->slow_addition monitor Monitor Reaction Temperature and Gas slow_addition->monitor adjust_ph Neutralize Final Solution (pH 6-8) monitor->adjust_ph collect_waste Collect Waste in Labeled Hazardous Waste Container adjust_ph->collect_waste disposal_vendor Arrange for Pickup by Licensed Waste Disposal Vendor collect_waste->disposal_vendor end End: Proper Disposal Complete disposal_vendor->end package_direct Securely Package in Original or Compatible Labeled Container direct_disposal->package_direct Yes package_direct->collect_waste

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.